Baeocystin
Description
This compound is a natural product found in Psilocybe liniformans, Panaeolus cyanescens, and other organisms with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
[3-[2-(methylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBXXCVZZZXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175693 | |
| Record name | Baeocystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21420-58-6 | |
| Record name | Baeocystin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baeocystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baeocystin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAEOCYSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22KW205WF2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Baeocystin: A Technical Guide to its Discovery, Isolation, and Analysis in Psilocybe Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of baeocystin, a naturally occurring tryptamine (B22526) alkaloid and analog of psilocybin found in various species of Psilocybe mushrooms. The document details the initial discovery and isolation of this compound, presenting both historical and contemporary experimental protocols for its extraction, purification, and quantification. Quantitative data on this compound concentrations across different Psilocybe species are summarized in tabular format for comparative analysis. Furthermore, the guide elucidates the metabolic pathway of this compound to its active form, norpsilocin, and illustrates the subsequent signaling cascade upon interaction with the 5-HT2A receptor. This document is intended to serve as a technical resource for researchers and professionals in the fields of mycology, pharmacology, and psychedelic drug development.
Introduction
This compound (4-phosphoryloxy-N-methyltryptamine or 4-PO-NMT) is a tryptamine alkaloid and a structural analog of psilocybin, first discovered in 1967 by Albert Leung and Ara Paul.[1] They successfully isolated this compound from saprophytic cultures of Psilocybe baeocystis, from which its name is derived.[1] Alongside this compound, they also identified northis compound, another psilocybin analog.[1] this compound is considered a minor alkaloid in most psilocybin-containing mushrooms, co-occurring with psilocybin, psilocin, and northis compound.[2]
Chemically, this compound is the N-demethylated derivative of psilocybin and exists as a zwitterion in its solid state.[3] It is found in a variety of Psilocybe species, including P. cubensis, P. semilanceata, P. cyanescens, and P. azurescens, as well as in other fungal genera such as Panaeolus and Copelandia.[2]
Pharmacologically, this compound is understood to be a prodrug of norpsilocin (4-hydroxy-N-methyltryptamine or 4-HO-NMT).[2] Upon ingestion, this compound is dephosphorylated to norpsilocin, which then acts as an agonist at serotonin (B10506) 5-HT2A receptors.[2] The psychoactive effects of this compound itself are a subject of ongoing research, with some early reports suggesting hallucinogenic properties, while more recent studies in animal models have not observed the head-twitch response typically associated with psychedelic compounds.[2]
This guide provides a detailed technical overview of the discovery, isolation, and analytical methodologies related to this compound, aimed at supporting further research and development in the field of psychedelic science.
Discovery and Initial Isolation (Leung and Paul, 1968)
The seminal work by Leung and Paul laid the foundation for our understanding of this compound. Their initial isolation from saprophytic cultures of Psilocybe baeocystis involved a multi-step process of extraction and chromatographic separation.
Experimental Protocol: Original Isolation of this compound
This protocol is based on the abstract and citations of the original 1968 publication by Leung and Paul.
Objective: To isolate and identify this compound from the mycelium of Psilocybe baeocystis.
Materials:
-
Freeze-dried mycelial tissue of Psilocybe baeocystis
-
Solvent for extraction (not specified in the abstract, but likely a polar solvent such as methanol (B129727) or ethanol)
-
Powdered cellulose (B213188) for column chromatography
-
Silicic acid for column chromatography
-
Butanol saturated with water (developing solvent)
-
Propanol-5% Ammonium (B1175870) Hydroxide (B78521) (5:2 v/v) (eluting solvent)
-
Methanol (for crystallization)
-
Chromatography columns
-
Fraction collector
-
Evaporator
-
Instrumentation for analysis: UV-Vis spectrophotometer, IR spectrophotometer, Mass spectrometer, Thin-Layer Chromatography (TLC) apparatus.
Procedure:
-
Extraction: The freeze-dried mycelial tissue of P. baeocystis was extracted with a suitable solvent. The resulting extract was then evaporated to dryness.
-
Initial Chromatographic Separation: The dried extract was subjected to column chromatography on powdered cellulose. The column was developed with butanol saturated with water.
-
Fraction Collection and Concentration: Fractions were collected, and those containing the compounds of interest (psilocybin and this compound) were identified, combined, and concentrated to dryness.
-
Crystallization: The residue was crystallized from hot methanol to yield a crystalline mixture of psilocybin and this compound.
-
Secondary Chromatographic Separation: The crystalline material was further purified by column chromatography on silicic acid. The column was eluted with a mixture of propanol (B110389) and 5% ammonium hydroxide (5:2 v/v) to separate psilocybin and this compound.
-
Final Crystallization: The separated this compound fraction was recrystallized from hot methanol to obtain the pure compound.
-
Analysis and Characterization: The isolated this compound was characterized using Thin-Layer Chromatography (TLC), color reactions, and instrumental analysis including UV-Vis spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure as the monomethyl analog of psilocybin.
Modern Extraction and Isolation Techniques
Since the initial discovery, various methods have been developed for the efficient extraction of this compound and other tryptamines from fungal material. These methods aim to improve yield, purity, and speed of extraction.
Solvent Extraction
Methanol and ethanol (B145695) remain common solvents for the extraction of psilocybin and its analogs due to their polarity. Acidified methanol can improve the solubility of these alkaloids.
Protocol: Methanolic Extraction
-
Sample Preparation: Dry the Psilocybe mushroom material (fruiting bodies or mycelium) at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered mushroom material in methanol (e.g., 10 mL of solvent per 1 g of dried material) for a specified period (e.g., 12-24 hours) with occasional agitation.
-
Filtration: Separate the methanolic extract from the solid mushroom material by filtration (e.g., using Whatman No. 1 filter paper).
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure to obtain a concentrated extract.
Ultrasonic-Assisted Extraction (UAE)
Ultrasonication is a highly efficient method for extracting intracellular compounds from plant and fungal materials. The acoustic cavitation produced by ultrasound waves disrupts the cell walls, facilitating the release of alkaloids into the solvent.
Protocol: Ultrasonic-Assisted Extraction
-
Sample Preparation: Prepare the dried and powdered mushroom material as described in the solvent extraction protocol.
-
Extraction: Suspend the powdered material in a suitable solvent (e.g., methanol or ethanol) in a beaker. Place the beaker in an ultrasonic bath or use an ultrasonic probe. Sonicate for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
Separation and Concentration: Follow the filtration and concentration steps as outlined in the solvent extraction protocol.
Analytical Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mushroom extracts.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative analysis of tryptamines.
Protocol: TLC for this compound
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A common solvent system is n-butanol:acetic acid:water (12:3:5 v/v/v).
-
Sample Application: Dissolve the crude extract in a small amount of methanol and spot it onto the TLC plate alongside standards of this compound, psilocybin, and psilocin.
-
Development: Develop the plate in a sealed chromatography tank saturated with the mobile phase.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by spraying with a p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent), which produces characteristic colors with indole (B1671886) alkaloids.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantitative analysis of psilocybin and its analogs due to its high resolution and sensitivity.
Protocol: HPLC for this compound Quantification
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength of approximately 220 nm or 280 nm is commonly used. Mass spectrometry (LC-MS) provides higher selectivity and sensitivity for identification and quantification.
-
Quantification: A calibration curve is generated using certified reference standards of this compound to determine the concentration in the mushroom extracts.
Quantitative Data of this compound in Psilocybe Species
The concentration of this compound can vary significantly between different species of Psilocybe and even between different samples of the same species due to genetic and environmental factors. The following tables summarize the reported quantitative data for this compound in various Psilocybe species.
| Psilocybe Species | This compound Content (% by dry weight) | Reference(s) |
| P. baeocystis | up to 0.10% | Beug & Bigwood (1981) |
| P. semilanceata | up to 0.34% | Gartz (1994) |
| P. cubensis | 0.0139% - 0.0881% | [4] |
| P. bohemica | 0.001% - 0.11% | |
| P. cyanescens | Detected | [1] |
| P. azurescens | Detected | [1] |
| P. tampanensis | Detected | - |
Note: "Detected" indicates that the presence of this compound has been confirmed, but specific quantitative data was not found in the reviewed literature. Further research is needed to establish precise concentration ranges for these species.
Signaling Pathway of Norpsilocin
This compound is dephosphorylated in the body to its active metabolite, norpsilocin. Norpsilocin exerts its effects primarily through its interaction with the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).
Norpsilocin Signaling Cascade Diagram
Caption: Norpsilocin signaling at the 5-HT2A receptor.
Description of the Signaling Pathway
-
Dephosphorylation of this compound: Following administration, this compound undergoes dephosphorylation, likely mediated by alkaline phosphatases, to form its active metabolite, norpsilocin.
-
5-HT2A Receptor Binding: Norpsilocin acts as an agonist at the 5-HT2A receptor, which is coupled to a Gq alpha subunit.
-
Gq Pathway Activation: Upon agonist binding, the Gq alpha subunit activates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses, including the modulation of gene expression and neuronal excitability, which are thought to contribute to the psychoactive effects of serotonergic psychedelics.
-
β-Arrestin Pathway: In addition to the Gq pathway, 5-HT2A receptor activation can also lead to the recruitment of β-arrestin. This can initiate a separate signaling cascade, including the activation of the ERK1/2 pathway, and is also involved in receptor desensitization and internalization.
Conclusion
This compound, since its discovery in the late 1960s, has remained a compound of interest within the family of psilocybin-related tryptamines. While present in smaller quantities than psilocybin in most Psilocybe species, its contribution to the overall pharmacological profile of these mushrooms warrants further investigation. This technical guide has provided a detailed overview of the historical and modern methodologies for the isolation and analysis of this compound, along with a compilation of available quantitative data. The elucidation of the signaling pathway of its active metabolite, norpsilocin, provides a framework for understanding its potential pharmacological effects. It is hoped that this comprehensive resource will facilitate future research into the therapeutic potential and nuanced pharmacology of this compound and other minor alkaloids present in psilocybin-containing fungi.
Experimental Workflows
General Workflow for this compound Isolation and Analysis
Caption: A generalized workflow for this compound isolation and analysis.
References
Baeocystin: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baeocystin, a naturally occurring tryptamine (B22526) alkaloid found in various species of psilocybin-containing mushrooms, has long been a subject of interest within the scientific community. As the N-demethylated analog of psilocybin, its chemical structure and potential psychoactive properties warrant detailed investigation. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, biosynthesis, and pharmacological profile. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a quantitative analysis of its receptor binding affinities. This document aims to serve as a core resource for researchers exploring the therapeutic potential and structure-activity relationships of psilocybin analogs.
Chemical Structure and Physicochemical Properties
This compound (4-phosphoryloxy-N-methyltryptamine) is a zwitterionic alkaloid with the chemical formula C₁₁H₁₅N₂O₄P.[1] It is structurally characterized by an indole (B1671886) core, a phosphoryloxy group at the 4-position, and a methylaminoethyl side chain at the 3-position. This structure makes it the N-demethylated derivative of psilocybin and the 4-phosphorylated precursor to norpsilocin.[1]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₂O₄P | PubChem |
| Molar Mass | 270.225 g·mol⁻¹ | PubChem |
| Melting Point | 254-258 °C (decomposition) | ChemicalBook |
| Boiling Point (Predicted) | 538.2 ± 58.0 °C | ChemicalBook |
| Density (Predicted) | 1.447 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Slightly soluble in DMSO (with heating and sonication), slightly soluble in water. | ChemicalBook |
| CAS Number | 21420-58-6 | PubChem |
| PubChem CID | 161359 | PubChem |
Biosynthesis of this compound
This compound is an intermediate in the biosynthesis of psilocybin in fungi. The pathway begins with the amino acid L-tryptophan and involves a series of enzymatic reactions. While the complete pathway is still under investigation, a proposed sequence involves the decarboxylation, hydroxylation, phosphorylation, and subsequent N-methylation of tryptophan. This compound is formed through the mono-N-methylation of northis compound.
Pharmacology and Biological Activity
This compound is considered a prodrug of norpsilocin (4-hydroxy-N-methyltryptamine), meaning it is likely dephosphorylated in the body to its active metabolite.[1] Norpsilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which is the primary target for classic psychedelic compounds.[1]
Receptor Binding Affinity
The binding affinity of this compound and its related compounds to various serotonin (5-HT) receptors has been investigated through radioligand binding assays. The following table presents the equilibrium dissociation constants (Ki) in nanomolar (nM) for these compounds at human 5-HT receptors, as reported by Glatfelter et al. (2022). A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₁A (Ki, nM) | 5-HT₁B (Ki, nM) | 5-HT₁D (Ki, nM) | 5-HT₂A (Ki, nM) | 5-HT₂B (Ki, nM) | 5-HT₂C (Ki, nM) | 5-HT₇ₐ (Ki, nM) |
| This compound | >10,000 | 1,360 | 4,530 | >10,000 | 2,750 | >10,000 | 4,680 |
| Norpsilocin | 29 | 114 | 227 | 16 | 1.8 | 29 | 100 |
| Psilocybin | >10,000 | >10,000 | >10,000 | 4,650 | >10,000 | >10,000 | >10,000 |
| Psilocin | 167 | 223 | 215 | 30 | 0.9 | 22 | 31 |
Data sourced from Glatfelter et al., ACS Chemical Neuroscience, 2022.[1]
This compound itself displays weak affinity for the tested serotonin receptors.[1] However, its dephosphorylated metabolite, norpsilocin, exhibits high affinity for several 5-HT receptors, notably the 5-HT₂A and 5-HT₂B subtypes.[1]
In Vivo Studies and Psychoactivity
Despite the potent receptor activity of its metabolite, in vivo studies in rodents have shown that this compound does not produce psychedelic-like effects on its own. Specifically, it does not induce the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential in humans.[1] This lack of in vivo activity is attributed to its limited ability to cross the blood-brain barrier. Anecdotal reports on the psychoactive effects of this compound in humans are contradictory and lack rigorous scientific validation.
Experimental Protocols
Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of test compounds to serotonin receptors, based on methodologies commonly employed in the field.
Methodology:
-
Membrane Preparation: Cells expressing the human serotonin receptor of interest are harvested and homogenized in an ice-cold buffer. The homogenate is subjected to differential centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed to remove unbound radioligand, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
The HTR assay in mice is a standard behavioral model used to assess the in vivo 5-HT₂A receptor agonist activity of psychedelic compounds.
References
A Technical Guide to the Natural Occurrence of Baeocystin in Psychedelic Mushrooms
Executive Summary: Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a naturally occurring tryptamine (B22526) alkaloid and a structural analog of psilocybin, found in a variety of psychoactive fungi.[1][2] First isolated from Psilocybe baeocystis, its presence has since been confirmed in numerous species across genera such as Psilocybe, Panaeolus, Conocybe, and Copelandia.[3][4][5] As a monomethyl analog of psilocybin, this compound is a key intermediate in the biosynthesis of the latter and may contribute to the overall pharmacological profile of these mushrooms.[1][6] This document provides a comprehensive overview of the natural occurrence of this compound, its biosynthesis, quantitative data from various fungal species, and detailed experimental protocols for its extraction and analysis, intended for researchers and drug development professionals.
Introduction
This compound is a phosphorylated tryptamine derivative, distinguished from psilocybin by the presence of a single methyl group on the amine, as opposed to two.[1] It is the N-demethylated derivative of psilocybin and the phosphorylated form of 4-hydroxy-N-methyltryptamine (norpsilocin).[2][7] While its own psychoactive properties in humans are not well-characterized and are subject to debate, its prevalence alongside psilocybin and psilocin makes it a compound of significant interest.[8][9] Understanding the distribution and concentration of this compound is crucial for a complete chemical characterization of psychedelic mushrooms and for evaluating the potential synergistic effects of the combined alkaloids present in these fungi.
Natural Occurrence
This compound was first identified in Psilocybe baeocystis in 1968.[1][2] Subsequent analytical studies have revealed its presence as a minor, but consistent, component in many species of psychoactive mushrooms. Its distribution is wide, spanning multiple genera known for producing psilocybin.
Fungal species reported to contain this compound include:
-
Psilocybe species: P. baeocystis, P. semilanceata, P. cubensis, P. cyanescens, P. azurescens, P. mexicana, P. tampanensis, and P. cyanopus.[4][5][9][10][11]
-
Panaeolus species: P. cinctulus (formerly P. subbalteatus) and P. renenosus.[4][11]
-
Conocybe species .[5]
-
Inocybe species: I. corydalina and I. aeruginascens.[11]
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly between and within species, influenced by factors such as genetics, growth conditions, and sample age.[5] It is typically found in lower concentrations than psilocybin. The following table summarizes quantitative data from various studies.
| Fungal Species | This compound Concentration (mg/g dry weight) | Analytical Method | Reference(s) |
| Psilocybe baeocystis | up to 1.0 mg/g (0.10%) | HPLC, TLC | [3] |
| Psilocybe semilanceata | up to 3.4 mg/g (0.34%) | Not Specified | [9] |
| Panaeolus cinctulus | 0.118 - 1.525 mg/g | UHPLC-MS/MS | [11] |
| Psilocybe cyanopus | 0.821 - 1.360 mg/g | UHPLC-MS/MS | [11] |
| Inocybe corydalina | 0.499 - 0.975 mg/g | UHPLC-MS/MS | [11] |
| Inocybe aeruginascens | 0.038 - 0.039 mg/g | UHPLC-MS/MS | [11] |
| Various Psilocybe spp. | 0.01 - 1.1 mg/g (0.001% - 0.11%) | Various | [12] |
Biosynthesis of this compound
This compound is a key intermediate in the established biosynthetic pathway of psilocybin in Psilocybe species. The pathway begins with the amino acid L-tryptophan and involves a series of enzymatic reactions: decarboxylation, hydroxylation, phosphorylation, and sequential N-methylation.[6] The methyltransferase enzyme, PsiM, catalyzes the final two steps, first methylating northis compound (B1244615) to produce this compound, and then methylating this compound to produce psilocybin.[6] Interestingly, research on Inocybe corydalina suggests a convergent evolution of psilocybin production, with a branched pathway that also yields this compound as an end product, utilizing a different set of enzymes.[6][13]
Experimental Protocols for Analysis
Accurate quantification of this compound requires robust extraction and analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.[14][15][16]
Sample Preparation and Extraction
A generalized protocol for the extraction of tryptamines, including this compound, from fungal material is outlined below. This protocol is a synthesis of methodologies reported in the literature.[15][17][18]
-
Homogenization: Freeze-dry fresh mushroom samples to a constant weight. Grind the dried material into a fine, homogenous powder using a cryo-miller or a mortar and pestle.
-
Extraction:
-
Weigh approximately 50 mg of the dried mushroom powder into a centrifuge tube.
-
Add 3-5 mL of an acidic methanol (B129727) solvent (e.g., 5% acetic acid in methanol).[17] Methanol is a common choice due to its effectiveness in solubilizing tryptamines.[15]
-
Vortex the mixture vigorously for 30 minutes at room temperature.
-
Centrifuge the sample for 10 minutes at 4000 rpm to pellet the solid material.
-
Carefully transfer the supernatant to a clean collection tube.
-
To ensure complete extraction, repeat the process by adding another 2-3 mL of the extraction solvent to the pellet, vortexing, centrifuging, and combining the supernatants.[17][19]
-
-
Final Preparation:
-
Bring the final volume of the combined supernatants to a known volume (e.g., 10 mL) with purified water.
-
For LC-MS/MS analysis, a significant dilution (e.g., 100x to 1000x) with water or the mobile phase is often necessary to prevent signal suppression and detector saturation.[17]
-
Spike the final diluted sample with an appropriate internal standard (e.g., Psilocybin-D4) for accurate quantification.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection into the analytical instrument.
-
Analytical Quantification
High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC with a C18 column is commonly used.[18]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., water with 0.05 M heptanesulfonic acid, adjusted to pH 3.5) and an organic solvent like methanol or acetonitrile.[18]
-
Detection: A UV detector set at 254 nm or a Diode Array Detector (DAD) can be used for quantification by comparing peak areas to those of a certified this compound standard.[18][19]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Technique: LC-MS/MS offers superior sensitivity and selectivity.[16][17] The chromatographic separation is similar to HPLC.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for this compound are monitored, providing highly specific and sensitive quantification.
Conclusion
This compound is an integral, albeit minor, component of the alkaloid profile of most psilocybin-containing mushrooms. Its role as a direct precursor to psilocybin solidifies its importance in the biochemistry of these fungi. While quantitative data show considerable variability, the development of sensitive analytical techniques like UHPLC-MS/MS allows for its precise measurement. For researchers in mycology, pharmacology, and drug development, a thorough understanding of this compound's occurrence and concentration is essential for complete species characterization, ensuring dose consistency in therapeutic preparations, and exploring the "entourage effect" that may arise from the interplay of multiple tryptamines. Further research is needed to fully elucidate the pharmacological activity of pure this compound and its contribution to the overall psychoactive experience of consuming these mushrooms.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound [medbox.iiab.me]
- 3. Psilocybe baeocystis - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound in psilocybe, conocybe and panaeolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]
- 10. Psilocybe cubensis - Wikipedia [en.wikipedia.org]
- 11. Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. gentechscientific.com [gentechscientific.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Comprehensive analysis of 42 psilocybin-producing fungal strains reveals metabolite diversity and species-specific clusters - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Baeocystin: A Technical Guide
Introduction
Baeocystin, or 4-phosphoryloxy-N-methyltryptamine, is a naturally occurring tryptamine (B22526) alkaloid found in various species of psilocybin-containing mushrooms.[1][2][3] As a structural analog of psilocybin, the N-demethylated derivative of this well-known psychedelic compound, this compound has garnered interest for its potential contribution to the overall pharmacological effects of these fungi.[4][5] This technical guide provides an in-depth overview of the current scientific understanding of this compound's pharmacological profile, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, focusing on its receptor binding affinity, functional activity, metabolism, and in vivo effects.
Receptor Binding Affinity
This compound itself displays a limited and variable affinity for serotonin (B10506) (5-HT) receptors.[1][6] Radioligand binding assays have shown that this compound interacts with a smaller subset of 5-HT receptors compared to its demethylated metabolite, norpsilocin, and other psilocybin analogs.[1][6] Notably, this compound shows little competition for binding at the 5-HT2A receptor, the primary target for classic psychedelics, at concentrations up to 5 μM.[1] Its binding profile is characterized by variable affinities for the 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2B, and 5-HT7a receptors.[1][6]
In contrast, its dephosphorylated metabolite, norpsilocin (4-hydroxy-N-methyltryptamine), is a potent agonist at several serotonin receptors, with a particularly high affinity for the 5-HT2A receptor.[7][8][9] Norpsilocin has demonstrated greater potency at the human 5-HT2A receptor than psilocin, the active metabolite of psilocybin.[10]
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7a |
| This compound | >10,000 | Variable | Variable | Variable | >5,000 | Variable | >10,000 | Variable |
| Norpsilocin | 25-50 | High | High | High | High | High | High | High |
| Psilocybin | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Psilocin | 118-299 | <200 | <200 | <200 | Low nM | <200 | <200 | <200 |
Note: "High" indicates high affinity as reported in literature, with specific Ki values not always provided in the initial search results. "Variable" indicates that binding was detected but with inconsistent or less defined affinity values across studies. Data is compiled from multiple sources for comparison.[1][2][6][8]
Functional Activity
Functional assays reveal a significant discrepancy between the activity of this compound and its metabolite, norpsilocin. This compound itself is largely inactive as a 5-HT2A receptor agonist.[1] However, norpsilocin is a potent, and in some cases, full agonist at the 5-HT2A receptor.[9][10]
Table 2: Functional Activity at the 5-HT2A Receptor
| Compound | Assay Type | Potency (EC50) | Efficacy (Emax) |
| This compound | β-arrestin 2 Recruitment | Inactive | - |
| Norpsilocin | β-arrestin 2 Recruitment | 27 nM | - |
| Norpsilocin | Gq-mediated Calcium Flux | More potent than psilocin | 93% of serotonin |
| Psilocin | Gq-mediated Calcium Flux | Less potent than norpsilocin | 73% of serotonin |
Data compiled from available research.[1][2][10]
Metabolism and Pharmacokinetics
This compound is widely considered to be a prodrug that is dephosphorylated to its active metabolite, norpsilocin.[7][10] This conversion is thought to be carried out by alkaline phosphatases, similar to the conversion of psilocybin to psilocin.[11][12] In vitro studies have shown that this compound and psilocybin have nearly identical rates of dephosphorylation by alkaline phosphatase.[11] Furthermore, both are metabolized by monoamine oxidase (MAO).[11]
A critical aspect of this compound's pharmacological profile is its limited ability to cross the blood-brain barrier (BBB).[13] Pharmacokinetic studies in rats have demonstrated that both this compound and norpsilocin have very poor permeability across the BBB.[13] This is a key differentiator from psilocin, which is more lipophilic and readily enters the central nervous system.[14] The poor BBB penetration of this compound and its active metabolite likely accounts for its lack of psychedelic-like effects in animal models.[13]
In Vivo Effects
Consistent with its poor blood-brain barrier penetration, this compound does not produce psychedelic-like effects in vivo in animal models.[1][6] The most widely used behavioral proxy for psychedelic effects in rodents is the head-twitch response (HTR).[7] Studies have consistently shown that this compound fails to induce the HTR in mice, even at high doses, in stark contrast to psilocybin.[7][15][16]
Some anecdotal human reports suggest that this compound may have psychoactive effects, but these are not supported by controlled scientific studies.[7] In fact, one report from mycologist Paul Stamets indicated that 10 mg of pure this compound did not produce hallucinogenic effects.[7]
Experimental Protocols
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound and its analogs for various serotonin receptor subtypes.
-
Methodology:
-
Cell membranes expressing the human serotonin receptor of interest are prepared.
-
A specific radioligand (a radioactive molecule that binds to the receptor) is incubated with the cell membranes.
-
Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Key Reagents: [3H]WAY100635 (for 5-HT1A), [3H]ketanserin or [3H]M100907 (for 5-HT2A), various other specific radioligands for other 5-HT receptor subtypes.[1][6]
Head-Twitch Response (HTR) Assay
The HTR in rodents is a well-established behavioral model used to predict the hallucinogenic potential of substances in humans.[7]
-
Objective: To assess the in vivo psychedelic-like activity of this compound.
-
Methodology:
-
Male C57BL/6J mice are commonly used for this assay.[16]
-
Animals are administered the test compound (e.g., this compound) or a vehicle control, typically via subcutaneous or intraperitoneal injection.
-
Following administration, the mice are placed in an observation chamber.
-
The number of head twitches (rapid, rotational movements of the head) is counted by a trained observer, often blind to the treatment conditions, for a specified period (e.g., 30-60 minutes).
-
A dose-response curve is generated to determine the effective dose 50 (ED50), the dose that produces 50% of the maximal response.
-
-
Controls: A positive control, such as psilocybin or DOI, is used to validate the assay. A vehicle control (e.g., saline) is used as a negative control.[16]
Signaling Pathways
The primary signaling pathway of interest for psychedelic compounds is mediated by the 5-HT2A receptor, a Gq-protein coupled receptor. While this compound itself does not significantly activate this receptor, its metabolite norpsilocin does.
Conclusion
The current body of evidence indicates that this compound is a prodrug for norpsilocin, a potent 5-HT2A receptor agonist. However, both this compound and norpsilocin exhibit poor penetration of the blood-brain barrier. Consequently, this compound does not produce psychedelic-like effects in preclinical models. While norpsilocin is pharmacologically active at the 5-HT2A receptor in vitro, its inability to reach this target in the central nervous system in significant concentrations limits its potential for psychedelic activity when administered systemically as this compound.
Future research should focus on obtaining more detailed pharmacokinetic data in various species, including humans, to fully elucidate the disposition of this compound and norpsilocin. Additionally, exploring the potential for peripheral effects and investigating the "entourage effect" in the context of psilocybin-containing mushrooms may reveal other pharmacological roles for this compound. For drug development professionals, this compound itself is unlikely to be a primary candidate for psychedelic-assisted therapy due to its unfavorable pharmacokinetic profile. However, understanding its pharmacology is crucial for a comprehensive assessment of the constituents of psychoactive fungi.
References
- 1. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]
- 5. The crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. psychedelicreview.com [psychedelicreview.com]
- 11. Pharmacological and behavioural effects of tryptamines present in psilocybin-containing mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 15. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Historical Perspective on Baeocystin Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin, a naturally occurring tryptamine (B22526) alkaloid and analog of psilocybin, has remained a compound of interest in the field of psychedelic research for over half a century. First discovered in the mid-20th century, its unique chemical structure and potential psychoactive properties have prompted ongoing investigation. This technical guide provides a comprehensive historical perspective on this compound research, detailing its discovery, early characterization, synthesis, and the evolving understanding of its pharmacological activity. All quantitative data is presented in structured tables, and key experimental methodologies are described to provide a thorough resource for researchers.
Discovery and Early Characterization
This compound was first isolated from the mycelium of the mushroom Psilocybe baeocystis in 1968 by Leung and Paul.[1] This discovery marked a significant step in understanding the diverse alkaloid profile of psychedelic fungi beyond psilocybin and psilocin.
Isolation Protocol (Leung and Paul, 1968)
The initial isolation of this compound involved a multi-step extraction and chromatographic process. While the original publication provides the foundational methodology, the following is a generalized protocol representative of the techniques used during that era.
Experimental Protocol: Isolation of this compound
-
Extraction: Dried and powdered mycelium of P. baeocystis was extracted with methanol (B129727). This process was typically repeated multiple times to ensure exhaustive extraction of the alkaloids.
-
Solvent Partitioning: The crude methanol extract was then subjected to a series of solvent-solvent extractions to separate compounds based on their polarity. This would typically involve partitioning between an organic solvent (e.g., chloroform) and an aqueous phase at different pH levels to isolate the acidic and basic fractions containing the tryptamine alkaloids.
-
Column Chromatography: The semi-purified extract was further fractionated using column chromatography. While the original paper does not specify the exact stationary and mobile phases, a common practice at the time for separating indole (B1671886) alkaloids was using a silica (B1680970) gel or alumina (B75360) column with a gradient of solvents, such as chloroform (B151607) and methanol.
-
Preparative Paper and Thin-Layer Chromatography (TLC): The fractions obtained from column chromatography were then subjected to preparative paper chromatography or TLC for final purification.
Early Analytical Methods
The characterization of the newly isolated this compound relied on the analytical techniques available in the 1960s.
Experimental Protocol: Thin-Layer Chromatography (TLC) of Indole Alkaloids (circa 1960s)
-
Stationary Phase: Silica gel G plates were commonly used.
-
Mobile Phase: A solvent system of n-butanol, acetic acid, and water in a ratio of 2:1:1 (v/v/v) was a standard mobile phase for the separation of tryptamine derivatives.
-
Visualization: The separated spots on the TLC plates were visualized by spraying with a solution of p-dimethylaminobenzaldehyde in ethanol (B145695) and hydrochloric acid (Ehrlich's reagent), which produces a characteristic purple color with indole compounds.
Experimental Protocol: Spectroscopic Analysis (UV and IR)
-
Ultraviolet (UV) Spectroscopy: UV spectra were recorded in methanol. This compound exhibited absorption maxima characteristic of an indole nucleus, typically around 220, 278, and 290 nm.
-
Infrared (IR) Spectroscopy: IR spectra were obtained using the potassium bromide (KBr) pellet method. The spectra would have shown characteristic peaks for the indole N-H stretch, aromatic C-H stretching, and the phosphate (B84403) group vibrations.
Chemical Synthesis of this compound
The first chemical synthesis of this compound was reported by Troxler and colleagues in 1959, even before its natural discovery was published.[2] However, a more practical and scalable synthesis was developed more recently.
Early Synthetic Approach (Troxler et al., 1959)
Scalable Synthesis (Sherwood et al., 2020)
A modern and scalable synthesis of this compound was reported by Sherwood and colleagues in 2020, which has been crucial for enabling further pharmacological research.[1]
Experimental Protocol: Scalable Synthesis of this compound (Generalized from Sherwood et al., 2020)
The synthesis involves a multi-step process starting from 4-hydroxyindole. A key step is the phosphorylation of the 4-hydroxy group, followed by the introduction of the N-methylaminoethyl side chain at the 3-position of the indole ring. The specific reagents and reaction conditions are detailed in the 2020 publication in the Journal of Natural Products.[3]
Pharmacological Understanding
This compound is a prodrug of norpsilocin (4-hydroxy-N-methyltryptamine), meaning it is dephosphorylated in the body to its active metabolite.[2] Norpsilocin is a potent agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic drugs.
Receptor Binding Affinity
Recent studies have provided quantitative data on the binding affinities of this compound and norpsilocin at various serotonin receptors.
| Compound | Receptor | Ki (nM) |
| This compound | 5-HT1A | >10,000 |
| 5-HT1B | 1,260 | |
| 5-HT1D | 1,860 | |
| 5-HT2A | >10,000 | |
| 5-HT2B | 4,630 | |
| 5-HT2C | >10,000 | |
| Norpsilocin | 5-HT1A | 130 |
| 5-HT1B | 1,170 | |
| 5-HT1D | 230 | |
| 5-HT2A | 46 | |
| 5-HT2B | 4.3 | |
| 5-HT2C | 31 |
Data sourced from Glatfelter et al., 2022 (referenced as Sherwood et al. in some search results).
Experimental Protocol: Radioligand Binding Assay
These binding affinities are typically determined using radioligand binding assays. The general protocol involves:
-
Membrane Preparation: Membranes from cells expressing the specific serotonin receptor subtype are prepared.
-
Incubation: The membranes are incubated with a known radiolabeled ligand (a molecule that binds to the receptor and is radioactive) and varying concentrations of the test compound (this compound or norpsilocin).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.
Signaling Pathway
Norpsilocin, the active metabolite of this compound, acts as an agonist at the 5-HT2A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.
Caption: this compound metabolic activation and 5-HT2A receptor signaling.
Historical Perspectives and Future Directions
Early research on this compound was limited by the available analytical and synthetic techniques. The development of modern chromatographic and spectroscopic methods, along with scalable synthetic routes, has opened new avenues for a more thorough investigation of this intriguing molecule. While early anecdotal reports suggested psychoactivity, recent preclinical studies in rodents have not shown hallucinogen-like effects (head-twitch response) for this compound or norpsilocin.[2] This discrepancy highlights the need for further research to fully understand the pharmacological profile of this compound and its potential contribution to the overall effects of psychedelic mushrooms. Future research will likely focus on elucidating the complete pharmacokinetic and pharmacodynamic profile of this compound in humans, its potential synergistic effects with other tryptamines, and its therapeutic potential.
Conclusion
From its initial discovery and characterization using classical analytical techniques to its recent synthesis and detailed pharmacological evaluation, the study of this compound has mirrored the advancements in psychedelic science. This technical guide provides a historical framework and detailed methodologies to support ongoing and future research into this unique tryptamine alkaloid. The structured data and experimental protocols presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to unraveling the complexities of psychedelic compounds and their potential applications.
References
- 1. The crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Entourage Effect in Psilocybin Mushrooms: A Technical Analysis of Baeocystin's Role
For Immediate Release
A deep dive into the pharmacology of baeocystin challenges its direct psychedelic activity while suggesting a modulatory role in the "entourage effect" of psilocybin mushrooms. This technical guide synthesizes current research for scientists and drug development professionals, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to elucidate the nuanced contribution of this lesser-known tryptamine (B22526).
The prevailing hypothesis that minor alkaloids in psilocybin mushrooms synergistically interact to create a unique psychedelic experience—the "entourage effect"—is a subject of intense scientific scrutiny.[1][2][3] Central to this discussion is this compound (4-phosphoryloxy-N-methyltryptamine), an N-demethylated analog of psilocybin.[4][5][6] While anecdotal reports and early speculation have suggested this compound possesses its own psychoactive properties, recent, more rigorous pharmacological studies are painting a more complex picture. This guide provides an in-depth analysis of the current understanding of this compound's pharmacology and its potential role within the entourage effect.
Executive Summary
This compound is a naturally occurring tryptamine in many species of psychoactive mushrooms.[4][5] Structurally similar to psilocybin, it is considered a prodrug to norpsilocin (4-hydroxy-N-methyltryptamine), much like psilocybin is a prodrug to the primary psychedelic compound, psilocin.[4][7] However, comprehensive preclinical studies reveal that this compound itself shows minimal binding to the key serotonin (B10506) 5-HT2A receptor and does not induce the head-twitch response (HTR) in rodents, a reliable behavioral proxy for psychedelic effects in humans.[4][8][9] Its metabolite, norpsilocin, is a potent 5-HT2A agonist in vitro but also fails to produce psychedelic-like effects in vivo, a finding attributed to its limited ability to cross the blood-brain barrier.[7][10][11][12] Despite its apparent lack of direct psychedelic activity, this compound and norpsilocin interact with a range of other serotonin receptors, suggesting a potential modulatory function that could subtly alter the qualitative effects of psilocybin and psilocin.
Comparative Pharmacology of this compound and Related Tryptamines
The primary mechanism for psilocybin's psychedelic effects is the agonist activity of its metabolite, psilocin, at the serotonin 2A (5-HT2A) receptor.[8][9][13] To understand this compound's potential contribution, its pharmacological profile must be compared with that of psilocybin, psilocin, and its own active metabolite, norpsilocin.
Receptor Binding Affinities
Recent studies have systematically characterized the binding affinities of these compounds across various serotonin receptors. The data reveals that while norpsilocin is a potent 5-HT2A agonist, its parent compound, this compound, has a significantly weaker affinity for this key psychedelic target. Both compounds, however, interact with other serotonin receptor subtypes.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 |
| Psilocybin | >10,000 | 4,610 | 4,210 | >10,000 | 4.6 | 2,210 | 90.9 |
| Psilocin | 170 | 150 | 220 | 40 | 1.3 | 23 | 29 |
| This compound | >10,000 | 370 | 4,370 | >5,000 | 1,480 | >10,000 | 3,310 |
| Norpsilocin | 2,750 | 70 | 110 | 20 | 110 | 160 | 430 |
Data synthesized from Sherwood et al. (2022). Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
In Vivo Psychedelic Activity
The head-twitch response (HTR) in mice is a well-established behavioral model predictive of hallucinogenic potential in humans.[4] Studies show that while psilocybin and psilocin potently induce HTR, this compound and norpsilocin do not, even at high doses.[4][7][8]
Table 2: In Vivo Head-Twitch Response (HTR) in Mice
| Compound | ED50 (mg/kg) | Maximum Effect (Emax) | Psychedelic-like Activity |
| Psilocybin | 0.29 | 24 HTR events | Yes |
| Psilocin | 0.11 | 23 HTR events | Yes |
| This compound | Inactive | Not Applicable | No |
| Norpsilocin | Inactive | Not Applicable | No |
Data from Sherwood et al. (2022) and Glatfelter et al. (2024). ED50 is the dose required to produce 50% of the maximal effect.[11][12][14]
Metabolic Pathway and Bioavailability
The prevailing understanding is that 4-phosphoryloxy tryptamines like psilocybin and this compound are dephosphorylated in the body to their corresponding 4-hydroxy metabolites, psilocin and norpsilocin, respectively.[4][7]
Caption: Metabolic dephosphorylation of this compound and psilocybin.
A critical factor limiting the psychedelic-like activity of this compound's metabolite, norpsilocin, appears to be its poor permeability across the blood-brain barrier (BBB).[10] A 2025 study demonstrated that both this compound and norpsilocin have a very limited ability to cross the BBB in rats, which likely accounts for their lack of central psychedelic effects.[4][10]
The "Entourage" Hypothesis Revisited
Given the lack of direct psychedelic activity, this compound's role in the entourage effect, if any, is likely indirect and modulatory. The term, borrowed from cannabis research, posits that the synergistic interplay of multiple compounds enhances or modifies the overall pharmacological effect.[1][3] In the context of psilocybin mushrooms, this could manifest as alterations in the quality, intensity, or duration of the psychedelic experience.
This compound and norpsilocin's affinity for other serotonin receptors, such as 5-HT1B and 5-HT7, could be a potential mechanism for such modulation (see Table 1).[8][9] Activation of these other receptors could influence downstream signaling cascades or modulate the release of other neurotransmitters, thereby subtly shaping the subjective effects initiated by psilocin's primary action at the 5-HT2A receptor.
Caption: Hypothesized modulation of psilocin's effects by norpsilocin.
Experimental Protocols
The quantitative data presented in this guide are derived from specific, replicable experimental methodologies. Below are summaries of the key protocols employed in the cited research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter receptors.
Methodology:
-
Preparation of Membranes: Cell membranes from HEK or CHO cells stably expressing the human serotonin receptor subtype of interest are prepared.
-
Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Mouse Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of a compound.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Compound Administration: Test compounds are administered, usually via subcutaneous or intraperitoneal injection.
-
Observation: Following administration, mice are placed in an observation chamber. The number of head twitches (rapid, involuntary side-to-side head movements) is counted for a specified period (e.g., 30-60 minutes).
-
Data Analysis: Dose-response curves are generated by plotting the number of head twitches against the administered dose. The ED50 value, representing the dose that produces 50% of the maximal response, is calculated.
Caption: Workflow for in vitro and in vivo analysis of tryptamines.
Conclusions and Future Directions
The current body of evidence indicates that this compound is not a primary psychedelic compound in the same vein as psilocybin. Its prodrug nature and the subsequent poor BBB penetration of its active metabolite, norpsilocin, preclude it from inducing significant central 5-HT2A-mediated psychedelic effects on its own.
However, the dismissal of this compound as an inert component would be premature. Its interaction with other serotonin receptors opens a plausible, albeit unproven, avenue for it to act as a modulator within the complex chemical matrix of psilocybin mushrooms. This potential modulatory role could contribute to the qualitative differences in psychedelic experiences reported between the use of pure, synthetic psilocybin and whole mushroom preparations.
Future research should focus on:
-
Co-administration Studies: Investigating the behavioral and neurochemical effects of administering psilocin in combination with norpsilocin in animal models.
-
Human Clinical Trials: Carefully designed studies comparing the subjective effects of synthetic psilocybin with well-characterized mushroom extracts containing known quantities of this compound and other minor alkaloids.
-
Advanced Pharmacokinetic Modeling: Developing more sophisticated models to understand the transport dynamics of norpsilocin and other minor alkaloids across the blood-brain barrier.
For drug development professionals, a nuanced understanding of these minor alkaloids is critical. While they may not be the primary drivers of the therapeutic psychedelic effect, they could represent a novel avenue for fine-tuning the therapeutic experience, potentially mitigating adverse effects or enhancing desired psychological outcomes. The "entourage effect" remains a compelling hypothesis, and compounds like this compound are key to unlocking its full scientific and therapeutic potential.
References
- 1. The Entourage Effect [filament.health]
- 2. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
- 3. mysupplyco.com [mysupplyco.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Norpsilocin - Wikipedia [en.wikipedia.org]
- 8. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychedelic-like Activity of Norpsilocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Psilocin - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
The Tryptamine Analogs: A Technical Whitepaper on the Interplay of Baeocystin and Psilocybin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of baeocystin, a naturally occurring tryptamine (B22526) analog of psilocybin, and its relationship to other psychoactive tryptamines. Found in various species of psychedelic mushrooms, this compound's distinct chemical structure and pharmacological profile warrant detailed investigation for its potential contribution to the overall effects of these fungi and as a standalone compound of interest. This document synthesizes current research on the biosynthesis, metabolism, receptor pharmacology, and in vivo effects of this compound, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating critical pathways through diagrammatic representations. This in-depth exploration aims to equip researchers and drug development professionals with a thorough understanding of this compound's role within the complex tryptamine landscape.
Introduction: The Chemical Relationship
This compound (4-phosphoryloxy-N-methyltryptamine or 4-PO-NMT) is a structural analog of psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine or 4-PO-DMT).[1] The primary chemical distinction is the presence of a single methyl group on the terminal amine of this compound, whereas psilocybin possesses two.[2] This seemingly minor difference in methylation significantly influences the compound's pharmacological properties. This compound is found alongside psilocybin, psilocin (4-hydroxy-N,N-dimethyltryptamine or 4-HO-DMT), and other minor tryptamines in various species of psychoactive mushrooms, including Psilocybe cubensis, Psilocybe semilanceata, and Panaeolus cyanescens.[1][2]
Like psilocybin, this compound is considered a prodrug. Through the action of alkaline phosphatase, it is dephosphorylated in the body to its active metabolite, norpsilocin (4-hydroxy-N-methyltryptamine or 4-HO-NMT).[1][3][4] This metabolic conversion is analogous to the dephosphorylation of psilocybin to the primary psychoactive compound, psilocin.[5][6]
Biosynthesis: A Shared Pathway
This compound and psilocybin originate from the same biosynthetic pathway, commencing with the amino acid L-tryptophan.[7][8] A series of enzymatic reactions, catalyzed by enzymes encoded by the psi gene cluster, leads to the production of these tryptamines. The key intermediate in this pathway is northis compound (B1244615) (4-phosphoryloxytryptamine).[7][8] The methyltransferase enzyme, PsiM, is responsible for the sequential methylation of northis compound's terminal amine.[7][9] A single methylation event produces this compound, and a subsequent methylation yields psilocybin.[7][8]
Pharmacodynamics: Receptor Binding Affinities
The interaction of these tryptamines with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors is central to their pharmacological effects. The primary target for classic psychedelics is the 5-HT2A receptor.[5][6] Quantitative data from radioligand binding assays reveal significant differences in the receptor affinity profiles of this compound, psilocybin, and their active metabolites.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) |
| Psilocybin | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 4,600 |
| Psilocin | 170 | 160 | 46 | 13 | 4.6 | 22 | 3.3 |
| This compound | >10,000 | 370 | 4,200 | >10,000 | 2,000 | >10,000 | 4,800 |
| Norpsilocin | 1,100 | 1,200 | 2,800 | 27 | 110 | 1,000 | 1,400 |
Data compiled from Glatfelter et al. (2022).
As the data indicates, psilocybin itself has a very low affinity for the tested receptors, confirming its role as a prodrug. Its active metabolite, psilocin, demonstrates high affinity, particularly for the 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. This compound exhibits a markedly different and generally weaker binding profile compared to psilocin, with its most notable affinity for the 5-HT1B receptor.[5][10] Norpsilocin, the active metabolite of this compound, shows a higher affinity for the 5-HT2A receptor than its parent compound but is still less potent than psilocin.[4]
In Vivo Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[1] Studies have consistently shown that psilocybin and psilocin induce a dose-dependent HTR in mice.[6] In stark contrast, this compound does not elicit the HTR, even at high doses.[1] This suggests that this compound, on its own, is unlikely to produce classic psychedelic effects. Some research indicates that while norpsilocin is a potent 5-HT2A receptor agonist, both this compound and norpsilocin have very limited ability to cross the blood-brain barrier, which may explain the lack of HTR induction.[1] However, some studies suggest that northis compound, a related compound, may have antidepressant-like effects without inducing hallucinations.[3][11]
Signaling Pathways
Activation of the 5-HT2A receptor by agonists like psilocin initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream effectors such as extracellular signal-regulated kinases (ERK).
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of tryptamines for specific serotonin receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target human 5-HT receptor subtype or from rodent brain tissue are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., psilocin, this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like activity of tryptamines in a rodent model.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Drug Administration: Test compounds (e.g., psilocybin, this compound) are administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation Period: Mice are placed in individual observation chambers, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes) following drug administration.
-
Data Recording: Head twitches can be scored manually by a trained observer or automatically using a magnetometer system.
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Enzymatic Synthesis of this compound and Psilocybin
Objective: To produce this compound and psilocybin in vitro using the biosynthetic enzymes.
Methodology:
-
Enzyme Expression and Purification: The genes encoding PsiD, PsiK, and PsiM are cloned and expressed in a suitable host (e.g., E. coli). The enzymes are then purified.
-
Reaction Mixture: A reaction buffer containing the substrate (e.g., northis compound for the synthesis of this compound and psilocybin), ATP, S-adenosyl methionine (SAM), and the purified PsiM enzyme is prepared.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Quenching: The reaction is stopped, for example, by adding a solvent like methanol (B129727).
-
Analysis: The products (this compound and psilocybin) are analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methodologies
The accurate quantification of this compound, psilocybin, and other tryptamines in biological matrices and fungal material is crucial for research and quality control.
Sample Preparation from Mushroom Material
-
Drying: Mushroom fruiting bodies are typically freeze-dried or air-dried.
-
Homogenization: The dried material is ground into a fine powder.
-
Extraction: A specific weight of the powder is extracted with a solvent, commonly methanol or a methanol/acetic acid mixture, often using sonication or vortexing to enhance extraction efficiency.[12]
-
Centrifugation and Filtration: The extract is centrifuged to pellet solid debris, and the supernatant is filtered to remove any remaining particulates.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation, identification, and quantification of tryptamines.
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate the different tryptamines based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometric Detection: A mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer, is used for detection. Specific parent and fragment ion transitions are monitored for each analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Conclusion
This compound's relationship to psilocybin is multifaceted, encompassing a shared biosynthetic origin and a similar prodrug-to-active-metabolite conversion. However, their distinct pharmacological profiles, particularly their receptor binding affinities and in vivo effects, highlight the significant impact of a single methyl group on the tryptamine scaffold. The lack of HTR induction by this compound suggests it is not a classic psychedelic on its own, though its presence in psychedelic mushrooms may contribute to the overall pharmacological and experiential effects, a phenomenon often referred to as the "entourage effect." Further research is warranted to fully elucidate the potential synergistic or modulatory roles of this compound and other minor tryptamines in the context of psilocybin-containing fungi. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into this intriguing class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Route toward 6-Methylated this compound and Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Examination of Baeocystin's Psychoactive Potential in Humans
Abstract: Baeocystin (4-phosphoryloxy-N-methyltryptamine), a structural analog of psilocybin, is a naturally occurring tryptamine (B22526) found in various species of psychoactive mushrooms.[1][2] For decades, its contribution to the overall psychedelic experience has been a subject of speculation, with early anecdotal reports suggesting psychoactivity comparable to psilocybin, while more recent preclinical data challenge this notion. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its pharmacology, evidence from preclinical models, and the limited human data available. We synthesize quantitative receptor binding data and results from in vivo behavioral assays into a consolidated resource for researchers, scientists, and drug development professionals. This document aims to clarify the current understanding of this compound's psychoactive potential by examining the critical disconnect between its in vitro receptor profile and its in vivo central nervous system activity, largely attributable to its limited ability to cross the blood-brain barrier.
Introduction
This compound, also known as norpsilocybin, is the N-demethylated derivative of psilocybin and is a minor alkaloid in most psilocybin-containing mushrooms.[1] Structurally, it belongs to the tryptamine family and is hypothesized to be a prodrug, similar to psilocybin.[1][3] While psilocybin is dephosphorylated in the body to the pharmacologically active psilocin, this compound is metabolized to its own active form, norpsilocin (4-hydroxy-N-methyltryptamine).[1]
The central question addressed in this guide is whether this compound, via its metabolite norpsilocin, contributes significantly to the psychoactive effects of psychedelic mushrooms or possesses intrinsic psychoactive properties when isolated. Early, uncontrolled human reports suggested that it does, with one researcher claiming 10 mg of this compound is as psychoactive as a similar amount of psilocybin.[1] However, this has been contradicted by other anecdotal accounts and, more importantly, by recent, rigorous preclinical studies.[1][2][4] This guide will dissect the available evidence to provide a clear, data-driven perspective.
Pharmacology
Pharmacodynamics and Mechanism of Action
The primary mechanism for psychedelic effects from classic tryptamines involves agonist activity at the serotonin (B10506) 2A receptor (5-HT₂A).[4][5] Like psilocybin, this compound is a 4-phosphoryloxy-substituted tryptamine and is considered a prodrug.[4] It undergoes dephosphorylation to form norpsilocin, the compound presumed to be responsible for any pharmacological activity.
dot
Caption: Metabolic conversion of this compound and psilocybin.
Studies show that norpsilocin is a potent agonist at several serotonin receptors, including 5-HT₂A.[4][6] Therefore, from a purely pharmacodynamic standpoint, it possesses the necessary receptor interaction profile to induce psychedelic effects. However, its ability to produce these effects in vivo is contingent on its pharmacokinetic properties.
Receptor Binding Profile
In vitro radioligand binding assays have been crucial in characterizing the pharmacological profile of this compound and its active metabolite, norpsilocin. This compound itself shows little to no significant affinity for the 5-HT₂A receptor.[4] In contrast, its dephosphorylated metabolite, norpsilocin, demonstrates high affinity for several serotonin receptors, comparable to psilocin.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Tryptamine Analogs
| Compound | 5-HT₁A | 5-HT₁B | 5-HT₁D | 5-HT₂A | 5-HT₂B | 5-HT₂C | 5-HT₇ₐ |
|---|---|---|---|---|---|---|---|
| This compound | >10,000 | 1,490 | 2,210 | >10,000 | 1,170 | >10,000 | 4,200 |
| Norpsilocin | 46 | 134 | 1,120 | 27 | 2 | 47 | 129 |
| Psilocin | 166 | 40 | 225 | 45 | 1 | 22 | 10 |
Data sourced from Glatfelter et al. (2022).[4] A lower Ki value indicates higher binding affinity.
As the data indicates, norpsilocin is a potent ligand at the 5-HT₂A receptor (Ki = 27 nM), as well as the 5-HT₂B receptor (Ki = 2 nM).[4] This profile suggests that if norpsilocin reaches the central nervous system in sufficient concentrations, it should theoretically be psychoactive.
Preclinical Evidence of Psychoactivity
In Vivo Animal Models
The head-twitch response (HTR) in rodents is a well-established behavioral proxy used to predict psychedelic potential in humans, as this response is mediated by 5-HT₂A receptor activation.[1][4] Multiple recent studies have investigated the ability of this compound and norpsilocin to induce the HTR.
In a comprehensive 2022 study, neither this compound nor its active metabolite norpsilocin induced the head-twitch response in mice, even at high doses.[4] This was in stark contrast to psilocin and psilocybin, which reliably produced the HTR.[4] These findings strongly suggest that despite norpsilocin's high in vitro affinity for the 5-HT₂A receptor, it does not engage the receptor in vivo to produce psychedelic-like effects.[1][4]
Table 2: Head-Twitch Response (HTR) in Mice
| Compound | Dose Range (mg/kg, s.c.) | HTR ED₅₀ (mg/kg) | Outcome |
|---|---|---|---|
| This compound | 1 - 30 | Not Determined | Inactive |
| Norpsilocin | 1 - 30 | Not Determined | Inactive |
| Psilocybin | 0.1 - 3 | 0.29 | Active |
| Psilocin | 0.03 - 1 | 0.11 | Active |
Data sourced from Glatfelter et al. (2022).[4]
Pharmacokinetics
The discrepancy between in vitro affinity and in vivo effects pointed towards a pharmacokinetic explanation. A 2025 study was designed specifically to investigate the pharmacokinetic profile of this compound in Wistar rats.[2] The results were definitive: both this compound and its metabolite, norpsilocin, demonstrated a very limited ability to cross the blood-brain barrier (BBB).[2] This poor permeability prevents the compounds from reaching their target receptors in the brain in sufficient concentrations to elicit a central effect.[2] Consistent with this pharmacokinetic profile, the study found no significant effects on locomotor activity, exploratory behavior, or sensorimotor gating in the rats.[2]
dot
Caption: Logical flow of evidence regarding this compound.
Evidence in Humans
Currently, there are no randomized, placebo-controlled clinical trials on the effects of isolated this compound in humans. The available information is limited to a few conflicting anecdotal reports.
-
Jochen Gartz: In the 1990s, chemist Jochen Gartz reported that 4 mg of this compound produced a "gentle hallucinogenic experience" and that 10 mg was comparable in psychoactivity to 10 mg of psilocybin.[1][7]
-
Paul Stamets: Mycologist Paul Stamets reported ingesting 10 mg of pure this compound and experiencing no hallucinogenic effects, though he noted pupil dilation and possible anxiolysis.[1]
Gartz also hypothesized that high levels of this compound in mushrooms like Psilocybe semilanceata could lead to more dysphoric experiences, while its presence with aeruginascin (B3025662) in Inocybe aeruginascens might contribute to more euphoric outcomes.[1] This suggests a potential role in modulating the overall psychedelic experience, often referred to as an "entourage effect."[8][9] However, without controlled studies, these claims remain speculative. The robust preclinical data showing poor BBB penetration aligns with Stamets's report over Gartz's.
Experimental Methodologies
Radioligand Binding Assays
The following provides a generalized protocol based on methodologies described in the literature.[4]
-
Preparation: Membranes from cells stably expressing the human recombinant serotonin receptor subtypes of interest are prepared.
-
Incubation: A specific concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with the cell membranes and varying concentrations of the test compound (e.g., norpsilocin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis: The data are analyzed using nonlinear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
The following protocol is generalized from methods used in key studies.[4]
dot
Caption: A typical workflow for the mouse HTR assay.
-
Subjects: Male C57BL/6J mice are typically used.
-
Administration: Animals are administered the test compound (e.g., this compound, norpsilocin, psilocin) or a vehicle control via subcutaneous (s.c.) injection.
-
Observation: Immediately after injection, mice are placed individually into observation chambers. Their behavior is video-recorded for a set period (e.g., 30-60 minutes).
-
Scoring: The number of head twitches (rapid, involuntary side-to-side head movements) is counted by trained observers who are blind to the experimental conditions.
-
Data Analysis: The total number of head twitches for each treatment group is compared to the vehicle control group. A dose-response curve is generated to calculate the ED₅₀ value for active compounds.
Synthesis and Discussion
The accumulated evidence presents a clear narrative. While this compound's active metabolite, norpsilocin, is a potent 5-HT₂A receptor agonist in vitro, this property does not translate to psychedelic-like activity in vivo.[4] The most compelling explanation for this disconnect is the very limited ability of both this compound and norpsilocin to penetrate the blood-brain barrier, as demonstrated in pharmacokinetic studies.[2]
The early anecdotal reports of this compound's psychoactivity should be viewed with caution, as they were not conducted under controlled, blinded conditions and may have been influenced by expectation bias or the presence of impurities. The more recent preclinical data is far more robust and conclusive. Based on this evidence, it is highly unlikely that this compound alone can induce hallucinogenic effects in humans.[1]
The question of its role in an "entourage effect" remains open but speculative. It is plausible that minor alkaloids could modulate the effects of psilocybin through peripheral mechanisms or subtle, non-psychedelic central actions, but this requires dedicated clinical research to substantiate.
Conclusion and Future Directions
Based on the comprehensive analysis of current preclinical data, this compound is unlikely to be psychoactive in humans when administered as an isolated compound. Its potential is severely limited by the poor blood-brain barrier permeability of both the prodrug and its active metabolite, norpsilocin.
Future research should focus on:
-
Controlled Human Trials: A definitive, placebo-controlled study with pure, GMP-grade this compound is necessary to conclusively confirm or refute its psychoactivity in humans and assess other potential physiological or psychological effects (e.g., anxiolysis).
-
Entourage Effect Studies: Investigating the effects of psilocybin in combination with varying concentrations of this compound and other minor alkaloids to test the "entourage effect" hypothesis scientifically.
-
Pharmacokinetic Modeling: Developing more detailed pharmacokinetic models in multiple species to better understand the transport mechanisms (or lack thereof) across the BBB for these tryptamine analogs.
For drug development professionals, this compound itself does not appear to be a promising candidate as a standalone psychedelic therapeutic. However, understanding the structure-activity and structure-pharmacokinetic relationships of these minor alkaloids is vital for the broader field of psychedelic medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psilocin - Wikipedia [en.wikipedia.org]
- 4. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. psychedelicreview.com [psychedelicreview.com]
- 8. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Anecdotal Reports and Preclinical Assessment of Baeocystin's Subjective Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a naturally occurring tryptamine (B22526) alkaloid found in various species of psilocybin-containing mushrooms. As a structural analog of psilocybin, its potential psychoactive effects have been a subject of interest and speculation. This technical guide synthesizes the limited anecdotal reports of this compound's subjective effects in humans with the available preclinical scientific data. While anecdotal accounts suggest psychoactivity, rigorous scientific studies in animal models have yielded conflicting results, indicating that this compound itself may not be psychoactive but its metabolite, norpsilocin, is a potent serotonin (B10506) 5-HT2A receptor agonist. This document provides a comprehensive overview of the current state of knowledge, including quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological and experimental pathways to inform future research and drug development efforts.
Anecdotal Subjective Effects in Humans
The primary source of anecdotal reports on the subjective effects of pure this compound comes from the chemist and mycologist Jochen Gartz in the 1990s.[1][2] It is crucial to note that these are not findings from controlled clinical trials and should be interpreted with caution.
According to Gartz's self-reported experiences:
-
4 mg of this compound is reported to produce a "threshold" or "gentle hallucinogenic experience" with "mild hallucinations for three hours".[1]
-
10 mg of this compound was found to be approximately as psychoactive as a similar dose of psilocybin.[1][3]
These anecdotal reports have been cited in subsequent literature, but there is a lack of independent, controlled human studies to verify these claims.[3] Some researchers have expressed skepticism about the reported psychoactivity of this compound itself.[1]
Preclinical Pharmacological Data
Recent preclinical studies have investigated the pharmacology of this compound to understand its potential contribution to the psychedelic experience. These studies have largely focused on its activity at serotonin receptors and its behavioral effects in rodent models.
Receptor Binding Affinities
This compound is considered a prodrug for norpsilocin (4-hydroxy-N-methyltryptamine), much like psilocybin is a prodrug for psilocin.[1] The following table summarizes the receptor binding affinities for this compound and its metabolite norpsilocin at various serotonin (5-HT) receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Source |
| This compound | 5-HT1B | Variable | [4][5] |
| 5-HT1D | Variable | [4][5] | |
| 5-HT1e | Variable | [4][5] | |
| 5-HT2B | Variable | [4][5] | |
| 5-HT7a | Variable | [4][5] | |
| 5-HT2A | Low affinity (little competition up to 5 µM) | [4] | |
| Norpsilocin | 5-HT2A | High affinity (potent agonist) | [6][7] |
| 5-HT1A | Nanomolar affinity | [4] | |
| 5-HT1B | Nanomolar affinity | [4][5] | |
| 5-HT1D | Nanomolar affinity | [4] | |
| 5-HT1e | Nanomolar affinity | [4][5] | |
| 5-HT2B | Nanomolar affinity | [4] | |
| 5-HT2C | Nanomolar affinity | [4][5] | |
| 5-HT7a | Nanomolar affinity | [4][5] |
Head-Twitch Response (HTR) in Rodents
The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[6] Studies investigating the effect of this compound on HTR have found that, unlike psilocybin, this compound does not induce the head-twitch response.
| Compound | Dose | HTR Result | Conclusion | Source |
| This compound | Various | Indistinguishable from saline control | Likely does not induce 5-HT2A receptor-mediated psychoactive effects in vivo. | [6] |
| Psilocybin | Various | Dose-dependent increase in HTR | Induces 5-HT2A receptor-mediated psychoactive effects in vivo. | [6] |
Key Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound (like this compound or norpsilocin) to a specific receptor.
Objective: To quantify the affinity of test compounds for serotonin receptor subtypes.
Methodology:
-
Preparation of Receptor Source: Cell membranes are prepared from either cultured cells transfected with a specific human serotonin receptor subtype or from homogenized mouse brain tissue.[4]
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]M100907 for 5-HT2A).[4]
-
Addition of Test Compound: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation and Quantification: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
This in vivo assay is used to assess the hallucinogenic potential of a compound by measuring a specific behavioral response in rodents.
Objective: To determine if a test compound induces 5-HT2A receptor-mediated head twitches in mice, a behavioral proxy for psychedelic effects.[6]
Methodology:
-
Animal Subjects: Male mice are commonly used for this assay.
-
Habituation: Animals are habituated to the testing environment (e.g., an open-field chamber) for a period before drug administration.
-
Drug Administration: Mice are administered the test compound (e.g., this compound, psilocybin) or a vehicle control (e.g., saline) via a specific route (e.g., intraperitoneal injection).
-
Observation Period: Immediately after administration, the mice are placed back into the observation chamber, and the number of head twitches is counted for a defined period (e.g., 30-60 minutes). A head twitch is characterized as a rapid, spasmodic rotational movement of the head.
-
Data Analysis: The total number of head twitches is recorded for each animal. Statistical analysis (e.g., ANOVA) is used to compare the HTR frequency between different treatment groups. To confirm 5-HT2A receptor involvement, a separate experiment can be conducted where animals are pre-treated with a 5-HT2A antagonist before administration of the test compound.[4][5]
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed metabolic conversion and mechanism of action for this compound.
Experimental Workflow for Preclinical Assessment
Caption: Typical experimental workflow for preclinical evaluation of this compound.
Discussion and Future Directions
The stark contrast between anecdotal reports of this compound's psychoactivity and the lack of effect in preclinical rodent models highlights a significant gap in our understanding. Several hypotheses could explain this discrepancy:
-
Metabolism Differences: The metabolism of this compound to the active compound norpsilocin may differ significantly between humans and rodents.
-
Blood-Brain Barrier Penetration: While this compound itself does not appear to be psychoactive, the extent to which its metabolite, norpsilocin, crosses the blood-brain barrier is a critical and not fully resolved question.[6][7]
-
The Entourage Effect: this compound's reported effects could be the result of synergistic interactions with other alkaloids present in psilocybin mushrooms.[6] The subjective experience of consuming mushrooms may not be attributable to psilocybin alone.
For researchers and drug development professionals, the key takeaway is that norpsilocin, the dephosphorylated metabolite of this compound, is a potent 5-HT2A agonist and warrants further investigation.[7] Future research should prioritize:
-
Controlled Human Studies: Administration of pure, synthetic this compound to human subjects is necessary to definitively characterize its subjective effects and pharmacokinetic profile.
-
Pharmacokinetic Studies: Detailed studies in multiple species are needed to understand the conversion rate of this compound to norpsilocin and the subsequent distribution and blood-brain barrier penetration of norpsilocin.
-
Interaction Studies: Investigating the potential synergistic or "entourage" effects of this compound when co-administered with psilocybin and other mushroom alkaloids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]
- 4. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. psychedelicreview.com [psychedelicreview.com]
- 7. biorxiv.org [biorxiv.org]
Navigating the Labyrinth: A Technical Guide to the Legal and Regulatory Status of Baeocystin for Research
For Immediate Release
[CITY, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the current legal and regulatory landscape surrounding the research of baeocystin, a naturally occurring tryptamine (B22526) analogue of psilocybin. Aimed at researchers, scientists, and drug development professionals, this document outlines the significant hurdles and procedural requirements for legally conducting scientific investigations with this compound in key jurisdictions, including the United States, the United Kingdom, and the European Union. The guide also delves into the current scientific understanding of this compound, presenting key experimental data and methodologies.
Executive Summary
This compound, a secondary metabolite found in various species of psilocybin-containing mushrooms, is gaining interest within the scientific community for its potential psychoactive properties and its relationship to psilocybin. However, its structural similarity to psilocybin, a tightly controlled substance, places it in a complex and often restrictive regulatory framework. This guide serves to clarify the legal status of this compound, provide a summary of the scientific data, and detail the necessary steps for compliant research.
Legal and Regulatory Status
The legal status of this compound is intrinsically linked to the control of its parent compound, psilocybin. As an analogue, it often falls under the same legal restrictions, even if not explicitly named in legislation.
United States
In the United States, this compound is not specifically listed under the Controlled Substances Act (CSA). However, as a structural analogue of psilocybin, a Schedule I substance, it is treated as such under the Federal Analogue Act. This means that for research purposes, this compound is considered a Schedule I drug, subjecting it to the highest level of control.
Researchers intending to work with this compound must obtain a Schedule I registration from the Drug Enforcement Administration (DEA). This process is notoriously rigorous and involves:
-
Submission of a research protocol to the DEA.
-
Approval from an Institutional Review Board (IRB).
-
An Investigational New Drug (IND) application with the Food and Drug Administration (FDA) for clinical research.
-
Adherence to strict security and record-keeping requirements.
The process for obtaining the necessary registrations and approvals can be lengthy and presents a significant barrier to research.
United Kingdom
In the United Kingdom, this compound is explicitly listed as a Class A drug under the Misuse of Drugs Act 1971. This is the highest classification, reserved for substances considered to have the greatest potential for harm.
Research with Class A substances requires a Schedule 1 license from the Home Office. The application process is extensive and requires:
-
A detailed research protocol.
-
Enhanced Disclosure and Barring Service (DBS) checks for all personnel with access to the substance.
-
A secure storage facility that meets Home Office specifications.
The bureaucratic and financial burdens associated with obtaining and maintaining a Schedule 1 license have been cited as significant impediments to psychedelic research in the UK.
European Union
The legal status of this compound across the European Union is not harmonized and varies by member state. However, psilocybin and psilocin are controlled under the 1971 UN Convention on Psychotropic Substances, which has been adopted by all EU member states. As an analogue of psilocybin, this compound is likely to be controlled under national legislation implementing the UN convention.
Researchers in the EU must navigate the specific regulations of the country in which they plan to conduct their work. The European Medicines Agency (EMA) provides scientific advice and protocol assistance for the development of new medicinal products, including those derived from controlled substances.
Scientific Data and Experimental Protocols
While research on this compound has been limited due to its legal status, some key studies have provided valuable insights into its pharmacology.
Quantitative Data: Receptor Binding Affinities
This compound, like psilocybin, is believed to exert its effects through interaction with serotonin (B10506) receptors. The following table summarizes the in vitro binding affinities of this compound and its dephosphorylated metabolite, norpsilocin, to various human serotonin (5-HT) receptor subtypes. Data is presented as the inhibition constant (Ki) in nanomolars (nM), where a lower value indicates a higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| This compound | >10,000 | 1,830 | 2,160 | >10,000 | 4,660 | >10,000 | 891 | 1,210 |
| Norpsilocin | 18 | 1,180 | 1,130 | 2.3 | 0.4 | 1.8 | 3.9 | 2.5 |
Data compiled from Glatfelter et al. (2022). ACS Pharmacol. Transl. Sci.
Experimental Protocols
A scalable synthesis of this compound has been reported by Sherwood et al. (2020). The following is a summarized methodology:
-
Starting Material: 4-hydroxy-N-methyltryptamine (norpsilocin).
-
Phosphorylation: Norpsilocin is reacted with a phosphorylating agent, such as dibenzyl phosphate (B84403), in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate solvent (e.g., pyridine).
-
Deprotection: The resulting dibenzyl-protected this compound is then deprotected via catalytic hydrogenation (e.g., using palladium on carbon) to yield this compound.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography or recrystallization.
For a detailed, step-by-step protocol, researchers should refer to Sherwood, A. M., et al. (2020). Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin. Journal of Natural Products, 83(2), 461–467.
While specific protocols for the exclusive extraction of this compound are not widely published, methods for extracting psilocybin and its analogues can be adapted. A general procedure is as follows:
-
Sample Preparation: Dried and powdered mushroom material is used as the starting point.
-
Extraction: The powdered material is extracted with a polar solvent, typically methanol (B129727) or ethanol, often with the addition of an acid (e.g., acetic acid) to improve the stability of the tryptamines. This can be performed using sonication or Soxhlet extraction.
-
Filtration and Concentration: The extract is filtered to remove solid material and then concentrated under reduced pressure.
-
Purification: The crude extract can be purified using techniques such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC) to isolate this compound.
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. A generalized protocol is as follows:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A) is used.
-
Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or norpsilocin).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki value is determined.
Signaling Pathways and Experimental Workflows
This compound Metabolism and 5-HT2A Receptor Interaction
This compound is understood to be a prodrug of norpsilocin, similar to how psilocybin is a prodrug of psilocin. Upon ingestion, it is believed that phosphatases in the body cleave the phosphate group from this compound, converting it to the pharmacologically active norpsilocin. Norpsilocin then acts as an agonist at various serotonin receptors, with a particularly high affinity for the 5-HT2A receptor, which is thought to mediate the psychedelic effects of these compounds.
Regulatory Workflow for this compound Research in the United States
The following diagram illustrates the complex regulatory pathway for conducting research with this compound in the U.S.
Conclusion
Research into this compound holds potential for advancing our understanding of psychedelic pharmacology and may lead to the development of novel therapeutics. However, the significant legal and regulatory barriers in place present substantial challenges for the scientific community. A clear understanding of these regulations, coupled with rigorous scientific methodology, is essential for any researcher entering this field. This guide provides a foundational resource for navigating this complex landscape, with the aim of facilitating compliant and impactful research.
Disclaimer: This document is intended for informational purposes only and does not constitute legal advice. Researchers should consult with legal counsel and the relevant regulatory bodies to ensure full compliance with all applicable laws and regulations.
Methodological & Application
Application Notes and Protocols for the Synthesis of Baeocystin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a naturally occurring tryptamine (B22526) alkaloid found in various species of psilocybin-containing mushrooms.[1][2] As an analogue of psilocybin, it is of significant interest for neuropharmacological research and drug development. This compound is considered a prodrug of norpsilocin, which has shown potent agonist activity at the 5-HT2A receptor.[3][4] This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for research purposes, along with relevant quantitative data and pathway visualizations.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data related to the synthesis and activity of this compound.
Table 1: Chemical Synthesis Yields
| Compound | Synthesis Route | Reported Yield | Reference |
| This compound | Multi-step chemical synthesis | 60-90% | Sherwood et al., 2020[3] |
Table 2: Enzymatic Synthesis - Michaelis-Menten Kinetics of PsiM
| Substrate | Km (µM) | kcat (min-1) | Reference |
| Northis compound (B1244615) (to this compound) | 575 ± 100 | 0.11 ± 0.01 | Hudspeth and Rogge 2024[5] |
| This compound (to Psilocybin) | 492 ± 154 | 0.06 ± 0.01 | Hudspeth and Rogge 2024[5] |
Table 3: Receptor Binding Affinity (Ki, nM) of this compound and Norpsilocin
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7a | Reference |
| This compound | >10,000 | 2,430 | 1,230 | >10,000 | 4,760 | >10,000 | 3,340 | Glatfelter et al., 2022[6] |
| Norpsilocin | 4.4 | 120 | 25 | 8.4 | 1.8 | 13 | 4.8 | Sherwood et al., 2020[7] |
Experimental Protocols
Protocol 1: General Chemical Synthesis of this compound
This protocol is based on the general method developed by Sherwood et al. (2020) for the synthesis of tryptamine natural products.[4][7] The synthesis involves the formation of an acyl chloride from 4-acetoxyindole (B1630585), followed by reaction with N-benzylmethylamine, reduction, and subsequent phosphorylation and deprotection.
Materials:
-
4-Acetoxyindole
-
Oxalyl chloride
-
N-Benzylmethylamine
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydride (NaH)
-
o-Xylenyl phosphoryl chloride (o-XPCl)
-
Palladium on carbon (Pd/C) or Palladium hydroxide
-
Hydrogen gas
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of the Acyl Chloride: Dissolve 4-acetoxyindole in anhydrous DCM and cool to 0°C. Add oxalyl chloride dropwise and stir for 1 hour at 0°C. The solvent is then removed under reduced pressure to yield the crude acyl chloride.
-
Formation of the Ketoamide: Dissolve the crude acyl chloride in anhydrous DCM and add a solution of N-benzylmethylamine and TEA in DCM dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the crude ketoamide. Purify by column chromatography on silica gel.
-
Reduction of the Ketoamide: In a separate flask, prepare a suspension of LAH in anhydrous THF. Add a solution of the purified ketoamide in anhydrous 2-methyltetrahydrofuran dropwise at 0°C. After the addition is complete, heat the reaction to reflux for 4-6 hours. Cool the reaction to 0°C and quench carefully by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude N-benzyl-N-methyl-4-hydroxytryptamine.
-
Phosphorylation: Dissolve the crude N-benzyl-N-methyl-4-hydroxytryptamine in anhydrous THF and cool to 0°C. Add NaH portion-wise, followed by the dropwise addition of o-XPCl. Stir the reaction at room temperature for 12-16 hours. Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried and concentrated.
-
Deprotection to Yield this compound: Dissolve the crude phosphorylated intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol). Add the palladium catalyst (Pd/C or palladium hydroxide) and subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The crude this compound can be purified by precipitation or recrystallization to yield the final product.
Protocol 2: Enzymatic Synthesis of this compound
This protocol utilizes the enzymes from the psilocybin biosynthetic pathway to produce this compound from L-tryptophan.[1][8][9]
Materials:
-
L-tryptophan
-
Recombinant enzymes:
-
L-tryptophan decarboxylase (PsiD)
-
Tryptamine-4-monooxygenase (PsiH) - Note: Often insoluble and may be bypassed by starting with 4-hydroxytryptamine (B1209533).
-
4-hydroxytryptamine kinase (PsiK)
-
Northis compound N-methyltransferase (PsiM)
-
-
Pyridoxal-5'-phosphate (PLP) (cofactor for PsiD)
-
ATP (cofactor for PsiK)
-
S-adenosyl-L-methionine (SAM) (cofactor for PsiM)
-
S-adenosyl-L-homocysteine (SAH) nucleosidase (MtnN) and adenine (B156593) deaminase (Ade) (to prevent PsiM inhibition)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Standard laboratory equipment for protein expression and purification, and enzymatic reactions.
Procedure:
-
Enzyme Preparation: Express and purify recombinant PsiD, PsiK, and PsiM enzymes according to standard molecular biology protocols.
-
Enzymatic Cascade Reaction:
-
In a reaction vessel, combine the reaction buffer, L-tryptophan, and PLP.
-
Add purified PsiD to catalyze the decarboxylation of L-tryptophan to tryptamine.
-
If using PsiH, add the enzyme and a suitable P450 reductase system to hydroxylate tryptamine to 4-hydroxytryptamine. Alternatively, start the reaction with 4-hydroxytryptamine.
-
Add purified PsiK and ATP to phosphorylate 4-hydroxytryptamine to northis compound.
-
Add purified PsiM, SAM, MtnN, and Ade to methylate northis compound to this compound.
-
-
Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) with gentle agitation for several hours to overnight.
-
Monitoring and Purification: Monitor the reaction progress by HPLC-MS. Once the desired conversion is achieved, terminate the reaction (e.g., by adding a quenching solvent like methanol or by heat inactivation). Purify this compound from the reaction mixture using techniques such as preparative HPLC.[10][11]
Visualizations
Psilocybin Biosynthetic Pathway
The following diagram illustrates the enzymatic steps leading to the formation of this compound and psilocybin from L-tryptophan.
Caption: Biosynthetic pathway of psilocybin highlighting the formation of this compound.
Chemical Synthesis Workflow for this compound
This diagram outlines the key stages in the chemical synthesis of this compound.
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic Route toward 6-Methylated this compound and Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Psilocybin Synthesis by Co‐Immobilized Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for the Extraction of Baeocystin from Mushroom Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin, a naturally occurring analog of psilocybin, is a tryptamine (B22526) alkaloid found in various species of psychedelic mushrooms, particularly within the Psilocybe genus. As a phosphorylated N-demethylated derivative of psilocybin, its pharmacological and toxicological profiles are of significant interest to the scientific community for potential therapeutic applications and as a reference standard in forensic analysis. The accurate and efficient extraction of this compound from fungal biomass is a critical first step for any downstream research.
These application notes provide a comprehensive overview of the methods for extracting this compound from mushroom biomass, including detailed experimental protocols and quantitative data to guide researchers in developing robust and reproducible extraction strategies.
Data Presentation
Table 1: this compound Content in Psilocybe cubensis Mushroom Parts
| Mushroom Part | This compound Content (% dry weight) | Psilocybin Content (% dry weight) | Psilocin Content (% dry weight) | Aeruginascin Content (% dry weight) | Northis compound Content (% dry weight) |
| Caps | 0.07%[1] | 0.88%[1] | 0.06%[1] | 0.01%[1] | 0.01%[1] |
| Stipes | 0.03%[1] | 0.47%[1] | 0.01%[1] | <0.01%[1] | <0.01%[1] |
Table 2: Effect of Sample Preparation on Tryptamine Extraction Yields from Dried Psilocybe cubensis
| Analyte | Increase in Yield (Powdered vs. Unprocessed) |
| This compound | 74% [1] |
| Psilocybin | 16%[1] |
| Psilocin | 13%[1] |
| Aeruginascin | 40%[1] |
Table 3: Comparison of Extraction Solvents for Indole (B1671886) Alkaloids from Fungal Biomass
| Solvent System | Relative Yield of this compound | Relative Yield of Psilocybin | Relative Yield of Psilocin | Notes |
| Pure Methanol (B129727) | Highest[2][3] | Highest[2][3] | Lower[2][3] | Considered the safest method to obtain genuine alkaloids.[2][3] |
| Aqueous Alcohols (e.g., Methanol/Water, Ethanol/Water) | Lower[3] | Lower[3] | Higher (Artificially)[2][3] | Can cause enzymatic destruction of psilocybin to psilocin.[2][3] |
| Dilute Acetic Acid | Better than aqueous alcohols[2][3] | Better than aqueous alcohols[2][3] | Similar to pure methanol[3] | A useful aqueous-organic extraction method has been described.[3] |
Experimental Protocols
This section provides detailed methodologies for the extraction of this compound from mushroom biomass. The choice of protocol may depend on the available equipment, the desired purity of the final extract, and the specific research goals.
Protocol 1: Methanolic Extraction for Maximizing this compound Yield
This protocol is recommended for obtaining the highest yield of this compound and psilocybin.[2][3]
Materials:
-
Dried mushroom biomass (caps are preferred due to higher this compound concentration)[1]
-
Methanol (HPLC grade)
-
Grinder or mortar and pestle
-
Stir plate and stir bar
-
Beakers
-
Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)
-
Rotary evaporator
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Extraction:
-
Filtration:
-
Filter the mixture through a 0.5-μm PTFE filter to separate the biomass from the methanolic extract.[5]
-
Rinse the filter with a small amount of additional methanol to ensure all the extract is collected.
-
Dilute the filtrate with methanol to a final volume of exactly 10 mL for quantitative analysis.[5]
-
-
Concentration:
-
For isolation of this compound, the solvent can be removed under reduced pressure using a rotary evaporator.
-
Protocol 2: Acidified Aqueous-Organic Extraction
This method is an alternative to pure methanol extraction and can be useful for subsequent partitioning steps.[6]
Materials:
-
Dried and powdered mushroom biomass
-
Dilute acetic acid (pH adjusted to 4 with glacial acetic acid)[6]
-
Diethyl ether
-
Concentrated ammonium (B1175870) hydroxide
-
Sodium sulfate
-
Beakers
-
Boiling water bath
-
Suction filtration apparatus with glass wool[6]
-
Separatory funnel
-
Nitrogen gas supply
Procedure:
-
Sample Preparation:
-
Prepare dried and finely powdered mushroom biomass as described in Protocol 1.
-
-
Acidic Extraction:
-
Mix 2 to 10 g of the powdered biomass with 100 mL of dilute acetic acid (pH 4) in a 250-mL beaker.[7]
-
Let the mixture stand for 1 hour.[7]
-
Place the beaker in a boiling water bath for 8 to 10 minutes, or until the internal temperature reaches 70°C.[7] This step can lead to the dephosphorylation of psilocybin to psilocin and may affect this compound stability.
-
Cool the beaker to room temperature.[7]
-
-
Filtration:
-
Separate the acidic extract from the mushroom powder by suction filtration using glass wool.[7]
-
-
Basification and Liquid-Liquid Extraction:
-
Drying and Evaporation:
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and analysis of this compound from mushroom biomass.
Concluding Remarks
The protocols and data presented provide a solid foundation for the extraction of this compound from mushroom biomass. The choice of methanol as a solvent and the use of dried, powdered mushroom material are key factors in maximizing the yield of this valuable compound. For quantitative studies, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the recommended analytical technique for accurate and sensitive detection. Researchers should consider the stability of this compound and other tryptamines during extraction and storage to ensure the integrity of their results. Further optimization of these methods may be required depending on the specific mushroom species and the intended application of the extracted this compound.
References
- 1. oregon.gov [oregon.gov]
- 2. Extraction and analysis of indole derivatives from fungal biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wiki.dmt-nexus.me [wiki.dmt-nexus.me]
- 4. erowid.org [erowid.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A/B Extraction and Isolation of Psilocybin - Fungi - Future4200 [future4200.com]
Application Notes and Protocols for the Analytical Quantification of Baeocystin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin, a naturally occurring tryptamine (B22526) alkaloid found in various species of Psilocybe mushrooms, is a chemical analog of psilocybin. As a prodrug, this compound is dephosphorylated in the body to its pharmacologically active metabolite, norpsilocin. The growing interest in psychedelic compounds for potential therapeutic applications necessitates robust and validated analytical methods for the accurate quantification of this compound in fungal material and biological matrices. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
I. Quantitative Data Summary
The concentration of this compound can vary significantly between different species and even within different parts of the mushroom.[1] The following tables summarize quantitative data for this compound in various Psilocybe species, as well as typical validation parameters for its analytical quantification.
Table 1: this compound Content in Various Psilocybe Species
| Mushroom Species | This compound Content (% dry weight) | Reference |
| Psilocybe baeocystis | up to 0.10% | [2] |
| Psilocybe cubensis | 0.0139% - 0.0881% | [3][4] |
| Psilocybe semilanceata | Present (levels variable) | [5] |
| Panaeolus cinctulus | 0.0118% - 0.1525% | [4] |
| Gymnopilus purpuratus | Low concentrations present | [1] |
| Inocybe aeruginascens | 0.0038% - 0.0039% | [4] |
Table 2: Typical Validation Parameters for this compound Quantification by LC-MS/MS
| Validation Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [6][7] |
| Limit of Detection (LOD) | ~0.1 ng/mL | [6] |
| Limit of Quantification (LOQ) | ~1 ng/mL | [6] |
| Accuracy (% Recovery) | 85-115% | [6][7] |
| Precision (% RSD) | < 15% | [6][7] |
II. Experimental Protocols
A. Sample Preparation: Extraction of Tryptamines from Mushroom Material
This protocol describes the extraction of this compound and other tryptamines from dried mushroom fruiting bodies.
Materials:
-
Dried mushroom material, ground to a fine powder
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Weigh 10-50 mg of homogenized mushroom powder into a microcentrifuge tube.
-
Add 1 mL of methanol to the tube.
-
Vortex vigorously for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, the pellet can be re-extracted with an additional 1 mL of methanol, and the supernatants combined.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
B. Analytical Method 1: UPLC-MS/MS for this compound Quantification
This method provides high sensitivity and selectivity for the quantification of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 271.1 → 191.0 m/z
-
Northis compound: 257.1 → 160.1 m/z
-
Psilocybin: 285.1 → 205.1 m/z
-
Psilocin: 205.1 → 160.1 m/z
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
C. Analytical Method 2: HPLC-UV for this compound Quantification
This method is a more accessible alternative to LC-MS/MS, suitable for routine analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A gradient similar to the UPLC-MS/MS method can be adapted, or an isocratic method may be developed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
UV Detection Wavelength: 220 nm or 280 nm
III. Visualizations
This compound Analysis Workflow
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psilocybe baeocystis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Baeocystin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of baeocystin, a psychedelic tryptamine (B22526) analogue of psilocybin, using High-Performance Liquid Chromatography (HPLC). The methodology outlined herein is crucial for the qualitative and quantitative assessment of this compound in various samples, including mushroom extracts and purified formulations. This document offers comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the analytical workflow to aid researchers in achieving accurate and reproducible results.
Introduction
This compound is a naturally occurring tryptamine alkaloid found in various species of psychedelic mushrooms, often alongside psilocybin and psilocin.[1] As a phosphorylated analogue of psilocin, its analysis is of significant interest in mycological research, forensic science, and the burgeoning field of psychedelic-assisted therapies. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the separation and quantification of these compounds.[1] This document details a validated HPLC method optimized for the analysis of this compound and related tryptamines.
Experimental Protocols
Sample Preparation: Extraction from Mushroom Matrix
A reliable extraction method is critical for the accurate quantification of this compound. Methanol (B129727) is a commonly employed solvent for this purpose.[1][2][3][4] Ultrasonic bath extraction has been shown to be an efficient technique for maximizing the recovery of tryptamine alkaloids.[1]
Protocol:
-
Air-dry and homogenize the mushroom sample.
-
Weigh approximately 50 mg of the homogenized mushroom powder into a suitable extraction vessel.
-
Add 10 mL of methanol to the vessel.
-
Place the vessel in an ultrasonic bath for 15-20 minutes at a controlled temperature (e.g., 60°C).[2]
-
After sonication, centrifuge the sample to pellet the solid material.
-
Carefully collect the supernatant. For comprehensive extraction, this process can be repeated, and the supernatants pooled.
-
Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method for the separation of this compound. It is important to note that the resolution of this compound and its structural analogue, aeruginascin, can be challenging and may require careful method optimization.[5]
Instrumentation:
-
HPLC System with a UV or Diode Array Detector (DAD)
-
C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6][7][8]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., Waters µBondapak C18, PerkinElmer C18)[7][8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 55% B over 9 minutes[5] |
| Flow Rate | 0.75 mL/min[5] |
| Column Temperature | 25°C[5] |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm[2][4] |
Data Presentation
The following table summarizes typical quantitative data for tryptamine alkaloids obtained using HPLC methods. While specific data for this compound is limited in publicly available literature, the provided values for the closely related compounds psilocybin and psilocin offer a reference for expected performance.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) |
| This compound | ~2.26[10] | - | - | - |
| Psilocybin | ~3.13[9] | >0.99[6][9] | 1.58[9] | 4.78[9] |
| Psilocin | ~9.12[9] | >0.99[6][9] | 1.70[9] | 5.17[9] |
Note: Retention times can vary significantly based on the specific column, mobile phase composition, and gradient program used. The linearity, LOD (Limit of Detection), and LOQ (Limit of Quantification) values are for psilocybin and psilocin and are provided as a general reference. An LOQ of 1 ng/mL has been achieved for psilocybin and psilocin with an HPLC-MS method that also detects this compound.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A flowchart of the experimental workflow for this compound analysis.
Structural Relationship of Psilocybin Analogues
Caption: Chemical relationships between psilocybin and its analogues.
Conclusion
The HPLC method detailed in this application note provides a reliable framework for the analysis of this compound. Adherence to the outlined sample preparation and chromatographic protocols will enable researchers to achieve accurate and reproducible quantification of this and other related tryptamines. Further method development may be necessary to resolve co-eluting compounds, such as aeruginascin, and the use of mass spectrometry detection can offer enhanced sensitivity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. erowid.org [erowid.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. restek.com [restek.com]
Application Notes: Mass Spectrometry for the Identification and Quantification of Baeocystin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin is a naturally occurring tryptamine (B22526) alkaloid found in various species of psychoactive fungi, often co-existing with psilocybin, psilocin, and other analogs.[1] Structurally, it is the monomethyl analog of psilocybin (4-phosphoryloxy-N-methyltryptamine).[2][3] As research into the therapeutic potential of psychedelic compounds expands, the need for accurate, sensitive, and specific analytical methods to identify and quantify these molecules becomes critical. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the premier technique for this purpose, offering high selectivity and enabling precise quantification even in complex matrices.[4][3]
These application notes provide a detailed protocol for the identification and quantification of this compound from fungal material using LC-MS/MS. The methodologies outlined are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.
Principle of the Method
The analytical workflow for this compound identification involves an initial extraction from the solid fungal matrix, followed by chromatographic separation of the analyte from other co-extracted compounds. The separated compounds are then introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed for its high specificity and sensitivity, where a specific precursor ion for this compound is selected and fragmented to produce a characteristic product ion, which is then detected.
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Material
This protocol is adapted from established methods for extracting psilocybin and its analogs from dried mushrooms.[5][6]
-
Homogenization: Freeze-dry fresh mushroom samples to preserve analyte stability.[5][6] Grind the dried fungal material into a fine, homogenous powder.[5][7] This ensures consistency and maximizes extraction efficiency.
-
Extraction: Accurately weigh approximately 250 mg of the dried powder into a 10 mL beaker or vial.[5]
-
Add 7 mL of methanol (B129727) to the powder.[5] Alternatively, a solution of 5% acetic acid in methanol can be used.[8]
-
Agitation: Stir the mixture at room temperature for a minimum of 12 hours.[5][6] For faster extraction, the sample can be vortexed for 30 minutes at 2500 rpm or sonicated.[8][9]
-
Clarification: Filter the extract through a 0.5-µm PTFE syringe filter to remove particulate matter.[5] Rinsing the filter with additional methanol can improve recovery. An alternative is to centrifuge the sample and carefully collect the supernatant.
-
Final Preparation: Dilute the filtrate to a final volume of 10 mL with the extraction solvent.[5] Further dilution with water or the initial mobile phase may be necessary to bring the analyte concentration within the calibration range of the LC-MS/MS instrument.[8]
Protocol 2: LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
A reversed-phase C18 column is typically effective for separating this compound and related tryptamines.[10][11]
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm (or similar)[10] |
| Mobile Phase A | Water + 0.1% Formic Acid[12] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[12] |
| Flow Rate | 0.5 mL/min[12][13] |
| Injection Volume | 1 - 10 µL[12][13] |
| Column Temp. | 40 °C[12][13] |
| Gradient | 5% B for 0.5 min, ramp to 90% B over 3.5 min, hold for 0.5 min, return to 5% B[12] |
Mass Spectrometry (MS) Parameters
Analysis is performed using electrospray ionization in positive mode (ESI+).[13][14]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
Note: Voltages and temperatures are instrument-dependent and require optimization.
Multiple Reaction Monitoring (MRM) Parameters
MRM is used for selective detection and quantification. The transitions for this compound and related compounds are listed below.[8] Collision energies (CE) must be optimized empirically for the specific mass spectrometer to achieve maximum signal intensity.[15]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
| This compound | 271.1 | 191.0 | 0.1 | Requires Optimization |
| Northis compound | 257.0 | 160.1 | 0.1 | Requires Optimization |
| Psilocybin | 285.1 | 205.1 | 0.1 | Requires Optimization |
| Psilocin | 205.1 | 160.1 | 0.1 | Requires Optimization |
| Aeruginascin | 299.3 | 240.0 | 0.1 | Requires Optimization |
Data Presentation
Quantitative analysis allows for the determination of the concentration of this compound in a given sample. The table below presents an example of quantitative data obtained from the analysis of the mushroom species Pholiotina cyanopus.[1]
Table 3: Tryptamine Content in Pholiotina cyanopus (Dry Matter)
| Compound | Content (% w/w) | Standard Deviation |
| Psilocybin | 0.90% | ± 0.08 |
| Psilocin | 0.17% | ± 0.01 |
| This compound | 0.16% | ± 0.01 |
| Northis compound | 0.053% | ± 0.004 |
| Aeruginascin | 0.011% | ± 0.0007 |
Visualization of Fragmentation
In tandem mass spectrometry, the precursor ion of this compound ([M+H]⁺, m/z 271.1) is fragmented in the collision cell. The primary fragmentation pathway involves the neutral loss of the phosphoric acid group (H₃PO₄, 80 Da), resulting in a stable product ion at m/z 191.0.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. erowid.org [erowid.org]
- 7. psychedelicreview.com [psychedelicreview.com]
- 8. Quantification of Psilocybin and Psilocin in magic mushrooms [sigmaaldrich.com]
- 9. hptlc-association.org [hptlc-association.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Formulations of Baeocystin for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a naturally occurring tryptamine (B22526) alkaloid and an analog of psilocybin.[1][2] Found in various species of psilocybin-containing mushrooms, this compound is a prodrug to its pharmacologically active metabolite, norpsilocin (4-hydroxy-N-methyltryptamine).[3] Norpsilocin is a potent agonist at the serotonin (B10506) 5-HT2A receptor, a key target in psychedelic research.[3] For reproducible and accurate in vitro studies, the development of stable formulations of this compound is critical. This document provides detailed application notes and protocols to guide researchers in preparing, stabilizing, and analyzing this compound solutions for use in cell-based assays.
Indole (B1671886) compounds, including tryptamines, are susceptible to degradation, particularly through oxidation and photodegradation.[4] The stability of these compounds in solution is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[4] Therefore, careful consideration of formulation parameters is necessary to ensure the integrity of this compound during storage and experimentation.
Preparing this compound Stock Solutions
For long-term storage and experimental use, preparing a concentrated stock solution in an appropriate solvent is the first crucial step. Anhydrous dimethyl sulfoxide (B87167) (DMSO) is highly recommended for the long-term storage of indole alkaloids due to their high solubility and the solvent's ability to be stored at low temperatures.[4][5]
Protocol 2.1: Preparation of Concentrated this compound Stock Solution in DMSO
Materials:
-
This compound (pure solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Argon or nitrogen gas (optional)
Procedure:
-
Equilibrate this compound powder to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can be used if necessary.
-
(Optional but recommended) Gently flush the headspace of the tube with an inert gas like argon or nitrogen to displace oxygen.
-
Tightly cap the tube and seal with paraffin (B1166041) film.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[4][6]
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.[4]
Developing Stable Aqueous Formulations for In Vitro Assays
For most in vitro experiments, the concentrated DMSO stock solution of this compound will be diluted into an aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts in cell-based assays. The stability of this compound in these aqueous solutions is critical for the duration of the experiment.
3.1 Factors Influencing this compound Stability in Aqueous Solutions
-
pH: The pH of the solution can significantly impact the stability of tryptamine alkaloids. For psilocybin and psilocin, a slightly acidic pH (e.g., 3.5) has been used in analytical mobile phases, suggesting that this may be a more stable range.[7] A pH between 4 and 6 is generally where maximum stability is observed for similar compounds.[8]
-
Light: Exposure to light, particularly UV light, can cause photodegradation of indole compounds.[4] It is crucial to protect this compound solutions from light.
-
Temperature: Higher temperatures accelerate the degradation of tryptamine alkaloids.[4] Phosphorylated tryptamines like this compound are generally stable up to 100°C.
-
Oxidation: The indole ring is susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the buffer or media can lead to degradation.[4]
Protocol 3.1: Preparation of this compound Working Solutions for In Vitro Assays
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 2.1)
-
Sterile, aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or a buffer appropriate for the specific assay)
-
Sterile, amber or light-blocking microcentrifuge tubes or plates
-
Ascorbic acid or N-acetylcysteine (optional antioxidants)
Procedure:
-
Thaw a single-use aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Prepare the desired aqueous buffer. If using an antioxidant, dissolve it in the buffer first (e.g., final concentration of 50-100 µM ascorbic acid). Note that some cell culture media already contain antioxidants.[9]
-
Perform serial dilutions of the this compound stock solution in the aqueous buffer to achieve the final desired concentrations for the experiment. Ensure the final DMSO concentration is below the tolerance level for your specific cell line.
-
Use amber or light-blocking labware to protect the solutions from light.
-
Prepare fresh working solutions immediately before each experiment to minimize degradation in the aqueous environment.[4]
Quantitative Stability Assessment of this compound Formulations
To ensure the reliability of in vitro data, it is essential to quantify the stability of this compound in the prepared formulations under the experimental conditions. This can be achieved through a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Protocol 4.1: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation is required for specific applications.
Instrumentation and Conditions:
-
HPLC System: With UV or Mass Spectrometry (MS) detector
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from potential degradants (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 266 nm for UV detection, or appropriate m/z for MS detection.
-
Injection Volume: 10 µL
Procedure:
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations.
-
Prepare this compound formulations as described in Protocol 3.1.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours) under the intended experimental conditions (e.g., 37°C in a cell culture incubator), take an aliquot of the this compound solution.
-
Immediately analyze the aliquot by HPLC to determine the concentration of this compound remaining.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
Data Presentation:
Table 1: Stability of this compound in Different Aqueous Buffers at 37°C
| Time (hours) | Concentration in PBS (µM) | % of Initial Concentration | Concentration in HBSS (µM) | % of Initial Concentration |
|---|---|---|---|---|
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | ||||
| 4 | ||||
| 8 |
| 24 | | | | |
Table 2: Effect of Antioxidant on this compound Stability in PBS at 37°C
| Time (hours) | Concentration without Antioxidant (µM) | % of Initial Concentration | Concentration with Ascorbic Acid (µM) | % of Initial Concentration |
|---|---|---|---|---|
| 0 | 10.0 | 100% | 10.0 | 100% |
| 2 | ||||
| 4 | ||||
| 8 |
| 24 | | | | |
Experimental Protocols for In Vitro Studies
The primary in vitro application for this compound and its active metabolite norpsilocin is the investigation of their effects on the serotonin 5-HT2A receptor. The following are detailed protocols for key functional assays.
Protocol 5.1: 5-HT2A Receptor-Mediated Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound working solutions (from Protocol 3.1)
-
5-HT (serotonin) as a positive control
-
Ketanserin (B1673593) as a 5-HT2A antagonist control
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the HEK-293-5HT2A cells into the 96-well plates at an appropriate density and grow to ~90% confluency.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C, following the manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound, 5-HT, and ketanserin in the assay buffer in a separate plate.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time.
-
Initiate the reading and, after establishing a stable baseline, inject the compound solutions into the respective wells.
-
Continue recording the fluorescence to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence intensity for each well. Normalize the data to the response of a maximal concentration of 5-HT. Plot the concentration-response curve and determine the EC50 value for this compound.
Protocol 5.2: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the 5-HT2A receptor upon agonist binding, which is a key event in receptor desensitization and signaling.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-arrestin cells from DiscoveRx) co-expressing the 5-HT2A receptor.
-
Assay-specific cell culture medium and reagents.
-
384-well white, solid-bottom assay plates.
-
This compound working solutions (from Protocol 3.1).
-
5-HT as a positive control.
-
Detection reagents specific to the assay technology.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the cells in the 384-well plates according to the manufacturer's protocol (typically 5,000-10,000 cells per well) and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and 5-HT in the appropriate assay buffer. Add the compounds to the cell plate.
-
Incubation: Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents as per the manufacturer's instructions and incubate for the specified duration (e.g., 60 minutes) at room temperature, protected from light.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the maximal 5-HT response and plot the concentration-response curve to determine the EC50 for this compound-induced β-arrestin recruitment.
Visualizations
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation into the temporal stability of aqueous standard solutions of psilocin and psilocybin using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for In Vivo Administration of Baeocystin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baeocystin, a naturally occurring tryptamine (B22526) alkaloid found in psilocybin-containing mushrooms, is a structural analog of psilocybin and a prodrug of norpsilocin.[1][2] Interest in this compound stems from its potential psychoactive properties and its relationship to psilocybin, a compound with demonstrated therapeutic potential. This document provides a summary of the available information and outlines protocols for the in vivo administration of this compound in animal models, based on published preclinical research.
Disclaimer: The following protocols and data are based on a limited number of publicly available studies. Researchers should consult the full text of the cited literature for complete methodological details and safety information. The quantitative data presented in the tables are illustrative examples based on the qualitative findings of the cited studies, as specific numerical data was not available in the initial search results.
I. Data Presentation
Recent preclinical studies have investigated the pharmacokinetic and behavioral effects of this compound in rodent models. The primary findings indicate that this compound has limited penetration of the blood-brain barrier.[3] Consequently, it has been observed to have minimal to no significant behavioral effects, such as the head-twitch response (HTR), which is a key indicator of psychedelic potential in mice.[4][5][6]
Table 1: Example Pharmacokinetic Parameters of this compound and Norpsilocin in Wistar Rats (Subcutaneous Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Serum Ratio | Reference |
| This compound | 5 | [Data Not Available] | [Data Not Available] | [Data Not Available] | Very Low | [3] |
| Norpsilocin | 5 | [Data Not Available] | [Data Not Available] | [Data Not Available] | Very Low | [3] |
Note: Specific quantitative values for Cmax, Tmax, and AUC for this compound and norpsilocin are not available in the reviewed literature. The brain/serum ratio is reported to be very limited.
Table 2: Example Behavioral Effects of this compound in Rodents (Subcutaneous Administration)
| Animal Model | Behavioral Test | Dose (mg/kg) | Outcome | Reference |
| Wistar Rat | Open Field Test | 1.25, 5 | No significant effect on locomotor activity | [3] |
| Wistar Rat | Prepulse Inhibition | 1.25, 5 | No significant effect on sensorimotor gating | [3] |
| Mouse | Head-Twitch Response | Up to 30 | No induction of head-twitch response | [4][6] |
Note: The "Outcome" column summarizes the qualitative findings of the studies. Specific quantitative data (e.g., distance traveled, percentage of inhibition) were not available in the reviewed literature.
II. Experimental Protocols
The following are generalized protocols based on the methodologies described in the available literature for the subcutaneous administration of this compound to rodents.
Preparation of this compound for Injection
Objective: To prepare a sterile solution of this compound suitable for subcutaneous injection.
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile vials
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Aseptically weigh the this compound and transfer it to a sterile vial.
-
Add a precise volume of sterile saline to the vial to achieve the desired final concentration.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming may be applied if necessary, but stability at higher temperatures should be considered.
-
If necessary, measure the pH of the solution and adjust to a physiologically compatible range (typically pH 6.5-7.5) using sterile acid or base solutions.
-
Visually inspect the solution for any particulate matter before administration. The solution should be clear and colorless.
-
Draw the required volume of the this compound solution into a sterile syringe fitted with a 25-27 gauge needle for each animal.
Note: The solubility of this compound in different vehicles should be determined empirically. The use of a vehicle other than sterile saline should be justified and its potential effects on the animal model should be considered.
Subcutaneous Administration of this compound to Rats
Objective: To administer a precise dose of this compound to a rat via subcutaneous injection.
Materials:
-
Prepared syringe with this compound solution
-
Rat restraint device (optional)
-
Gauze pads
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Gently restrain the rat. This can be done manually by grasping the animal firmly but gently, or by using a commercial restraint device.
-
Identify the injection site, which is typically in the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with a gauze pad moistened with 70% ethanol and allow it to dry.
-
Lift the skin at the injection site to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the animal's back.
-
Gently pull back on the plunger to ensure that a blood vessel has not been entered. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
If no blood is aspirated, slowly inject the entire volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Behavioral Assessment: Open Field Test (OFT)
Objective: To assess general locomotor activity and exploratory behavior in rats following this compound administration.
Materials:
-
Open field arena (e.g., a square or circular arena with high walls)
-
Video recording and analysis software
-
70% ethanol for cleaning
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle subcutaneously as described in Protocol 2.
-
At a predetermined time after injection (e.g., 30 minutes), place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 10-30 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
After the testing period, return the animal to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each animal to remove any olfactory cues.
-
Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Behavioral Assessment: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate sensorimotor gating in rats after this compound administration.
Materials:
-
Startle response measurement system (including a startle chamber, loudspeaker, and a sensor to detect the animal's movement)
-
Software for controlling stimulus presentation and recording data
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle subcutaneously.
-
At a predetermined time after injection, place the animal in the startle chamber.
-
Allow for an acclimation period in the chamber with background white noise.
-
The PPI test session consists of a series of trials, including:
-
Pulse-alone trials (a loud startling stimulus).
-
Prepulse-pulse trials (a weaker, non-startling stimulus preceding the startling pulse at varying inter-stimulus intervals).
-
No-stimulus trials (background noise only).
-
-
The startle response (amplitude of the animal's movement) is recorded for each trial.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
-
At the end of the session, return the animal to its home cage.
III. Visualization of Pathways and Workflows
Signaling Pathway of Norpsilocin at the 5-HT2A Receptor
This compound is dephosphorylated in the body to its active metabolite, norpsilocin, which is an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1][6] The 5-HT2A receptor is a G-protein coupled receptor that primarily signals through the Gq/11 and β-arrestin pathways. The psychedelic effects of 5-HT2A agonists are thought to be mediated by the Gq-PLC pathway.
References
- 1. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for Studying Baeocystin Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the metabolic fate of baeocystin, a naturally occurring tryptamine (B22526) analog of psilocybin. The following sections detail the known metabolic pathways, analytical techniques for metabolite identification and quantification, and detailed experimental protocols.
Introduction to this compound Metabolism
This compound (4-phosphoryloxy-N-methyltryptamine) is considered a prodrug, similar to its well-studied counterpart, psilocybin.[1][2] Its metabolic activation is crucial for its potential pharmacological activity. The primary metabolic pathway involves enzymatic dephosphorylation to its active metabolite, norpsilocin (4-hydroxy-N-methyltryptamine).[1][2] Norpsilocin is a potent agonist of the serotonin (B10506) 5-HT2A receptor, which is the primary target for classic psychedelic compounds.[3]
Subsequent metabolism of norpsilocin may occur, potentially involving enzymes such as monoamine oxidase (MAO) and UDP-glucuronosyltransferases (UGTs), analogous to the metabolism of psilocin.[4][5] However, detailed quantitative data on the kinetics of these transformations for this compound and norpsilocin are not extensively available in the current scientific literature. The protocols provided herein are designed to enable researchers to generate such critical data.
Metabolic Pathways of this compound
The metabolism of this compound is hypothesized to proceed through two main phases:
-
Phase I Metabolism: Primarily involves dephosphorylation to the active metabolite, norpsilocin. This reaction is catalyzed by alkaline phosphatases.[6] Norpsilocin may then be a substrate for oxidative deamination by monoamine oxidase (MAO).[6]
-
Phase II Metabolism: The hydroxyl group of norpsilocin can undergo glucuronidation, a common pathway for the detoxification and excretion of xenobiotics, catalyzed by UGTs.
The following diagram illustrates the proposed primary metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Frontiers | In vitro and in vivo metabolism of psilocybin’s active metabolite psilocin [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Determining Baeocystin's Receptor Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin, a naturally occurring tryptamine (B22526) alkaloid found in psilocybin-containing mushrooms, is a structural analog of psilocybin.[1] It is considered a prodrug of norpsilocin, which is a potent agonist at the serotonin (B10506) 5-HT2A receptor.[1][2][3] Understanding the interaction of this compound and its active metabolite, norpsilocin, with specific receptors is crucial for elucidating their pharmacological profiles and therapeutic potential. These application notes provide detailed protocols for cell-based assays to characterize the receptor binding and functional activity of this compound and its metabolites, with a primary focus on the serotonin 5-HT2A receptor, a key target for psychedelic compounds.[4][5][6]
The primary assays detailed are:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound and norpsilocin to the 5-HT2A receptor and other relevant serotonin receptors.
-
Calcium Flux Assay: A functional assay to measure the ability of this compound and norpsilocin to activate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.[7][8][9]
-
Inositol (B14025) Monophosphate (IP1) Accumulation Assay: An alternative functional assay to quantify the activation of the Gq signaling pathway by measuring the accumulation of a downstream second messenger.[8][9][10][11]
Data Presentation
The following tables summarize the binding affinities of this compound and its active metabolite, norpsilocin, for various human serotonin (5-HT) receptors, as determined by radioligand binding assays.
Table 1: Binding Affinity (Ki, nM) of this compound at Human Serotonin Receptors [4][5]
| Receptor | Ki (nM) |
| 5-HT1A | >10,000 |
| 5-HT1B | 1,860 |
| 5-HT1D | 2,740 |
| 5-HT1E | 1,230 |
| 5-HT2A | >10,000 |
| 5-HT2B | 4,630 |
| 5-HT2C | >10,000 |
| 5-HT5A | >10,000 |
| 5-HT6 | >10,000 |
| 5-HT7 | 3,130 |
Data extracted from broad receptor screening studies.[4][5] Higher Ki values indicate lower binding affinity.
Table 2: Binding Affinity (Ki, nM) of Norpsilocin (this compound's Metabolite) at Human Serotonin Receptors [4][5][12]
| Receptor | Ki (nM) |
| 5-HT1A | 45 |
| 5-HT1B | 140 |
| 5-HT1D | 130 |
| 5-HT1E | 190 |
| 5-HT2A | 29 |
| 5-HT2B | 5.3 |
| 5-HT2C | 110 |
| 5-HT5A | 2,200 |
| 5-HT6 | 3,300 |
| 5-HT7 | 30 |
Data extracted from broad receptor screening studies.[4][5][12] Norpsilocin demonstrates significantly higher affinity for several serotonin receptors compared to its prodrug, this compound.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Gq Signaling Pathway
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[9][13] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This increase in intracellular calcium concentration triggers various downstream cellular responses.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the competitive binding assay to determine the affinity of a test compound for a specific receptor.
Experimental Workflow: Calcium Flux Assay
This workflow illustrates the process of measuring intracellular calcium changes in response to compound stimulation.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and norpsilocin for the human 5-HT2A receptor.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Membranes: Prepared from the above cells.
-
Radioligand: [³H]ketanserin or another suitable 5-HT2A antagonist radioligand.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., spiperone).
-
Test Compounds: this compound, Norpsilocin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Procedure:
-
Membrane Preparation:
-
Culture 5-HT2A expressing cells to a high density.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add assay buffer to all wells.
-
Add a fixed concentration of [³H]ketanserin (typically at its Kd concentration) to all wells.
-
For non-specific binding wells, add a saturating concentration of spiperone (B1681076) (e.g., 10 µM).
-
Add serial dilutions of this compound or norpsilocin to the respective test wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay
Objective: To measure the agonist activity of this compound and norpsilocin at the 5-HT2A receptor by quantifying changes in intracellular calcium.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium: Appropriate for the cell line.
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive Dye: E.g., Fluo-4 AM or a no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound, Norpsilocin.
-
Positive Control: A known 5-HT2A agonist (e.g., Serotonin).
-
Instrumentation: A plate reader capable of kinetic fluorescence detection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into the assay plates at a predetermined density and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions and add it to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, norpsilocin, and the positive control (serotonin) in assay buffer at a concentration higher than the final desired concentration (e.g., 5x).
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to add the compound solutions to the wells and immediately begin kinetic fluorescence readings.
-
Record the fluorescence intensity over a period of time (e.g., 2-3 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the positive control.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximum efficacy).
-
Protocol 3: Inositol Monophosphate (IP1) Accumulation Assay
Objective: To measure the functional activity of this compound and norpsilocin at the 5-HT2A receptor by quantifying the accumulation of the second messenger IP1.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Cell Culture Medium.
-
Assay Plates: White, solid-bottom 96-well or 384-well microplates.
-
IP1 Assay Kit: E.g., a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Stimulation Buffer: Provided in the assay kit, often containing LiCl to inhibit the degradation of IP1.
-
Test Compounds: this compound, Norpsilocin.
-
Positive Control: A known 5-HT2A agonist (e.g., Serotonin).
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Seed the 5-HT2A expressing cells into the assay plates and culture overnight.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound, norpsilocin, and the positive control in the stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Cell Lysis and IP1 Detection:
-
Following the kit manufacturer's protocol, add the IP1-d2 acceptor and the anti-IP1 cryptate terbium donor to the wells. This typically involves a lysis step to release intracellular IP1.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Convert the HTRF ratio to IP1 concentration using a standard curve generated with known concentrations of IP1.
-
Plot the IP1 concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Conclusion
These detailed protocols provide a robust framework for investigating the receptor activity of this compound and its primary metabolite, norpsilocin. The data obtained from these assays will enable a comprehensive pharmacological characterization, contributing to a deeper understanding of the compound's mechanism of action and its potential as a therapeutic agent. It is recommended to perform these assays with appropriate controls and to confirm findings across multiple experimental replicates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms and molecular targets surrounding the potential therapeutic effects of psychedelics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays to Determine Baeocystin's Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin, a naturally occurring analog of psilocybin found in various species of psychedelic mushrooms, is a subject of growing interest in psychedelic research. Understanding its pharmacological profile, particularly its affinity for various neurotransmitter receptors, is crucial for elucidating its potential psychoactive effects and therapeutic applications. Like psilocybin, this compound is a prodrug that is dephosphorylated in the body to its active metabolite, norpsilocin.[1] This document provides detailed application notes and protocols for conducting radioligand binding assays to determine the receptor affinity of this compound and norpsilocin, with a primary focus on serotonin (B10506) (5-HT) receptors.
Radioligand binding assays are a robust and sensitive method, considered the gold standard for quantifying the interaction between a ligand (in this case, this compound or norpsilocin) and its target receptor.[2] These assays are fundamental in drug discovery and pharmacology for determining the binding affinity (Ki) of a compound for a specific receptor.
Data Presentation: Receptor Affinity of this compound and Norpsilocin
The following table summarizes the binding affinities (Ki values) of this compound and its metabolite, norpsilocin, for a range of human serotonin (5-HT) receptors. This data is crucial for understanding the potential pharmacological targets of this compound. Data is presented in nanomolar (nM) concentrations. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Norpsilocin Ki (nM) | Reference Compound | Radioligand Used |
| 5-HT1A | >10,000 | 25 - 50 | 8-OH-DPAT | [3H]WAY100635 |
| 5-HT1B | Variable Affinity | >50% inhibition at 10µM | Ergotamine | [3H]GR125743 |
| 5-HT1D | Variable Affinity | >50% inhibition at 10µM | Ergotamine | [3H]GR125743 |
| 5-HT1E | Variable Affinity | >50% inhibition at 10µM | 5-HT | [3H]5-HT |
| 5-HT2A | >5,000 | High Nanomolar to Low Micromolar | Clozapine | [3H]Ketanserin |
| 5-HT2B | Variable Affinity | High Nanomolar | SB206553 | [3H]LSD |
| 5-HT2C | >10,000 | High Nanomolar | Ritanserin | [3H]Mesulergine |
| 5-HT5A | >10,000 | >50% inhibition at 10µM | Ergotamine | [3H]LSD |
| 5-HT6 | >10,000 | >50% inhibition at 10µM | Clozapine | [3H]LSD |
| 5-HT7 | Variable Affinity | >50% inhibition at 10µM | Clozapine | [3H]LSD |
Data synthesized from Glatfelter et al., 2022.[3][4]
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound, norpsilocin) for a specific serotonin receptor subtype, for example, the 5-HT2A receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor
This protocol is designed for a 96-well plate format using a filtration-based method.
1. Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[5]
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist), specific activity > 60 Ci/mmol.
-
Test Compounds: this compound and Norpsilocin, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Reference Compound: A known 5-HT2A ligand with high affinity, such as unlabeled ketanserin (B1673593) or clozapine, for determining non-specific binding and as a positive control.[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: Millipore MultiScreen plates with GF/B or GF/C glass fiber filters.[6]
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid compatible with your microplate scintillation counter.
-
Equipment:
-
Microplate scintillation counter (e.g., MicroBeta PLUS).[6]
-
Vacuum manifold for 96-well filter plates (Cell Harvester).
-
Pipettes and multichannel pipettes.
-
Refrigerated centrifuge.
-
Plate shaker.
-
2. Experimental Workflow Diagram
Caption: Experimental workflow for a competitive radioligand binding assay.
3. Step-by-Step Procedure
-
Preparation of Cell Membranes:
-
Culture CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay). The optimal protein concentration per well should be determined empirically but is often in the range of 50-200 µg.[6]
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of the test compounds (this compound and norpsilocin) and the reference compound in assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a final concentration close to its Kd, e.g., 1-2 nM), and 100 µL of the cell membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of the unlabeled reference compound (e.g., 10 µM ketanserin), 50 µL of [3H]Ketanserin, and 100 µL of the cell membrane preparation.
-
Competition Wells: Add 50 µL of each dilution of the test compound, 50 µL of [3H]Ketanserin, and 100 µL of the cell membrane preparation.
-
All conditions should be performed in triplicate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6] The plate can be gently agitated on a plate shaker during incubation.
-
-
Filtration:
-
Pre-soak the filter plate with 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[6]
-
Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash each well rapidly with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
-
Counting:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate in the dark for at least 30 minutes.
-
Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
4. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This value can be determined from the competition curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value, which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation :[7][8]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Signaling Pathway and Data Analysis Logic
The interaction of a ligand with a G protein-coupled receptor (GPCR), such as the 5-HT2A receptor, initiates a cascade of intracellular events. While the radioligand binding assay directly measures the affinity of the ligand for the receptor, it is the first step in a larger signaling pathway.
Caption: Simplified 5-HT2A receptor signaling pathway.
The logic for analyzing the data from the radioligand binding assay to determine the Ki value is a stepwise process.
Caption: Logical flow of data analysis for determining Ki.
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to investigate the receptor binding affinity of this compound and its active metabolite, norpsilocin. By following these detailed methodologies, scientists can generate reliable and reproducible data to further characterize the pharmacological profile of these intriguing psychedelic compounds. Accurate determination of receptor affinities is a critical step in understanding their mechanism of action and for guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Baeocystin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of baeocystin. The information is based on established synthetic routes, with a focus on overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in the chemical synthesis of this compound?
A1: Historically, the main challenges have been the lack of a scalable synthesis route and difficulties in purification.[1][2] Older methods often resulted in low yields and required tedious chromatographic purification to separate this compound from closely related impurities. A key breakthrough was a 2020 synthesis that avoids chromatography by isolating the final product through pH-adjusted precipitation.[3]
Q2: What is the key reactive intermediate that causes impurity issues?
A2: A major source of impurities is a β-hydroxy intermediate formed during the reduction of the glyoxylamide precursor. This intermediate is unstable and prone to forming dimer byproducts, which complicates the purification process.[3] Modern protocols address this by removing the intermediate via filtration through a silica (B1680970) pad before proceeding to the phosphorylation step.
Q3: Is chromatographic purification necessary for this compound synthesis?
A3: While older methods relied heavily on chromatography, a notable improvement in modern synthesis is the elimination of this step for the final product isolation.[3] By carefully controlling the pH of an aqueous solution of the crude product, this compound can be selectively precipitated, often in crystalline form, by the addition of an anti-solvent like acetone.
Q4: What are the typical starting materials for this compound synthesis?
A4: A common and effective starting material is 4-acetoxyindole (B1630585).[3] An alternative synthesis has also been reported starting from 2-methyl-3-nitrophenol.[4] The route starting from 4-acetoxyindole is well-documented and forms the basis for the scalable synthesis developed by Sherwood et al.
Q5: How stable is this compound during and after synthesis?
A5: Like other tryptamines, this compound and its intermediates can be sensitive to oxidation and heat. The dephosphorylated precursor, norpsilocin (4-hydroxy-N-methyltryptamine), is particularly unstable and readily oxidizes. Care should be taken during workup and storage, such as using inert atmospheres and avoiding prolonged exposure to high temperatures or strong light.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound, following the general synthetic pathway established by Sherwood et al. (2020).
Problem 1: Low Yield or Incomplete Reaction in Ketoamide Formation
-
Symptom: After reacting the acyl chloride of 4-acetoxyindole with N-benzylmethylamine, TLC or LC-MS analysis shows a significant amount of unreacted starting material or multiple unidentified spots.
-
Possible Causes:
-
Moisture: The acyl chloride intermediate is highly sensitive to moisture and can hydrolyze back to the carboxylic acid.
-
Insufficient Amine: Incorrect stoichiometry or volatile loss of the amine can lead to incomplete conversion.
-
Temperature Control: The reaction is typically run at low temperatures to prevent side reactions. Deviation from the optimal temperature can affect the outcome.
-
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Maintain Low Temperature: Add the acyl chloride solution dropwise to the cooled amine solution (typically 0 °C or below) to control the reaction exotherm.
-
Problem 2: Formation of Multiple Byproducts During LiAlH₄ Reduction
-
Symptom: After reduction of the ketoamide and workup, the crude product shows multiple spots on TLC, including potentially over-reduced or rearranged products. The primary impurity of concern is the β-hydroxy dimer.
-
Possible Causes:
-
Over-reduction: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent. Prolonged reaction times or excessive temperatures can lead to the reduction of the indole (B1671886) ring itself.
-
Reactive Intermediates: The initially formed β-hydroxy intermediate can react further to form dimers if not handled correctly.
-
Workup Procedure: Improper quenching of the LiAlH₄ can lead to the formation of aluminum salt emulsions that complicate extraction and can degrade the product.
-
-
Solutions:
-
Control Reaction Conditions: Add the ketoamide solution slowly to the LiAlH₄ suspension at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC to avoid over-reduction.
-
Isolate and Remove Impurity: The modern protocol explicitly includes a step to remove the problematic β-hydroxy intermediate by filtering the crude reaction mixture through a pad of silica gel before the next step.
-
Careful Quenching: Follow a standard Fieser workup (sequential, careful addition of water, then NaOH solution, then more water) to quench the excess LiAlH₄, which results in a granular precipitate of aluminum salts that is easy to filter off.
-
Problem 3: Low Yield or Failure in the Phosphorylation Step
-
Symptom: After reaction with the phosphorylating agent (e.g., o-xylenyl phosphoryl chloride), analysis shows a low yield of the desired phosphorylated intermediate.
-
Possible Causes:
-
Moisture: Phosphorylating agents are extremely sensitive to moisture.
-
Base Inefficiency: The deprotonation of the 4-hydroxy group (after deacetylation during the reduction step) must be complete for efficient phosphorylation. Sodium hydride (NaH) is often used and requires a completely anhydrous solvent.
-
Steric Hindrance: The bulky phosphorylating agent may react slowly if the substrate is sterically hindered.
-
-
Solutions:
-
Strict Anhydrous Technique: Use freshly distilled anhydrous solvents (like THF) and ensure all reagents are dry.
-
Ensure Complete Deprotonation: Allow sufficient time for the reaction with NaH to complete (cessation of hydrogen evolution) before adding the phosphorylating agent.
-
Optimize Reaction Time/Temperature: The reaction may require stirring overnight at room temperature to go to completion.
-
Problem 4: Difficulty in Final Product Precipitation
-
Symptom: After catalytic hydrogenolysis to remove the protecting groups, adjusting the pH and adding an anti-solvent does not yield a precipitate, or an oil forms instead of a solid.
-
Possible Causes:
-
Incorrect pH: The precipitation of this compound, which is a zwitterion, is highly dependent on the pH of the solution. The isoelectric point must be reached for minimal solubility.
-
Presence of Soluble Impurities: High concentrations of impurities can inhibit crystallization and lead to oiling out.
-
Solvent/Anti-solvent Ratio: The ratio of the aqueous solution to the organic anti-solvent (e.g., acetone) is critical for inducing precipitation.
-
-
Solutions:
-
Precise pH Adjustment: Adjust the pH of the aqueous solution slowly and carefully, monitoring with a pH meter. The target pH is typically near neutral.
-
Ensure Purity of Precursor: The purity of the phosphorylated intermediate is crucial. If necessary, purify the intermediate before the final deprotection step.
-
Optimize Precipitation Conditions: Add the anti-solvent slowly to the aqueous solution with stirring. If an oil forms, try scratching the inside of the flask, adding a seed crystal, or cooling the solution for an extended period. Varying the solvent/anti-solvent ratio may also be necessary.
-
Data Presentation
Table 1: Comparison of Key Synthesis Parameters
| Parameter | Older Synthesis Methods | Modern Method (Sherwood et al., 2020) |
| Starting Material | Varied (e.g., 2-methyl-3-nitrophenol) | 4-Acetoxyindole |
| Overall Yield | Generally low to moderate | Good (reported as 60-90% for a range of related tryptamines)[1] |
| Key Challenge | Purification, low yields | Management of β-hydroxy intermediate |
| Purification Method | Column Chromatography | pH-adjusted precipitation |
| Scalability | Limited | Scalable |
Experimental Protocols
The following is a generalized methodology for the key steps in the synthesis of this compound based on the work of Sherwood et al. (2020). Researchers should consult the original publication for precise quantities, reaction times, and analytical data.
Key Experiment 1: Synthesis of Ketoamide Intermediate
-
Acyl Chloride Formation: 4-Acetoxyindole is dissolved in an anhydrous solvent (e.g., dichloromethane). Oxalyl chloride is added dropwise at 0 °C under an inert atmosphere. The reaction is stirred until completion and the solvent is removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous solvent. This solution is added dropwise to a cooled (0 °C) solution of N-benzylmethylamine in an anhydrous solvent containing a non-nucleophilic base (e.g., triethylamine). The reaction is stirred until completion, then worked up via an aqueous wash to yield the crude ketoamide.
Key Experiment 2: Reduction and Intermediate Purification
-
Reduction: The crude ketoamide is dissolved in an anhydrous ether solvent (e.g., THF) and added slowly to a suspension of LiAlH₄ in the same solvent at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is carefully quenched using the Fieser method (sequential addition of H₂O, 15% NaOH(aq), and H₂O). The resulting solids are filtered off, and the filtrate is concentrated.
-
Impurity Removal: The crude product, containing the desired 4-hydroxy-N-benzyl-N-methyltryptamine and the reactive β-hydroxy impurity, is passed through a short plug of silica gel, eluting with an appropriate solvent system to separate the more polar impurity.
Key Experiment 3: Phosphorylation and Deprotection
-
Phosphorylation: The purified tryptamine (B22526) intermediate is dissolved in anhydrous THF. Sodium hydride is added, and the mixture is stirred to allow for deprotonation. A solution of o-xylenyl phosphoryl chloride in anhydrous THF is then added, and the reaction is stirred until complete.
-
Deprotection (Hydrogenolysis): The crude phosphorylated product is dissolved in a suitable solvent (e.g., ethanol/methanol). A palladium catalyst (e.g., Pd/C or Pearlman's catalyst) is added, and the mixture is stirred under an atmosphere of hydrogen gas until the benzyl (B1604629) protecting group is cleaved.
-
Isolation: The catalyst is removed by filtration. The filtrate is concentrated, redissolved in water, and the pH is carefully adjusted to the isoelectric point. Acetone is added to precipitate the this compound product, which is then collected by filtration and dried.
Visualizations
Logical Workflow for this compound Synthesis
Caption: General workflow for the chemical synthesis of this compound, highlighting key troubleshooting stages.
Decision Pathway for Purification Issues
Caption: Decision tree for troubleshooting the final purification and isolation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin. | Semantic Scholar [semanticscholar.org]
improving the yield of baeocystin extraction from natural sources
Technical Support Center: Baeocystin Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the extraction of this compound from natural sources, primarily Psilocybe mushrooms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
A1: this compound is a tryptamine (B22526) alkaloid and an analogue of psilocybin.[1][2] It is found in various species of psychoactive mushrooms, most notably from the genus Psilocybe.[3] Species such as Psilocybe cubensis, Psilocybe semilanceata, and Psilocybe bohemica are known to contain this compound, although typically in lower concentrations than psilocybin.[3][4][5]
Q2: Which part of the mushroom contains the highest concentration of this compound?
A2: Studies on Psilocybe cubensis have shown that the caps (B75204) of the fruiting bodies contain significantly higher concentrations of this compound compared to the stipes (stems).[3][4] In one analysis, caps contained approximately 0.07 wt.% this compound, while stipes contained around 0.03 wt.%.[3] Mycelium may contain psilocin but has not been shown to be a significant source of this compound.[3]
Q3: What are the most critical factors influencing the yield of this compound extraction?
A3: The most critical factors include the choice of mushroom species, the processing of the fungal biomass (e.g., drying and homogenization), the selection of an appropriate extraction solvent, and the extraction technique employed (e.g., ultrasonication, maceration).[6][7] Parameters such as temperature, solvent-to-material ratio, and extraction time also play a key role in optimizing yields.[6]
Q4: How stable is this compound during sample processing and storage?
A4: Tryptamine alkaloids, including this compound, can degrade under certain conditions. The highest degradation of tryptamines has been observed in fresh mushrooms stored at -80°C.[3] The most stable condition for preserving these compounds is in dried biomass stored in the dark at room temperature.[3] Psilocin, a related compound, is known to be sensitive to oxidation and heat.[8]
Troubleshooting Guide
Problem 1: Low or Inconsistent this compound Yields
Q: My extraction is resulting in lower-than-expected yields of this compound. What are the potential causes and solutions?
A: Low yields can stem from several stages of the process, from initial material preparation to the final extraction parameters.
Possible Causes & Solutions:
-
Improper Material Preparation: The physical state of the mushroom biomass is critical.
-
Solution: Use dried, finely homogenized mushroom powder. Research shows that using dried mushroom powder can increase the this compound yield by as much as 74% compared to using unprocessed dried mushrooms.[3] This is because homogenization increases the surface area available for solvent interaction.
-
-
Suboptimal Solvent Choice: this compound, being a phosphorylated tryptamine like psilocybin, is a polar molecule. The choice of solvent directly impacts its solubility and extraction efficiency.
-
Solution: Employ polar solvents. Methanol (B129727) has been identified as a highly effective solvent.[4] Acidifying the solvent can further improve the solubility of basic tryptamine alkaloids.[3] A common and effective choice is methanol with 0.5% (v/v) acetic acid.[3][5]
-
-
Inefficient Extraction Technique: Passive maceration may not be sufficient for optimal extraction.
-
Solution: Incorporate mechanical agitation or energy-based techniques. Vortexing samples during extraction has been shown to increase this compound yields by 26%.[3] For overall tryptamine extraction, ultrasonic bath extraction is considered one of the most efficient techniques.[6][7] Microwave-Assisted Extraction (MAE) is another advanced method that can improve yields with shorter extraction times.[9]
-
-
Insufficient Extraction Cycles: A single extraction may not be enough to recover all the target compound from the matrix.
Below is a troubleshooting workflow to diagnose low yield issues.
Caption: Troubleshooting workflow for low this compound yield.
Problem 2: Suspected Degradation of Analytes
Q: My chromatograms show unknown peaks and reduced levels of known tryptamines. How can I minimize degradation?
A: Degradation is often caused by enzymatic activity, oxidation, or thermal decomposition.
Possible Causes & Solutions:
-
Enzymatic Activity: Fresh mushrooms contain enzymes (e.g., phosphatases) that can dephosphorylate psilocybin and its analogues.[10]
-
Solution: Immediately dry or freeze-dry the mushrooms after harvesting to denature these enzymes. Storing fresh mushrooms, even frozen, can lead to significant degradation.[3]
-
-
Oxidation: Psilocin, the dephosphorylated form of psilocybin, is particularly prone to oxidation, which can be visually identified by a blue coloration.[8] While this compound's stability is less documented, similar precautions should be taken.
-
Solution: Conduct extractions promptly after preparing the biomass. Store extracts at low temperatures (-20°C) and in the dark.[9] If possible, work under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen, especially after any dephosphorylation steps.
-
-
Thermal Degradation: High temperatures can degrade tryptamine alkaloids.
Data & Protocols
Quantitative Data Summary
The concentration of this compound and the effectiveness of extraction techniques can vary significantly. The tables below summarize key quantitative findings from the literature.
Table 1: this compound Concentration in Psilocybe cubensis
| Mushroom Part | This compound (wt. % of dry matter)[3] | Psilocybin (wt. % of dry matter)[3] |
| Caps | 0.07% | 0.88% |
| Stipes | 0.03% | 0.47% |
Table 2: Effect of Processing and Agitation on Tryptamine Yields in P. cubensis
| Parameter | % Increase in this compound Yield[3] | % Increase in Psilocybin Yield[3] |
| Dried Homogenized vs. Unprocessed Dried | 74% | 16% |
| Vortex Agitation vs. Static Extraction | 26% | 21% |
Detailed Experimental Protocol: Optimized this compound Extraction
This protocol is adapted from established methods for tryptamine extraction from Psilocybe mushrooms.[3]
1. Material Preparation:
- Harvest fresh fruiting bodies and immediately freeze-dry (lyophilize) them to preserve the analytes.
- Grind the dried mushrooms into a fine, homogenous powder (<40 µm particle size) using a cryomill or a high-performance grinder.
- Store the powder in a desiccator in the dark at room temperature until extraction.
2. Extraction:
- Weigh out approximately 50 mg of the dried mushroom powder into a centrifuge tube.
- Add 3 mL of the extraction solvent (5% acetic acid in methanol).
- Vortex vigorously for 30 minutes at 2500 rpm.
- Centrifuge the mixture for 10 minutes at 4000 rpm to pellet the solid material.
- Carefully transfer the supernatant to a clean collection tube.
3. Re-extraction:
- Add another 2 mL of the extraction solvent to the mushroom pellet.
- Repeat the vortexing (30 min) and centrifugation (10 min) steps.
- Combine the second supernatant with the first one.
4. Sample Preparation for Analysis (LC-MS/MS):
- Bring the total volume of the combined supernatant to 10 mL with water.
- Perform a dilution as needed (e.g., 1000x with water) to ensure the analyte concentrations are within the linear range of the instrument.
- Spike the final diluted sample with an appropriate internal standard (e.g., Psilocybin-D4) for accurate quantification.
- Filter the sample through a 0.22 µm syringe filter before injecting it into the LC-MS/MS system.
Below is a diagram illustrating this experimental workflow.
Caption: Workflow for this compound extraction and sample preparation.
References
- 1. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oregon.gov [oregon.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
overcoming instability of baeocystin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of baeocystin in solution.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
Issue 1: Rapid loss of this compound concentration in aqueous solution.
-
Potential Cause 1: Enzymatic Dephosphorylation. Your solution may be contaminated with phosphatases, enzymes that readily cleave the phosphate (B84403) group from this compound to form the less stable norpsilocin. This is a primary concern when working with crude extracts or non-sterile aqueous buffers.
-
Solution:
-
Ensure all glassware is sterile.
-
Use ultra-pure, sterile water or buffers for all solutions.
-
If working with biological extracts, consider purification steps to remove enzymes prior to quantitative analysis or storage.
-
For extractions, using a solvent like methanol (B129727) can help denature enzymes.[1]
-
-
Potential Cause 2: Unfavorable pH. this compound's stability is pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis of the phosphate ester, leading to degradation.[2]
-
Solution:
-
Maintain a neutral or mildly acidic pH for your solutions.
-
When preparing extraction solvents, mild acidification with acetic or formic acid (e.g., 0.5% v/v in methanol) has been used effectively for tryptamines.[3]
-
-
Potential Cause 3: Exposure to Light. Tryptamine (B22526) alkaloids, including this compound and its analogs, are known to be photosensitive.[3][4][5][6] Exposure to UV or even ambient light can accelerate degradation.
-
Solution:
-
Work in a dimly lit environment or use amber-colored glassware.
-
Wrap storage containers and experimental vessels in aluminum foil to protect them from light.
-
Issue 2: Appearance of a blue or dark-colored precipitate in the solution.
-
Potential Cause: Oxidation of Norpsilocin. The blue coloration is a hallmark of the oxidation of dephosphorylated tryptamines.[4] If this compound dephosphorylates to norpsilocin, the latter can readily oxidize, especially in the presence of oxygen and certain metal ions, to form blue quinoid dyes.[3] This is often observed when fresh mushroom tissue is damaged.[3]
-
Solution:
-
Prevent the initial dephosphorylation by following the steps outlined in Issue 1.
-
De-gas your solvents by sparging with an inert gas like argon or nitrogen before preparing solutions.
-
Store solutions under an inert atmosphere. Certified reference materials are often supplied in amber ampules with the headspace purged with argon.[7]
-
Avoid contamination with metal ions, particularly iron.
-
Issue 3: Inconsistent results in analytical quantification (e.g., using UHPLC-MS/MS).
-
Potential Cause 1: In-source Dephosphorylation. During mass spectrometry analysis, the phosphate group can be lost in the ion source, leading to the detection of norpsilocin even if it was not present in the original sample.
-
Solution:
-
Optimize your mass spectrometry source conditions (e.g., capillary voltage, gas temperature) to minimize fragmentation.
-
Develop a validated UHPLC-MS/MS method that accounts for this potential conversion, possibly by monitoring transitions for both this compound and norpsilocin.[3]
-
-
Potential Cause 2: Adsorption to Surfaces. Tryptamines can be "sticky" and adsorb to glass or plastic surfaces, leading to lower measured concentrations.
-
Solution:
-
Use silanized glassware or polypropylene (B1209903) tubes.
-
Include a small percentage of an organic solvent like acetonitrile (B52724) or methanol in your aqueous samples to improve solubility and reduce adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound? A1: The primary degradation pathway for this compound is the dephosphorylation of its 4-position phosphate ester to form norpsilocin (4-HO-NMT).[8] This conversion can occur both enzymatically (via phosphatases) and non-enzymatically through hydrolysis.[2][9] The resulting norpsilocin is significantly less stable and prone to oxidation.[3][4]
Q2: What are the ideal storage conditions for this compound in solution? A2: For long-term stability, this compound solutions should be stored under the following conditions:
-
Solvent: A mixture of acetonitrile and water (e.g., 1:1) is a common formulation for analytical standards.[7] For biological experiments, use sterile, pH-neutral buffers.
-
Temperature: Store frozen at -20°C or below.[10]
-
Light: Protect from all light sources by using amber vials and storing in the dark.[4][6]
-
Atmosphere: For maximum stability, purge the headspace of the storage container with an inert gas like argon or nitrogen to displace oxygen.[7]
Q3: How does the stability of this compound compare to psilocybin? A3: this compound is an analog of psilocybin and is subject to similar stability issues, primarily dephosphorylation.[8] Studies on the stability of various tryptamines in mushroom biomass show that phosphorylated compounds like psilocybin and this compound are more stable than their dephosphorylated counterparts (psilocin and norpsilocin).[3] While direct comparative kinetic studies on isolated this compound are limited, it is reasonable to assume its stability profile is very similar to that of psilocybin under the same conditions.
Q4: Can I use the same handling procedures for this compound as I do for psilocybin? A4: Yes, the same best practices should be applied. Both are phosphorylated tryptamines that are sensitive to enzymatic and non-enzymatic dephosphorylation, light, and oxidation of their dephosphorylated forms.[3][5] Therefore, using sterile techniques, protecting from light, controlling pH, and minimizing oxygen exposure are critical for both compounds.
Data Presentation
Table 1: Influence of Storage Conditions on Tryptamine Stability in Psilocybe cubensis Biomass
This table summarizes findings on the degradation of tryptamines within dried mushroom powder, which provides insights into the general stability of these compounds, including this compound.
| Storage Condition (Dried Powder) | Observation on Phosphorylated Tryptamines (Psilocybin, this compound) | Implication for this compound Stability |
| Room Temperature, Dark | Lowest decay observed. Considered the best condition for preserving integrity.[3][10][11] | Favored condition for long-term storage of solid material. |
| Room Temperature, Light | Significant degradation. One study noted a one-third reduction in psilocybin after just one week.[4] | Light is a major factor in degradation. |
| Freezer (-20°C to -80°C) | Higher degradation compared to room temperature. This is likely due to cell structure disruption, leading to enzymatic degradation.[3][4][10] | Freezing is detrimental for biomass but is standard for purified solutions to slow chemical reactions. |
| Elevated Temperature (>100°C) | Rapid decay observed.[4] | This compound is thermolabile. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution for analytical or experimental use with enhanced stability.
-
Materials:
-
This compound (solid form)
-
Amber glass volumetric flask
-
HPLC-grade acetonitrile
-
Ultrapure, sterile water (18.2 MΩ·cm)
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired concentration. Weigh the solid in a controlled environment, minimizing exposure to ambient light and humidity.
-
Transfer the weighed this compound to an amber volumetric flask.
-
Prepare the solvent mixture. A common choice is a 1:1 (v/v) solution of acetonitrile and sterile ultrapure water.[7] Before mixing, degas both solvents by sparging with an inert gas for 10-15 minutes to remove dissolved oxygen.
-
Add a small amount of the solvent mixture to the flask to dissolve the this compound. Sonicate briefly if necessary to ensure complete dissolution.
-
Once dissolved, fill the flask to the calibration mark with the solvent mixture.
-
Before capping, gently flush the headspace of the flask with the inert gas.
-
Seal the flask tightly with a glass stopper and parafilm.
-
For storage, aliquot the stock solution into smaller amber glass vials with screw caps, flushing the headspace of each vial with inert gas before sealing.
-
Store the aliquots at -20°C or colder. When needed, thaw a single aliquot to room temperature in the dark before use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Extraction of Tryptamines from Fungal Biomass with Minimized Degradation
This protocol provides a method for extracting this compound and other tryptamines from dried fungal material while minimizing degradation.
-
Materials:
-
Dried, whole fungal fruiting bodies
-
Mortar and pestle or spice grinder
-
Extraction solvent: HPLC-grade methanol with 0.5% (v/v) acetic acid
-
Vortex mixer and centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Amber glass vials
-
-
Procedure:
-
Homogenize the dried fungal material into a fine powder immediately before extraction. Powdering increases extraction efficiency but also accelerates degradation if stored in this form.[3][4]
-
Weigh the desired amount of powder and place it into a centrifuge tube.
-
Add the extraction solvent (methanol with 0.5% acetic acid). A typical ratio is 10 mL of solvent per 1 gram of powder. The acidified methanol helps to solubilize the tryptamine salts and denature degradative enzymes.[3]
-
Vortex the mixture vigorously for 20-30 minutes to ensure thorough extraction. Mechanical agitation has been shown to increase extraction yields for this compound.[3]
-
Centrifuge the mixture at high speed (e.g., 4000 x g) for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean tube. For maximum yield, the pellet can be re-extracted with a fresh portion of solvent, and the supernatants can be combined.
-
Filter the final supernatant through a 0.22 µm syringe filter into an amber glass vial for analysis.
-
Analyze the extract as soon as possible. If short-term storage is necessary, store it at -20°C in the dark.
-
Visualizations
Diagram 1: this compound Degradation Pathway
Caption: Primary degradation pathway of this compound.
Diagram 2: Experimental Workflow for this compound Solution Handling
Caption: Recommended workflow for preparing and handling this compound solutions.
Diagram 3: Factors Affecting this compound Instability
Caption: Key environmental factors leading to this compound degradation.
References
- 1. Psilocybine crystallization for beginners , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 2. Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives | MDPI [mdpi.com]
- 3. oregon.gov [oregon.gov]
- 4. critical.consulting [critical.consulting]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor solubility of baeocystin for experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of baeocystin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (4-phosphoryloxy-N-methyltryptamine or 4-PO-NMT) is a zwitterionic alkaloid and a psilocybin analog found in psilocybin mushrooms.[1] As a phosphorylated tryptamine (B22526), its polarity and zwitterionic nature at physiological pH can lead to poor solubility in common organic solvents and aqueous buffers, creating challenges for preparing stock solutions and ensuring accurate dosing in experimental settings.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on established laboratory practices, a solution of 50% (v/v) methanol (B129727) in ultrapure water is a recommended starting point for dissolving this compound.[2] Unlike psilocybin or psilocin, which are often soluble in pure methanol, this compound typically requires an aqueous component to achieve dissolution.[2]
Q3: Can I use DMSO to dissolve this compound?
A3: While dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many compounds, its use with certain tryptamines can be problematic due to potential degradation over time.[3] If DMSO is required for your experimental model (e.g., cell-based assays), it is crucial to prepare fresh solutions immediately before use and to assess the stability of this compound in your specific assay conditions.[3]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of phosphorylated tryptamine alkaloids can be increased by acidification of the solvent.[2][4] Using a mildly acidic solvent, such as methanol with 0.5% (v/v) acetic acid, can help protonate the molecule, improving its interaction with polar solvents and enhancing solubility.[2] However, researchers must consider the compatibility of an acidic solution with their experimental system.
Q5: My this compound precipitates out of solution during my experiment. What could be the cause?
A5: Precipitation upon dilution into an aqueous buffer (e.g., cell culture media) is a common issue for compounds with borderline solubility. This "aqueous transition" can cause the compound to crash out. Potential causes include a final concentration that exceeds the thermodynamic solubility limit in the assay medium, interactions with salts in the buffer, or a significant pH shift upon dilution.
Troubleshooting Guide: Addressing Poor Solubility
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | Incorrect Solvent Choice: Using a non-polar solvent or 100% alcohol. | Switch to a recommended polar solvent system, such as 50% (v/v) methanol in water .[2] |
| Insufficient Agitation: The compound has not been adequately mixed with the solvent. | Employ mechanical agitation. Vortexing the sample has been shown to increase the yield of this compound from mushroom matrix by 26%.[2] For difficult-to-dissolve samples, use an ultrasonic bath (sonication) to break up aggregates.[5][6] | |
| The solution is cloudy or contains visible particulates. | Incomplete Dissolution: The concentration is too high for the chosen solvent. | Try diluting the sample with more of the same solvent. If cloudiness persists, consider gentle warming (not to exceed 60°C to prevent degradation) or switching to an acidified solvent system (e.g., methanol with 0.5% acetic acid).[6] |
| This compound dissolves initially but precipitates over time. | Solution Instability: The compound may be degrading or unstable in the prepared solution. | Store stock solutions in the dark at low temperatures (-20°C or -80°C) to minimize degradation.[4] For experimental use, prepare fresh dilutions from the stock solution immediately before the experiment. |
| Precipitation occurs when adding the stock solution to the aqueous assay buffer. | Poor Aqueous Solubility: The final concentration in the assay buffer exceeds the solubility limit. | Decrease the final concentration of this compound in your assay. Ensure the concentration of the organic solvent (e.g., methanol, DMSO) carried over from the stock solution is minimal and compatible with your experimental system (typically <1%). |
| Buffer Incompatibility: High salt concentration or pH of the final buffer is causing precipitation. | Test the solubility of this compound in a small amount of the final assay buffer before conducting the full experiment. If incompatibility is observed, you may need to adjust the buffer's pH or composition, if the experimental design allows. |
Quantitative Data Summary: Solvent Suitability
While precise quantitative solubility data (e.g., mg/mL) for this compound is not widely published, the following table summarizes solvent suitability based on empirical evidence from scientific literature.
| Solvent System | Suitability | Reference / Rationale |
| 50% (v/v) Methanol in Water | Highly Recommended | Explicitly used for dissolving analytical standards of this compound.[2] |
| Methanol (100%) | Poor | This compound requires an aqueous component for effective dissolution, unlike psilocin and psilocybin.[2] |
| Acidified Methanol (e.g., with Acetic Acid) | Recommended | Acidification is known to increase the solubility of basic tryptamine alkaloids in their phosphorylated form.[2][4][6] |
| Water | Limited / pH-Dependent | As a zwitterionic alkaloid, solubility in pure water can be limited and highly dependent on pH. |
| Ethanol / Water Mixtures | Potentially Suitable | Hydro-ethanol mixtures are used for extracting tryptamines, suggesting some level of solubility.[7] |
| DMSO | Use with Caution | May be effective for initial dissolution but can lead to compound instability over time.[3] Freshly prepared solutions are critical. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound (solid powder)
-
Methanol (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or ultrasonic bath
-
-
Procedure:
-
Weigh out 1 mg of this compound powder accurately and transfer it to a clean vial.
-
Prepare the solvent by mixing equal volumes of methanol and ultrapure water to create a 50% (v/v) methanol solution.
-
Add 1 mL of the 50% methanol solution to the vial containing the this compound.
-
Cap the vial securely.
-
Vortex the solution vigorously for 2-3 minutes. A significant increase in extraction/dissolution has been noted with mechanical agitation.[2]
-
If any particulate matter remains, place the vial in an ultrasonic bath for 10-15 minutes at room temperature.
-
Visually inspect the solution against a dark background to ensure complete dissolution.
-
Store the resulting stock solution in the dark at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Caption: Metabolic conversion of this compound to its active metabolite, norpsilocin.
Caption: Workflow for preparing this compound solutions for experimental use.
Caption: Decision tree for troubleshooting this compound solubility issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. oregon.gov [oregon.gov]
- 3. Synthesis and In Vitro Profiling of Psilocin Derivatives: Improved Stability and Synthetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Psilocybin Extract: How to Extract from Magic Mushrooms [miraculix-lab.de]
- 7. CA3088384C - Extraction of psychoactive compounds from psilocybin fungus - Google Patents [patents.google.com]
Technical Support Center: Optimizing Storage Conditions for Baeocystin Integrity
For researchers, scientists, and drug development professionals, ensuring the stability of baeocystin during storage and experimentation is paramount for accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a phosphorylated tryptamine, is enzymatic dephosphorylation to its active metabolite, norpsilocin.[1][2] This reaction is catalyzed by phosphatase enzymes present in the mushroom biomass. Once dephosphorylated, the resulting 4-hydroxyindole (B18505) structure of norpsilocin is susceptible to oxidation, which can lead to the formation of colored degradation products, especially in the presence of oxygen and light.
Q2: What are the optimal temperature and light conditions for storing mushroom samples containing this compound?
A2: For long-term storage, dried mushroom biomass should be stored in the dark at room temperature (approximately 20°C).[1][3] Exposure to light should be minimized as it can accelerate degradation. Storing fresh mushroom samples, even at freezing temperatures (-20°C and -80°C), has been shown to be highly detrimental to the stability of this compound and other tryptamines, leading to significant degradation.[1][3]
Q3: How does moisture affect this compound stability?
A3: Moisture can facilitate enzymatic activity and chemical degradation. Therefore, it is crucial to store mushroom samples, particularly dried biomass, in airtight containers with a desiccant to minimize exposure to humidity.
Q4: I've observed a bluish discoloration in my sample. What does this indicate?
A4: A bluish discoloration is a common indicator of psilocin and norpsilocin oxidation. This suggests that dephosphorylation of psilocybin and this compound has occurred, followed by the oxidation of their respective active metabolites. This is often a sign of improper storage or handling of fresh mushroom samples.
Q5: Are there any specific recommendations for storing this compound in a solution?
A5: While specific studies on the stability of pure this compound in various solvents are limited, general principles for storing phosphorylated compounds and tryptamines should be followed. This compound should be dissolved in a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture) and stored at low temperatures (e-g., -20°C or -80°C) in airtight, light-protected containers.[3] For aqueous solutions, the pH should be kept neutral to slightly acidic to minimize hydrolysis of the phosphate (B84403) group. The use of antioxidants may also be considered to prevent oxidative degradation of the potential dephosphorylated product.
Troubleshooting Guides
Problem: Significant loss of this compound content in dried mushroom samples over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage Temperature | Ensure samples are stored at room temperature (around 20°C). Avoid refrigeration or freezing of dried biomass. |
| Exposure to Light | Store samples in amber vials or completely wrap storage containers in aluminum foil to protect from light. |
| Exposure to Moisture | Use airtight containers with a desiccant. Check the desiccant periodically and replace it if saturated. |
| Exposure to Oxygen | For long-term storage, consider flushing the storage container with an inert gas like nitrogen or argon before sealing. |
Problem: Low or undetectable levels of this compound in extracts from fresh mushroom samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation During Storage | Process fresh mushrooms immediately after harvesting. If storage is unavoidable, rapid drying is preferable to freezing.[1][3] |
| Enzymatic Degradation During Extraction | Minimize the extraction time and keep the sample cold during processing. Consider using a phosphatase inhibitor in the extraction solvent. |
| Mechanical Damage to Fresh Mushrooms | Chopping or grinding fresh mushrooms can accelerate enzymatic degradation.[3] If size reduction is necessary, perform it immediately before extraction. |
Data Presentation
Table 1: Effect of Storage Conditions on this compound Concentration in Dried Psilocybe cubensis Biomass Over 15 Months
| Storage Condition | Initial this compound (wt. %) | This compound after 1 month (wt. %) | This compound after 15 months (wt. %) |
| In the dark at 20°C | 0.06 | ~0.06 | ~0.06 |
| In the light at 20°C | 0.06 | ~0.05 | ~0.05 |
| In the dark at 4°C | 0.06 | ~0.05 | ~0.05 |
| In the dark at -20°C | 0.06 | ~0.04 | ~0.04 |
| In the dark at -80°C | 0.06 | ~0.04 | ~0.04 |
Data adapted from Gotvaldová et al. (2020). The results indicate that the lowest degradation of this compound in dried biomass occurs when stored in the dark at room temperature.[3]
Table 2: Impact of Sample Preparation on this compound Extraction Yield from Psilocybe cubensis
| Sample Preparation | This compound Yield Increase |
| Dried mushroom powder vs. unprocessed dried mushrooms | 74% |
| Unprocessed fresh mushrooms vs. chopped fresh mushrooms | 1.5% |
Data adapted from Gotvaldová et al. (2020). Pulverizing dried mushrooms significantly improves extraction efficiency, while chopping fresh mushrooms has a minor impact on this compound yield but can increase degradation of other tryptamines.[3]
Experimental Protocols
Protocol 1: Extraction of this compound from Dried Mushroom Biomass with Minimized Degradation
-
Sample Preparation: Pulverize dried mushroom material to a fine powder using a grinder or mortar and pestle. This increases the surface area for efficient extraction.[3]
-
Solvent Selection: Use methanol as the extraction solvent. Acidification with 0.1% acetic acid can improve the stability of the extracted alkaloids.
-
Extraction Procedure: a. Weigh 100 mg of the powdered mushroom sample into a centrifuge tube. b. Add 10 mL of the extraction solvent. c. Vortex the mixture vigorously for 1 minute. d. Place the tube in an ultrasonic bath for 15 minutes at room temperature. e. Centrifuge the sample at 4000 rpm for 10 minutes. f. Carefully transfer the supernatant to a clean collection tube. g. Repeat the extraction (steps b-f) on the mushroom pellet for a second time to maximize yield. h. Combine the supernatants.
-
Sample Analysis: The combined supernatant can be directly analyzed by UHPLC-MS/MS. If necessary, the sample can be filtered through a 0.22 µm syringe filter before injection.
Protocol 2: Quantification of this compound using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Use a calibration curve prepared with a certified this compound standard.
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: Workflow for this compound extraction.
References
Technical Support Center: Baeocystin Detection in Complex Biological Matrices
Welcome to the technical support center for the analysis of baeocystin and related tryptamines in complex biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the detection and quantification of this compound.
Sample Preparation & Extraction
Question: I am seeing low recovery of this compound from my plasma/blood samples. What can I do to improve it?
Answer: Low recovery is a common issue stemming from inefficient extraction or analyte degradation. Here are several factors to consider:
-
Extraction Method: For complex matrices like blood or plasma, a simple protein precipitation might not be sufficient. Solid-Phase Extraction (SPE) is often more effective at removing interferences and concentrating the analyte. A mixed-mode SPE column can be particularly effective for isolating tryptamines.[1] For whole blood, an SPE procedure can yield high recovery efficiency (≥89%).[2]
-
pH of Extraction Solvent: The pH of your extraction solvent is critical. This compound is an indole (B1671886) alkaloid, and its extraction can be optimized. For mushroom matrices, methanol (B129727) has been shown to be an effective solvent.[3] Some studies have found that slightly acidified methanol can improve the extraction of tryptamines.[4]
-
Sample Pre-treatment: For blood samples, pre-treatment with ascorbic acid can help prevent oxidative degradation of analytes before extraction.[5]
-
Mechanical Agitation: Physically disrupting the sample can significantly improve extraction efficiency. Compared to passive extraction, vortexing samples has been shown to increase the yield of this compound by as much as 26-74%.[6][7]
-
Analyte Stability: this compound and other tryptamines can be unstable.[8][9] Avoid prolonged exposure to high temperatures and light.[6] It is recommended to process samples as quickly as possible and store them at low temperatures (e.g., -80°C) if immediate analysis is not possible.[10] However, be aware that storing fresh mushroom samples at -20°C can drastically reduce psilocybin and increase psilocin levels, indicating dephosphorylation.[8]
Question: My urine sample analysis is showing inconsistent results for this compound. Could metabolites be the issue?
Answer: Yes, inconsistent results in urine are often due to the presence of metabolites. Psilocin, the active metabolite of psilocybin, is known to form glucuronide conjugates in the body, which are then excreted in urine.[11] It is highly probable that this compound undergoes similar metabolic conjugation.
To ensure accurate quantification of total this compound, you should incorporate a hydrolysis step in your sample preparation protocol to cleave these conjugates.
-
Enzymatic Hydrolysis: Use a β-glucuronidase enzyme solution (e.g., from E. coli or Helix pomatia) to treat the urine samples before extraction.[5][11] This will convert the glucuronidated metabolites back to their parent form, allowing for their detection.
-
Protocol Example: Urine specimens can be hydrolyzed by adding a phosphate (B84403) buffer (pH 6) and a solution of β-glucuronidase, followed by incubation (e.g., at 55°C for 20 minutes).[5]
Chromatography & Detection (LC-MS/MS)
Question: I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex biological fluids.[12][13] Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the mass spectrometer.
-
Optimize Chromatography:
-
Column Choice: Hydrophilic Interaction Liquid Chromatography (HILIC) can be advantageous for polar compounds like this compound, providing better retention and separation from matrix components that are often less polar.[14]
-
Gradient Elution: A well-optimized gradient can help separate this compound from co-eluting matrix interferences.
-
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. An SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification. If a specific SIL-IS for this compound is unavailable, a structurally similar compound that does not appear in the samples can be used, though this is less ideal.[1]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective. Diluting the sample extract with the initial mobile phase can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[15]
Question: I am having trouble separating this compound from other similar tryptamines like aeruginascin. What chromatographic conditions should I try?
Answer: Co-elution of structurally similar compounds is a common chromatographic challenge. For separating this compound and aeruginascin, which can be a critical pair, consider the following optimizations:
-
Column Chemistry: An HSS T3 column has demonstrated good peak shape and retention for these analytes.[16]
-
Column Temperature: Lowering the column temperature can increase resolution between closely eluting peaks. A temperature of 25°C has been used successfully to achieve baseline resolution between this compound and aeruginascin.[16]
-
Mobile Phase: A common mobile phase combination is water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape for amine-containing compounds.[5][15] Using a volatile buffer like ammonium (B1175870) formate (B1220265) can also be beneficial.[15]
-
Gradient Optimization: A shallow, slow gradient around the elution time of the critical pair will provide the best chance for separation.
Question: Is derivatization necessary for this compound analysis?
Answer:
-
For LC-MS/MS: Derivatization is generally not required. Modern LC-MS/MS systems are sensitive enough to detect this compound in its native form.
-
For GC-MS: Derivatization is mandatory . This compound, like psilocybin, is a polar, thermally labile compound containing phosphate and amine groups.[14] Direct injection into a hot GC inlet would cause degradation. Silylation is a common derivatization technique for these compounds, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create more volatile and thermally stable derivatives.[11][17][18]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the species of mushroom and the part of the fruiting body analyzed.
| Matrix | Analyte(s) | Concentration Range (% dry weight) | Reference |
| Psilocybe cubensis (Caps) | This compound | ~0.07% | [6] |
| Psilocybe cubensis (Stipes) | This compound | ~0.03% | [6] |
| Psilocybe semilanceata | This compound | Up to 0.34% | [3] |
| Pholiotina cyanopus | This compound | 0.16 ± 0.01% | [19] |
| Various P. cubensis strains | This compound | 0.139 to 0.881 mg/g (0.014% to 0.088%) | [4] |
Key Experimental Protocols
Protocol 1: Extraction and Analysis of Tryptamines from Urine via SPE-LC-MS/MS
This protocol is adapted from methodologies for psilocin and psilocybin analysis and is applicable to this compound.[1][5]
-
Hydrolysis (for total this compound):
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6).
-
Add 25 µL of β-glucuronidase solution (e.g., from E. coli).
-
Vortex and incubate at 55°C for 20 minutes.
-
Cool to room temperature and centrifuge at 3000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE column (e.g., Cerex Clin II) with 3 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6).
-
Load the pre-treated sample onto the column.
-
Wash the column with 2 mL of deionized water, then 1 mL of 0.1 M acetic acid, and finally 2 mL of methanol.
-
Dry the column under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of a dichloromethane/isopropanol/ammonium hydroxide (B78521) (78:20:2 v/v/v) solution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a solution like 90:10 (v/v) 0.1% formic acid in 10 mM ammonium formate / 0.1% formic acid in acetonitrile.
-
-
LC-MS/MS Analysis:
-
Column: A C18 column (e.g., Restek Raptor ARC-18, 100 x 3.0 mm, 2.7 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in 10 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10% B, ramp up to 70-90% B, hold, and then re-equilibrate.
-
Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific transitions for this compound would need to be optimized. The [M+H]+ precursor ion for this compound is m/z 271.08.[19]
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Quantification of psilocin in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring Psilocybe cubensis Strains: Cultivation Techniques, Psychoactive Compounds, Genetics and Research Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. oregon.gov [oregon.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [restek.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
refining analytical methods for accurate baeocystin quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining analytical methods for the accurate quantification of baeocystin.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is its accurate quantification important?
A1: this compound (4-phosphoryloxy-N-methyltryptamine or 4-PO-NMT) is a tryptamine (B22526) alkaloid found in most psilocybin-containing mushrooms, alongside psilocybin and psilocin.[1] It is considered a prodrug of norpsilocin.[1] Accurate quantification is crucial for understanding the pharmacology of these mushrooms, ensuring consistent dosing in research, and for the quality control of psychedelic-based therapeutics.
Q2: What are the main challenges in quantifying this compound?
A2: The primary challenges include the natural variability of its concentration in fungal samples, its chemical instability under certain conditions, and the potential for co-elution with other similar tryptamine compounds during chromatographic analysis.[2] Storage conditions, in particular, can significantly impact the stability of this compound and related compounds.[2]
Sample Preparation & Extraction
Q3: What is the recommended method for extracting this compound from mushroom samples?
A3: Methanolic extraction is a commonly used and effective method.[3][4] For enhanced efficiency, ultrasonic bath extraction is recommended as it has been shown to improve the recovery of psilocybin and related compounds from mushroom matrices.[5][6] An alternative aqueous-organic extraction method can also be employed, which involves a dephosphorylation step to convert psilocybin to psilocin, and would similarly affect this compound.[4][7][8]
Q4: How should I store my mushroom samples and extracts to ensure this compound stability?
A4: Dried mushroom samples should be stored in the dark at room temperature to minimize degradation.[9][10][11] Fresh mushrooms are susceptible to significant degradation of tryptamines, especially when frozen at -80°C.[9][10][11] For long-term storage of extracts, it is recommended to keep them at -20°C.[12][13]
Q5: Are there certified reference materials (CRMs) available for this compound?
A5: Yes, Certified Reference Materials (CRMs) for this compound are available from suppliers like Cayman Chemical.[12][13] Using a CRM is essential for accurate calibration and quantification in your analytical method.[13]
Analytical Methods
Q6: Which analytical techniques are most suitable for this compound quantification?
A6: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS/MS) are the most common and reliable methods.[2][5] These techniques offer high accuracy, repeatability, selectivity, and low detection limits.[2] Quantitative Nuclear Magnetic Resonance (qNMR) is an alternative that provides rapid and calibration-free analysis.[2]
Q7: I am not getting good separation of this compound from other tryptamines in my HPLC analysis. What could be the issue?
A7: Poor separation can be due to several factors including the column chemistry, mobile phase composition, and gradient program. Ensure you are using a suitable reversed-phase column (e.g., C18) and that your mobile phase is appropriately buffered.[5][14] Adjusting the gradient elution and the pH of the mobile phase can often improve resolution.[7]
Troubleshooting Guides
HPLC/UHPLC-MS/MS Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | Plugged column frit; Column contamination; Blockage in the system.[8] | Back-flush the column; Wash the column with a strong solvent; Check and clear any blockages in the tubing or injector.[8] |
| Peak Tailing | Interaction of this compound with active sites on the column packing; Extra-column band broadening; Deterioration of the packed bed.[7] | Use a column with end-capping to reduce silanol (B1196071) interactions; Minimize tubing length and diameter between the injector, column, and detector; Replace the column if it is old or has been used extensively.[15] |
| Irreproducible Retention Times | Inconsistent mobile phase preparation; Fluctuations in column temperature; Column equilibration issues.[15] | Prepare fresh mobile phase for each run and ensure accurate pH adjustment; Use a column oven to maintain a stable temperature; Ensure the column is fully equilibrated with the mobile phase before each injection.[15] |
| Low Signal Intensity / No Peak | Sample degradation; Incorrect MS parameters; Low concentration in the sample. | Ensure proper sample storage and handling; Optimize MS parameters (e.g., ionization source, collision energy); Concentrate the sample or use a more sensitive instrument. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column.[15] | Use high-purity solvents and reagents; Flush the injector and column with a strong solvent; Run blank injections to identify the source of contamination.[15] |
Sample Extraction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low this compound Recovery | Inefficient extraction solvent; Insufficient extraction time or temperature; Degradation during extraction. | Use a polar solvent like methanol (B129727) or an optimized aqueous-organic mixture; Increase extraction time and consider using an ultrasonic bath; Avoid excessive heat and light exposure during extraction.[5][6][7] |
| Variable Extraction Yields | Inhomogeneous sample; Inconsistent extraction procedure. | Thoroughly homogenize the dried mushroom material before weighing; Standardize all extraction parameters, including solvent volume, time, and temperature. |
| Extract Contamination | Co-extraction of interfering compounds from the mushroom matrix.[4][8][16] | Use a solid-phase extraction (SPE) clean-up step after the initial extraction to remove interfering substances.[7] |
Quantitative Data Summary
Method Performance for Tryptamine Analysis
| Parameter | HPLC-DAD | UHPLC-MS/MS |
| Limit of Detection (LOD) | Psilocybin: 1.58 mg/L; Psilocin: 1.70 mg/L[17] | 1 to 25 pg (on-column for psilocin and psilocybin)[10] |
| Limit of Quantitation (LOQ) | Psilocybin: 4.78 mg/L; Psilocin: 5.17 mg/L[17] | 1 ng/mL (for psilocybin and psilocin in solution) |
| Recovery | Psilocybin: 80-120%; Psilocin: 98-116%[17] | 90.5% for psilocybin and psilocin with methanol extraction[5] |
| Precision (RSD%) | ≤5% for psilocybin and psilocin | 4.21-5.93% (intra- and inter-day for psilocin and psilocybin)[10] |
Note: While specific data for this compound is limited, the methods for psilocybin and psilocin are generally applicable to this compound with appropriate validation.
Experimental Protocols
Protocol 1: Methanolic Extraction of this compound from Mushroom Material
-
Sample Preparation: Dry the mushroom sample and grind it into a fine powder to ensure homogeneity.
-
Extraction:
-
Purification:
Protocol 2: UHPLC-MS/MS Analysis of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation.
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size).[18]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with 5% B, hold for 0.5 min.
-
Increase to 95% B over 3.5 min.
-
Hold at 95% B for 1 min.
-
Return to 5% B and re-equilibrate for 2 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard. These will need to be determined by infusing a pure standard of this compound.
-
Visualizations
This compound Metabolism and Signaling Pathway
Caption: Metabolic conversion of this compound to norpsilocin and subsequent signaling.
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification from mushroom samples.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. erowid.org [erowid.org]
- 6. researchgate.net [researchgate.net]
- 7. A/B Extraction and Isolation of Psilocybin - Fungi - Future4200 [future4200.com]
- 8. Extraction Method for the Isolation and Identification of Psilocin - [www.rhodium.ws] [erowid.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Liquid chromatography-mass spectrometric and liquid chromatography-tandem mass spectrometric determination of hallucinogenic indoles psilocin and psilocybin in "magic mushroom" samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA3088384C - Extraction of psychoactive compounds from psilocybin fungus - Google Patents [patents.google.com]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Frontiers of Psychedelics: A New Chromatographic Method for Detection and Quantification of Psilocybin and Psilocin in Psilocybe cubensis Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
dealing with impurities in synthetic baeocystin preparations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic baeocystin. It focuses on identifying and dealing with common impurities that may arise during synthesis, purification, and storage.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my synthetic this compound preparation?
Impurities in synthetic this compound can originate from several sources. They are typically categorized as:
-
Starting Material Impurities: Unreacted precursors or contaminants present in the initial reagents.
-
Process-Related Impurities: Byproducts formed during the synthesis. Given that this compound is the N-demethylated analog of psilocybin, common impurities can include structural analogs or incompletely reacted intermediates.[1] This may include:
-
Psilocybin (4-PO-DMT): If the synthesis involves methylation steps that are not perfectly selective.
-
Northis compound (4-PO-T): The N,N-demethylated analog.[2]
-
Isomers: Positional isomers formed if the phosphorylation step is not completely regioselective.
-
-
Degradation Products: Impurities formed due to the instability of the this compound molecule.
-
Norpsilocin (4-HO-NMT): this compound is the 4-phosphorylated prodrug of norpsilocin.[1][2] Dephosphorylation can occur due to hydrolysis under acidic or alkaline conditions or enzymatic activity.[3]
-
Oxidation Products: The indole (B1671886) ring, particularly after dephosphorylation to norpsilocin, is susceptible to oxidation, leading to the formation of colored, often bluish or black, degradation products.[4]
-
Q2: My purified this compound sample is discolored (e.g., bluish/dark). What causes this and how can I prevent it?
This discoloration is a common issue with tryptamines that have a free 4-hydroxyl group.
-
Cause: The discoloration is typically due to the oxidation of norpsilocin, the dephosphorylated form of this compound.[4] The phenolic hydroxy group of norpsilocin is highly susceptible to oxidation, especially in the presence of oxygen and metal ions, forming colored quinonoid-type structures.[4] Even trace amounts of norpsilocin impurity can lead to visible discoloration of the bulk material over time.
-
Prevention & Troubleshooting:
-
Work Under Inert Atmosphere: Handle solutions of this compound and its immediate precursors under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and solvent evaporation steps.
-
Use Degassed Solvents: Using solvents that have been degassed (by sparging with nitrogen or sonication under vacuum) can minimize dissolved oxygen.
-
Control pH: Psilocybin's dephosphorylation to psilocin is known to occur in both strongly acidic and alkaline conditions.[3][5] A similar sensitivity is expected for this compound. Maintain a pH close to neutral during aqueous extractions and workup.
-
Storage: Store the final product in a cool, dark place under an inert atmosphere. A study on psilocybin showed that the lowest degradation was observed in dried biomass stored in the dark at room temperature.[6]
-
Q3: How can I accurately assess the purity of my this compound sample?
A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for quantifying purity. A reversed-phase C18 column is often suitable.[7][8] Due to this compound's high polarity, a hydrophilic interaction liquid chromatography (HILIC) column may also provide excellent separation.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for both quantifying this compound and identifying unknown impurities by their mass-to-charge ratio.[6][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): 1H- and 31P-NMR can be used for the simultaneous detection and quantification of psilocin and psilocybin, and this technique is applicable to this compound as well.[12] It offers a rapid and calibration-free alternative to chromatography.[12]
Q4: My analytical results (HPLC, MS) show an unexpected peak. How do I identify the impurity?
Identifying an unknown impurity requires a systematic approach. The following workflow can guide your investigation.
References
- 1. The crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives | MDPI [mdpi.com]
- 4. Psilocin - Wikipedia [en.wikipedia.org]
- 5. A/B Extraction and Isolation of Psilocybin - Fungi - Future4200 [future4200.com]
- 6. oregon.gov [oregon.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel qNMR Method to Quantify Psilocybin and Psilocin in Psychedelic Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of baeocystin purification techniques
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing baeocystin purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from fungal biomass?
A1: The most prevalent methods for extracting this compound and other tryptamines from mushroom biomass involve the use of polar solvents. Methanol (B129727) is a widely used solvent for this purpose.[1][2][3] To enhance extraction efficiency, techniques such as ultrasonic bath extraction and vortexing can be employed to disrupt cell walls and improve solvent penetration.[4][5]
Q2: How can I effectively separate this compound from other similar tryptamines like psilocybin and psilocin?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating this compound from other tryptamines.[1][6][7][8] Reversed-phase HPLC using a C18 column is a common approach.[6][7] The choice of mobile phase is critical for achieving good resolution. A common mobile phase consists of a water-methanol or water-acetonitrile mixture with a pairing-ion reagent like heptanesulfonic acid, adjusted to an acidic pH.[6][7]
Q3: What are the key factors affecting the stability of this compound during purification?
A3: this compound is known to be an unstable compound, susceptible to degradation during the purification process.[9] Key factors influencing its stability include:
-
Temperature: Elevated temperatures can accelerate degradation. It is advisable to conduct extraction and purification steps at low temperatures.
-
Light: Exposure to light can lead to the degradation of tryptamines. Samples and extracts should be protected from light.
-
pH: The pH of the solution can impact stability. Acidic conditions are often used to improve the stability of psilocin, a related compound, and may also be beneficial for this compound.[10]
-
Oxidation: Tryptamines are prone to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.
Q4: What are suitable storage conditions for purified this compound?
A4: To ensure the long-term stability of purified this compound, it is recommended to store it as a solid in a desiccated, dark environment at low temperatures (-20°C or -80°C).[11] Storing fresh mushroom samples at -80°C has been shown to result in the highest degradation of tryptamines, whereas dried biomass stored in the dark at room temperature showed the lowest decay.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield | Incomplete extraction from the biomass. | - Ensure the biomass is finely ground to increase surface area. - Employ mechanical disruption methods like sonication or vortexing during extraction.[4][5] - Perform multiple extraction cycles with fresh solvent. |
| Degradation during extraction or purification. | - Work at low temperatures and protect samples from light. - Use degassed solvents and consider working under an inert atmosphere. - Minimize the duration of the purification process. | |
| Poor Chromatographic Separation (HPLC) | Inappropriate mobile phase composition or gradient. | - Optimize the mobile phase composition (e.g., ratio of organic solvent to water). - Adjust the pH of the mobile phase. - Modify the gradient profile (if using gradient elution). |
| Incorrect column selection. | - Ensure the column chemistry (e.g., C18) is suitable for tryptamine (B22526) separation. - Consider a column with a different selectivity if co-elution persists. | |
| Presence of Impurities in the Final Product | Co-extraction of other fungal metabolites. | - Incorporate a pre-purification step, such as solid-phase extraction (SPE), to remove interfering compounds. - Optimize the chromatographic method for better separation of impurities. |
| Degradation products. | - Review the extraction and purification conditions to minimize degradation (see "Low this compound Yield" section). | |
| Difficulty with Crystallization | Presence of impurities inhibiting crystal formation. | - Re-purify the material using HPLC to achieve higher purity. |
| Incorrect solvent system for crystallization. | - Experiment with different solvent systems. Slow evaporation of an aqueous solution has been successfully used to grow this compound crystals.[13][14] |
Quantitative Data Summary
Table 1: this compound and Psilocybin Content in Different Mushroom Parts
| Mushroom Part | This compound (% dry weight) | Psilocybin (% dry weight) | Source |
| Psilocybe semilanceata Caps | Higher than stipe | Similar in cap and stipe | [1] |
| Psilocybe bohemica Caps | Higher than stipe | Higher than stipe | [1] |
| Psilocybe cubensis Caps | 0.07 | 0.88 | [5] |
| Psilocybe cubensis Stipes | 0.03 | 0.47 | [5] |
Experimental Protocols
Protocol 1: Extraction of Tryptamines from Fungal Biomass
-
Preparation of Biomass: Freeze-dry fresh mushroom samples and grind them into a fine powder.[6][7]
-
Solvent Extraction:
-
Suspend the powdered biomass in methanol (e.g., 10 mL of solvent per 250 mg of powder).
-
Agitate the mixture using a vortex mixer or an ultrasonic bath for at least 30 minutes to enhance extraction.[4][5] For vortexing, a 2-hour agitation has been shown to increase this compound yield by 26%.[5]
-
Separate the solvent from the biomass by centrifugation or filtration.
-
Repeat the extraction process with fresh solvent at least once to ensure complete recovery.
-
-
Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure at a low temperature to obtain the crude extract.
Protocol 2: HPLC Purification of this compound
-
HPLC System: Use a standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Waters µBondapak C18, 10 µm particle size, 30 cm x 3.9 mm I.D.) is suitable.[6][7]
-
Mobile Phase: A mobile phase of water-methanol (75:25) containing 0.05 M heptanesulfonic acid, with the pH adjusted to 3.5 with acetic acid, has been shown to be effective.[6][7]
-
Injection and Elution:
-
Dissolve the crude extract in the mobile phase.
-
Inject the sample onto the column.
-
Elute the compounds with the mobile phase at a constant flow rate (e.g., 2 mL/min).
-
-
Detection and Fraction Collection:
-
Monitor the elution profile at a wavelength of 254 nm.[6]
-
Collect the fraction corresponding to the this compound peak.
-
-
Post-Purification: Remove the mobile phase from the collected fraction, for example, by freeze-drying if a volatile buffer is used, to obtain the purified this compound.[1]
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A/B Extraction and Isolation of Psilocybin - Fungi - Future4200 [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oregon.gov [oregon.gov]
- 6. researchgate.net [researchgate.net]
- 7. erowid.org [erowid.org]
- 8. Quantitative analysis of psilocybin and psilocin in psilocybe baeocystis (Singer and Smith) by high-performance liquid chromatography and by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The crystal structure of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
Validation & Comparative
Baeocystin and Psilocybin: A Comparative Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative pharmacological study of baeocystin and psilocybin, two naturally occurring tryptamine (B22526) alkaloids found in psychedelic mushrooms. The information presented is based on experimental data from preclinical studies, offering insights into their respective mechanisms of action, receptor binding affinities, and in vivo effects.
Introduction
Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a well-known prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin.[1][2] Psilocin's psychedelic effects are primarily mediated by its agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][3] this compound (4-phosphoryloxy-N-methyltryptamine) is a structural analog of psilocybin, differing by the absence of one methyl group on the nitrogen atom.[4] Like psilocybin, this compound is also a prodrug, metabolized to norpsilocin.[4] This comparison aims to elucidate the pharmacological distinctions between these two compounds.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities (Ki values in nanomolars) of this compound, psilocybin, and their active metabolites, norpsilocin and psilocin, for various human serotonin (5-HT) receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Psilocybin (Ki, nM) | Norpsilocin (Ki, nM) | Psilocin (Ki, nM) |
| 5-HT1A | >10,000 | >10,000 | 25 - 50 | High Affinity |
| 5-HT1B | Variable Affinity | >10,000 | High Affinity | High Affinity |
| 5-HT1D | Variable Affinity | >10,000 | High Affinity | High Affinity |
| 5-HT1E | Variable Affinity | >10,000 | High Affinity | High Affinity |
| 5-HT2A | >5,000 | >10,000 | High Affinity (Potent Agonist) | High Affinity (Potent Agonist) |
| 5-HT2B | Variable Affinity | >10,000 | High Affinity | High Affinity |
| 5-HT2C | >10,000 | >10,000 | High Affinity | High Affinity |
| 5-HT7A | Variable Affinity | >10,000 | High Affinity | High Affinity |
Data compiled from Glatfelter et al., 2022.[1][5]
Key Observation: this compound and psilocybin in their prodrug forms exhibit low affinity for the tested serotonin receptors.[1] However, their dephosphorylated metabolites, norpsilocin and psilocin, show significantly higher affinities, with norpsilocin being a potent 5-HT2A agonist.[4][6]
Table 2: In Vivo Effects in Mice - Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a behavioral proxy for psychedelic effects in humans, mediated by 5-HT2A receptor activation.
| Compound | Dose Range | HTR Induction |
| Psilocybin | 0.1 - 3.0 mg/kg | Dose-dependent increase |
| This compound | Up to 10 mg/kg | No significant HTR |
Data from Glatfelter et al., 2022 and Sherwood et al., 2020.[1][6]
Key Observation: Psilocybin induces a characteristic head-twitch response, indicative of its psychedelic potential.[1][6] In contrast, this compound fails to elicit this response, suggesting a lack of in vivo psychedelic-like activity on its own.[1][4][6] This is thought to be due to this compound's poor ability to cross the blood-brain barrier.[6]
Experimental Protocols
Radioligand Binding Assays
These assays were conducted to determine the binding affinities of the compounds for various human G protein-coupled receptors (GPCRs).
-
Cell Culture and Transfection: Human embryonic kidney (HEK) cells were transfected with the DNA of the specific human serotonin receptor of interest.
-
Compound Screening: The test compounds (this compound, psilocybin, etc.) were initially screened at a fixed concentration (e.g., 10 µM) in the presence of a specific radioligand for each receptor target.[7]
-
Competition Binding Assay: For receptors where significant inhibition (≥50%) was observed, full concentration-effect curves were generated.[7] Varying concentrations of the test compound were allowed to compete for receptor binding with a constant concentration of the radioligand.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
Head-Twitch Response (HTR) Assay
This in vivo assay is a widely accepted behavioral model to assess the potential psychedelic activity of a compound.
-
Animal Model: Adult male C57BL/6J mice are commonly used.[2]
-
Drug Administration: Mice were administered various doses of the test compounds (psilocybin or this compound) or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.[2]
-
Behavioral Observation: Immediately following injection, mice were placed in a clear observation chamber.[2] The number of head twitches (rapid, side-to-side head movements) was recorded for a specified period, typically the first 15-30 minutes.[2][8]
-
Blinded Scoring: To ensure objectivity, the videos of the behavioral sessions were scored by trained observers who were blinded to the treatment conditions.[2]
Mandatory Visualization
Metabolic Pathway of this compound and Psilocybin
Caption: Metabolic conversion of this compound and psilocybin to their active metabolites.
5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor Gq-protein signaling cascade.
Experimental Workflow: Head-Twitch Response Assay
Caption: Workflow for the mouse head-twitch response (HTR) assay.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. msudenver.edu [msudenver.edu]
- 4. Structure-Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Receptor Binding Profiles of Baeocystin and Norpsilocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of two tryptamine (B22526) alkaloids, baeocystin and its metabolite, norpsilocin. The information presented herein is intended for a scientific audience and is supported by experimental data from peer-reviewed literature.
Introduction
This compound, a naturally occurring analog of psilocybin found in various species of psychedelic mushrooms, is considered a prodrug. Upon ingestion, it is rapidly dephosphorylated to its active metabolite, norpsilocin. This guide will focus on the pharmacologically active compound, norpsilocin, and its interactions with various neurotransmitter receptors, comparing it to the negligible binding activity of its parent compound, this compound. The primary mechanism of action for many psychedelic compounds is through their interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype. Understanding the specific receptor binding affinities of these compounds is crucial for elucidating their pharmacological effects and therapeutic potential.
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and norpsilocin for a range of human serotonin (5-HT) receptors and other relevant targets. The data is compiled from radioligand binding assays performed on cells transfected with human receptors.
| Receptor | This compound Ki (nM) | Norpsilocin Ki (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT1A | >10,000 | 29 - 86 | [1][2] |
| 5-HT1B | 1,890 | 126 | [1] |
| 5-HT1D | 1,210 | 104 | [1] |
| 5-HT1E | 1,320 | 54 | [1] |
| 5-HT2A | >10,000 | 26 | [1][3] |
| 5-HT2B | 510 | 12 | [1] |
| 5-HT2C | >10,000 | 100 | [1] |
| 5-HT5A | >10,000 | 202 | [1] |
| 5-HT6 | >10,000 | 441 | [1] |
| 5-HT7 | 2,750 | 111 | [1] |
| Other Targets | |||
| SERT (Serotonin Transporter) | >10,000 | 1,980 | [1] |
| α2A (Adrenergic Receptor) | >10,000 | 1,100 | [1] |
Data Interpretation:
As evidenced by the data, this compound displays negligible affinity for the majority of the tested serotonin receptors, with Ki values in the micromolar to greater than 10 micromolar range.[1] This supports its classification as a prodrug with limited direct pharmacological activity.
In contrast, norpsilocin demonstrates a broad and potent binding profile across numerous serotonin receptor subtypes, with high affinity (low nanomolar Ki values) for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, and 5-HT2B receptors.[1][2] Notably, norpsilocin exhibits a high affinity for the 5-HT2A receptor, a key target for classic psychedelic compounds.[1][3] Its affinity for other serotonin receptors suggests a more complex pharmacological profile compared to more selective ligands. Norpsilocin also shows some interaction with the serotonin transporter (SERT) and the α2A adrenergic receptor at lower affinities.[1]
Experimental Protocols
The receptor binding affinities presented in this guide were determined using radioligand binding assays. The following is a generalized protocol for such an assay, based on standard methodologies in the field.
Radioligand Binding Assay Protocol
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human receptor of interest (e.g., HEK293 cells).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).
-
Test Compounds: this compound and norpsilocin of high purity.
-
Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl buffer with appropriate ions).
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Filter Plates: 96-well plates with a filter membrane at the bottom of each well.
-
Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail.
2. Experimental Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of the test compound (or buffer for total binding, and a high concentration of a known non-radioactive ligand for non-specific binding) is prepared in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through the filter plates to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
3. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki value (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Norpsilocin, as a potent agonist at the 5-HT2A receptor, is expected to activate its downstream signaling cascade. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[3][4][5] Activation of this pathway leads to a series of intracellular events, as depicted in the following diagram.
Figure 1. Simplified 5-HT2A Gq-coupled signaling pathway.
Experimental Workflow for Receptor Binding Assay
The logical flow of a competitive radioligand binding assay is illustrated in the following diagram.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Conclusion
The experimental data clearly demonstrate that this compound is a prodrug with minimal direct interaction with key serotonin receptors. Its pharmacological relevance lies in its conversion to norpsilocin. Norpsilocin, in contrast, is a potent and non-selective ligand for a wide range of serotonin receptors, with a particularly high affinity for the 5-HT2A receptor. This broad receptor binding profile suggests that the physiological and psychological effects of norpsilocin are likely complex and mediated by its interaction with multiple receptor subtypes. Further research into the functional activity of norpsilocin at these various receptors is warranted to fully understand its pharmacological profile and potential therapeutic applications.
References
- 1. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msudenver.edu [msudenver.edu]
- 3. reprocell.com [reprocell.com]
- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A_receptor [bionity.com]
Baeocystin's Psychoactive Profile in Rodent Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the psychoactive effects of baeocystin with its well-studied analogs, psilocybin and psilocin, based on preclinical data from rodent models. The information is presented to facilitate a clear understanding of this compound's pharmacological profile and its potential as a psychoactive agent.
Recent investigations into the pharmacology of tryptamines have shed light on the nuanced activity of compounds found in psilocybin-containing mushrooms. While psilocybin and its active metabolite psilocin are known for their potent psychedelic effects, the activity of other minor alkaloids, such as this compound, has been a subject of scientific inquiry. This guide synthesizes the current understanding of this compound's effects in rodents, directly comparing it to its more famous relatives.
Summary of Psychoactive Effects in Rodents
Current preclinical evidence strongly suggests that this compound does not produce psychedelic-like effects in rodent models.[1][2][3][4][5] This is in stark contrast to psilocybin and psilocin, which reliably induce the head-twitch response (HTR), a well-established behavioral proxy for hallucinogenic activity in these animals.[1][6][7][8][9]
A primary reason for this lack of psychoactivity appears to be pharmacokinetic. Studies have shown that both this compound and its presumed active metabolite, norpsilocin, exhibit very limited penetration of the blood-brain barrier in rats.[2] This severely curtails their ability to interact with central serotonin (B10506) receptors responsible for mediating psychedelic experiences.
While this compound itself shows minimal to no behavioral effects, some of its structural relatives (secondary and tertiary amines) have been observed to decrease body temperature and locomotor activity at higher doses, an effect mediated by the 5-HT1A receptor.[1][6] However, a recent study specifically investigating this compound in rats found no significant impact on locomotor activity.[2]
Comparative Quantitative Data
The following tables summarize the key quantitative findings from rodent studies, highlighting the differences in the psychoactive profiles of this compound, psilocybin, and psilocin.
Table 1: Head-Twitch Response (HTR) in Mice
| Compound | ED₅₀ (mg/kg) | Psychoactive Effect |
| This compound | Not Active | Does not induce HTR |
| Psilocybin | 0.29 | Induces HTR |
| Psilocin | 0.11 | Induces HTR |
| Psilacetin | 0.11 | Induces HTR |
ED₅₀ represents the dose required to produce a half-maximal response. Data from Glatfelter et al., 2022.[1]
Table 2: Effects on Locomotor Activity and Body Temperature in Rodents
| Compound | Test | Dosage (mg/kg) | Effect | Receptor Pathway |
| This compound | Locomotor Activity (Rats) | 1.25 or 5 | No significant effect | - |
| Secondary & Tertiary Amines | Locomotor Activity (Mice) | Higher doses | Decreased activity | 5-HT1A |
| Secondary & Tertiary Amines | Body Temperature (Mice) | Higher doses | Decreased temperature | 5-HT1A |
Data from Mazochova et al., 2025 and Glatfelter et al., 2022.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Head-Twitch Response (HTR) Assay
-
Animal Model: Male C57BL/6J mice are commonly used.[1]
-
Drug Administration: Test compounds are typically administered subcutaneously (s.c.).[1]
-
Procedure: Following drug administration, mice are placed in an observation chamber. The number of head twitches, characterized by a rapid, side-to-side rotational movement of the head, is counted for a specified period (e.g., 60 minutes).[1][8][9] An automated scoring system can also be utilized for quantification.[1]
-
Rationale: The HTR is a reliable behavioral marker for 5-HT2A receptor activation, which is the primary mechanism underlying the psychedelic effects of classic hallucinogens.[1][4][6][8][9]
Open Field Test (Locomotor Activity)
-
Animal Model: Male Wistar rats are a suitable model.[2]
-
Drug Administration: this compound has been administered subcutaneously (s.c.) at doses of 1.25 and 5 mg/kg.[2]
-
Procedure: Rats are individually placed in a novel, open-field arena. Their locomotor activity, including distance traveled and movement patterns, is recorded and analyzed using video-tracking software for a set duration (e.g., 30 minutes).[2]
-
Rationale: This test assesses general activity levels and exploratory behavior, which can be modulated by psychoactive compounds.
Signaling Pathways and Mechanisms
The distinct behavioral outcomes of this compound and psilocybin/psilocin can be attributed to their differential engagement of specific serotonin receptor signaling pathways in the central nervous system.
Caption: Contrasting central signaling pathways of psilocybin/psilocin and this compound.
The above diagram illustrates that while psilocybin and psilocin readily cross the blood-brain barrier to activate 5-HT2A receptors and elicit a psychedelic-like response, this compound's poor central nervous system penetration prevents significant engagement of these pathways. Other related compounds may influence thermoregulation and locomotion via 5-HT1A receptor activation.
Caption: Generalized workflow for assessing the psychoactive effects of tryptamines in rodents.
This workflow outlines the typical experimental process for evaluating the behavioral effects of compounds like this compound in rodent models, from subject selection and drug administration to specific behavioral assays and data analysis.
References
- 1. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response - Wikipedia [en.wikipedia.org]
Head-Twitch Response (HTR) Studies: A Comparative Analysis of Baeocystin and Other Psychedelic Analogs in Mice
For Researchers, Scientists, and Drug Development Professionals
The head-twitch response (HTR) in rodents is a crucial behavioral assay used to screen compounds for potential hallucinogenic activity in humans.[1][2] This response, a rapid, side-to-side rotational head movement, is primarily mediated by the activation of serotonin (B10506) 5-HT2A receptors.[1][2][3] This guide provides a comparative analysis of baeocystin's effect on HTR in mice, contrasted with well-characterized psychedelic compounds like psilocybin, psilocin, and DOI. The data presented herein is intended to inform preclinical research and drug development efforts in the field of psychedelic medicine.
Comparative Efficacy in Inducing Head-Twitch Response
A pivotal finding in the study of this compound is its apparent inability to induce the head-twitch response in mice in vivo.[4] This is in stark contrast to its structural analogs, psilocybin and psilocin, as well as the potent 5-HT2A agonist DOI, all of which reliably produce HTR in a dose-dependent manner. Despite its structural similarity to psilocybin and demonstrating affinity for 5-HT2A receptors in in vitro assays, this compound does not appear to translate this binding into the characteristic behavioral response predictive of hallucinogenic potential in humans.[4]
The following table summarizes the quantitative data from various HTR studies on these compounds.
| Compound | Doses Administered (mg/kg, i.p.) | Peak Response Dose (mg/kg, i.p.) | Mean Head-Twitches at Peak Dose (per observation period) | Key Findings |
| This compound | Not specified in HTR studies | N/A | 0 | Does not evoke HTR in mice.[4] |
| Psilocybin | 0.3 - 3 | ~1 | ~15-20 (in 10 min) | Induces a significant, dose-dependent HTR.[5] |
| Psilocin | 0.3 - 4.8 | 0.6 - 2.4 | ~15-20 (in 10 min) | Produces a classic inverted U-shaped dose-response curve.[5] |
| DOI | 0.25 - 10 | 1 | ~20-30 (in 10 min) | A potent and widely used positive control for inducing HTR.[2][6][7] |
Experimental Protocols
The methodologies employed in head-twitch response studies are critical for the reproducibility and interpretation of results. Below are detailed protocols for a typical HTR experiment.
Manual Observation Protocol
-
Animal Habituation: Mice are individually placed in transparent observation chambers (e.g., 12 cm diameter x 20 cm height glass cages) for a 30-60 minute habituation period before drug administration to minimize stress and exploratory behavior.[8]
-
Drug Administration: The test compound (e.g., this compound, psilocybin, psilocin, or DOI) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Observation Period: Immediately following injection, the number of head-twitches is manually counted for a predetermined period, typically ranging from 10 to 30 minutes.[2][5] A head-twitch is characterized as a rapid, convulsive, side-to-side rotational movement of the head.
-
Data Analysis: The total number of head-twitches per observation period is recorded for each animal. Data are often presented as the mean ± SEM for each treatment group. Statistical analyses, such as one-way ANOVA followed by post-hoc tests, are used to determine significant differences between groups.
Automated Detection Protocol (Magnetometer)
-
Surgical Implantation: A small magnet is surgically implanted on the head of the mouse under anesthesia.
-
Animal Habituation & Drug Administration: Similar to the manual observation protocol.
-
Data Recording: The mouse is placed in an enclosure surrounded by a magnetometer coil. The rapid head movements induce a detectable change in the magnetic field, which is recorded as a voltage deflection.[2]
-
Data Analysis: The recorded electrical signals are analyzed to quantify the number and frequency of head-twitches. This method offers a more objective and less labor-intensive alternative to manual counting.[2]
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for a typical head-twitch response (HTR) study in mice.
Caption: Simplified signaling pathway of the 5-HT2A receptor leading to the head-twitch response.
References
- 1. Head-twitch response - Wikipedia [en.wikipedia.org]
- 2. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Baeocystin and Aeruginascin: Unraveling the Effects of Two Psilocybin Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and psychoactive effects of baeocystin and aeruginascin (B3025662), two naturally occurring tryptamine (B22526) alkaloids found alongside psilocybin in some species of psychoactive fungi. This analysis is supported by a review of experimental data from in vitro and in vivo studies.
Introduction
This compound (4-phosphoryloxy-N-methyltryptamine) and aeruginascin (4-phosphoryloxy-N,N,N-trimethyltryptamine) are structural analogs of psilocybin, differing in the number of methyl groups on the terminal amine. While psilocybin's psychoactive effects are largely attributed to its active metabolite, psilocin, the pharmacological profiles of this compound and aeruginascin, and their respective metabolites, norpsilocin and 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT), are less understood. This guide synthesizes the current scientific understanding of these compounds, focusing on their receptor binding affinities and in vivo behavioral effects.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities (Ki, nM) of this compound, aeruginascin, and their dephosphorylated metabolites for various serotonin (B10506) (5-HT) receptors and other targets. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and its Metabolite Norpsilocin
| Receptor | This compound | Norpsilocin |
| 5-HT1A | >10,000 | 25 |
| 5-HT1B | 2,430 | 110 |
| 5-HT1D | 3,180 | 130 |
| 5-HT1E | 4,280 | 220 |
| 5-HT2A | >10,000 | 140 |
| 5-HT2B | 1,210 | 18 |
| 5-HT2C | >10,000 | 150 |
| 5-HT5A | >10,000 | 1,200 |
| 5-HT6 | >10,000 | 1,100 |
| 5-HT7 | 3,750 | 260 |
| SERT | >10,000 | 1,400 |
| α2A | >10,000 | 1,300 |
Data sourced from Glatfelter et al., 2022.[1][2][3][4][[“]][6]
Table 2: Receptor Binding Affinities (Ki, nM) of Aeruginascin and its Metabolite 4-HO-TMT
| Receptor | Aeruginascin | 4-HO-TMT |
| 5-HT1A | >10,000 | 4,400 |
| 5-HT2A | >10,000 | 670 |
| 5-HT2B | >10,000 | 120 |
| 5-HT6 | >10,000 | 3,200 |
| SERT | 4,100 | >10,000 |
| Sigma 1 | 1,800 | >10,000 |
Data sourced from Glatfelter et al., 2022 and Chadeayne et al., 2020.[1][2][3][4][[“]][6][7]
In Vivo Effects: The Head-Twitch Response
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for psychedelic activity in humans, mediated by the 5-HT2A receptor.[8][9][10] In vivo studies have consistently shown that, unlike psilocybin, neither this compound nor aeruginascin induce the head-twitch response in mice, suggesting a lack of classic psychedelic-like effects.[1][11][12] This is consistent with their low affinity for the 5-HT2A receptor.[1]
Human Studies and Anecdotal Reports
Controlled clinical studies on the effects of isolated this compound and aeruginascin in humans are lacking. Anecdotal reports for aeruginascin suggest that mushrooms containing it, such as Inocybe aeruginascens, tend to produce a more euphoric and less dysphoric experience compared to psilocybin-containing mushrooms.[13][14] Reports on the psychoactivity of this compound are conflicting, with some suggesting mild psychedelic effects at higher doses, while others report no significant psychoactive experience.[12][14]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT2A) are prepared from cultured cells or brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or aeruginascin).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[13][15]
Head-Twitch Response (HTR) Assay
Objective: To assess the potential psychedelic-like activity of a compound in rodents.
Methodology:
-
Animal Model: Typically, male C57BL/6J mice are used.[7]
-
Compound Administration: The test compound (this compound, aeruginascin, or a positive control like psilocybin) is administered to the mice, usually via intraperitoneal (IP) or subcutaneous (SC) injection. A vehicle control group is also included.
-
Observation Period: Immediately following administration, the mice are placed in individual observation chambers and their behavior is recorded for a specified period (e.g., 60 minutes).
-
HTR Quantification: Trained observers, blind to the experimental conditions, count the number of head twitches. A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[8][10] Automated systems using video tracking or magnetometers can also be used for more objective quantification.[16]
-
Data Analysis: The number of head twitches in the test compound group is compared to the vehicle control group. A statistically significant increase in HTR is indicative of 5-HT2A receptor activation and potential psychedelic-like effects.
Signaling Pathways and Molecular Interactions
The primary molecular target for classic psychedelic compounds is the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR).[8][17] Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events.
Canonical 5-HT2A receptor signaling pathway initiated by a psychedelic agonist.
The low affinity of this compound and aeruginascin for the 5-HT2A receptor suggests they are unlikely to be potent activators of this pathway. Their dephosphorylated metabolites, norpsilocin and 4-HO-TMT, show higher affinity but are still significantly less potent than psilocin.
Experimental workflow for the comparative analysis of this compound and aeruginascin.
Discussion and Conclusion
The active metabolite of this compound, norpsilocin, exhibits a broader spectrum of activity at various serotonin receptors, with a notable affinity for the 5-HT2B receptor.[1] The functional consequences of this binding profile are yet to be fully elucidated.
Aeruginascin's metabolite, 4-HO-TMT, also shows a preference for the 5-HT2B receptor over the 5-HT2A receptor.[1][7] The anecdotal reports of euphoria associated with aeruginascin-containing mushrooms could potentially be linked to its unique receptor interaction profile, possibly involving receptors other than 5-HT2A, or an "entourage effect" with other compounds present in the mushrooms.[7][13]
Further research is required to fully understand the pharmacological and potential therapeutic effects of this compound and aeruginascin. This should include studies on their functional activity at a wider range of receptors, investigation into their pharmacokinetic profiles, and eventually, well-controlled clinical trials in humans to objectively assess their subjective effects. The distinct pharmacological profiles of these compounds compared to psilocybin highlight the chemical diversity within psychoactive fungi and underscore the need for detailed investigation of these lesser-known alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. labcorp.com [labcorp.com]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-twitch response - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Investigating the Synergistic Potential of Baeocystin with Psilocybin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of baeocystin and psilocybin, focusing on their individual pharmacological profiles and the emerging evidence for potential synergistic effects. This document is intended to serve as a resource for researchers investigating the nuanced pharmacology of tryptamines found in psychedelic mushrooms and their potential therapeutic applications.
Introduction: The "Entourage Effect" in Psychedelic Tryptamines
Psilocybin is the primary psychoactive prodrug in many species of fungi, being readily dephosphorylated in the body to its active metabolite, psilocin. Psilocin's psychedelic effects are primarily mediated by its agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] However, these fungi contain a cocktail of other structurally related tryptamines, including this compound, the N-demethylated analogue of psilocybin.[1][3] This has led to the hypothesis of an "entourage effect," where the combined action of these compounds may produce a different or enhanced psychoactive experience compared to pure psilocybin alone.[2][4]
This guide examines the available data to compare the pharmacological properties of this compound and psilocybin and investigates the evidence for their synergistic interaction at the molecular and behavioral levels.
Comparative Pharmacodynamics: Receptor Binding and Functional Activity
The primary mechanism for the psychedelic action of psilocybin (via psilocin) is the activation of the 5-HT2A receptor. Comparative studies have elucidated the binding affinities and functional activities of this compound, psilocybin, and their respective active metabolites, norpsilocin and psilocin.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C |
| Psilocybin | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Psilocin | 162 | 473 | 223 | 49 | 4.6 | 13 |
| This compound | >10,000 | 4,680 | 2,750 | >10,000 | 2,010 | >10,000 |
| Norpsilocin | 104 | 1,010 | 451 | 24 | 14 | 45 |
Data summarized from Glatfelter et al., 2022.[1]
As prodrugs, psilocybin and this compound themselves show negligible affinity for the 5-HT2A receptor.[1] However, their dephosphorylated metabolites, psilocin and norpsilocin, are potent agonists. Notably, norpsilocin demonstrates a higher affinity for the 5-HT2A receptor than psilocin.
Table 2: In Vitro Functional Activity at the Human 5-HT2A Receptor
| Compound | Assay | EC50 (nM) | Emax (% of 5-HT) |
| Psilocin | Gq (Ca2+ Mobilization) | 13.4 | 111% |
| β-Arrestin 2 Recruitment | 107 | 100% | |
| Norpsilocin | Gq (Ca2+ Mobilization) | 10.3 | 114% |
| β-Arrestin 2 Recruitment | 40.5 | 108% |
Data summarized from Glatfelter et al., 2022.[1]
In functional assays, both psilocin and norpsilocin are efficacious agonists at the 5-HT2A receptor, stimulating both the Gq-mediated calcium mobilization pathway and the β-arrestin recruitment pathway.[1]
In Vivo Behavioral Effects: The Head-Twitch Response (HTR)
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[4][5]
Table 3: In Vivo Head-Twitch Response (HTR) in Mice
| Compound Administered | HTR Induction | ED50 (mg/kg) |
| Psilocybin | Yes | 0.29 |
| Psilocin | Yes | 0.11 |
| This compound | No | >30 |
| Norpsilocin | No | >30 |
Data summarized from Glatfelter et al., 2022.[1]
When administered alone, neither this compound nor its active metabolite norpsilocin induces the HTR in mice, in stark contrast to psilocybin and psilocin.[1] This suggests that this compound is not hallucinogenic on its own. However, a key finding points towards a synergistic interaction. While not involving this compound directly, one study reported that the co-administration of northis compound (B1244615) (a related tryptamine) and psilocybin significantly increased the head-twitch response compared to psilocybin alone .[6] This provides the strongest evidence to date for a synergistic effect among mushroom tryptamines at the behavioral level. It is plausible that a similar interaction could occur with this compound, potentially through its metabolite norpsilocin modulating the activity of psilocin at the 5-HT2A receptor.
Key Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol determines the affinity of a test compound (e.g., psilocin, norpsilocin) for a specific receptor (e.g., 5-HT2A).
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human 5-HT receptor of interest are prepared and homogenized in an appropriate assay buffer.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
Mouse Head-Twitch Response (HTR) Assay
This in vivo assay is used to assess the potential psychedelic-like activity of a compound.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.[7]
-
Compound Administration: Test compounds (e.g., psilocybin, this compound, or a combination) or vehicle are administered to the mice, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2][7]
-
Observation Period: Immediately following injection, mice are placed individually into observation chambers (e.g., a glass cylinder).
-
HTR Recording: The number of head twitches is recorded over a specified period, often 30 minutes.[2][7] A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[4] Recording can be done by trained human observers or automated using a head-mounted magnet and a magnetometer coil, with subsequent analysis by specialized software.[7][8]
-
Data Analysis: The total number of head twitches is counted for each animal. Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal response). For synergy studies, the HTR count for the co-administered group is compared to the groups receiving each compound individually.
Molecular Mechanism: 5-HT2A Receptor Signaling
The activation of the 5-HT2A receptor by an agonist like psilocin initiates a cascade of intracellular events. The receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[9][10]
Signaling Pathway Steps:
-
Agonist Binding: Psilocin (or norpsilocin) binds to the 5-HT2A receptor.
-
Gq Protein Activation: This induces a conformational change in the receptor, activating the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.
-
PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular Ca2+ stores.
-
DAG and elevated Ca2+ levels co-activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to changes in neuronal excitability and gene expression that are thought to underlie the acute psychedelic and potential long-term therapeutic effects.
-
Conclusion and Future Directions
Current evidence indicates that this compound, via its active metabolite norpsilocin, is a potent 5-HT2A receptor agonist in vitro. However, it does not produce psychedelic-like behavioral effects in mice when administered alone. The prospect of a synergistic interaction with psilocybin is supported by preliminary data on the related compound northis compound, which enhances psilocybin's effect in the HTR assay.[6]
This suggests a potential modulatory role for this compound in the overall pharmacology of psychedelic mushrooms. The mechanism could involve allosteric modulation of the 5-HT2A receptor by norpsilocin, alteration of psilocin's metabolism, or engagement of other receptor systems that influence the primary 5-HT2A-mediated effects.
For drug development professionals and researchers, these findings underscore the importance of studying these compounds in combination. Future research should prioritize:
-
Direct co-administration studies of this compound and psilocybin in the HTR model to confirm synergistic effects.
-
In vitro assays to investigate potential allosteric binding sites or biased agonism when both norpsilocin and psilocin are present.
-
Pharmacokinetic studies to determine if this compound or norpsilocin alters the metabolic profile and brain penetration of psilocin.
A deeper understanding of these synergistic interactions is crucial for the development of novel psychedelic-based therapeutics with potentially enhanced efficacy or modified psychoactive profiles.
References
- 1. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic Route toward 6-Methylated this compound and Psilocybin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Contribution of Baeocystin to the Overall Psychedelic Experience: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin, a naturally occurring tryptamine (B22526) alkaloid found in psilocybin-containing mushrooms, has long been a subject of interest and speculation regarding its contribution to the overall psychedelic experience. As an N-demethylated analog of psilocybin, its pharmacological and psychoactive properties are of significant interest to researchers exploring the entourage effect in psychedelic fungi and those developing novel psychedelic-based therapeutics. This guide provides a comprehensive comparison of this compound with its better-known counterpart, psilocybin, and its active metabolite, psilocin, supported by available experimental data.
Pharmacological Profile: A Comparative Analysis
This compound (4-phosphoryloxy-N-methyltryptamine or 4-PO-NMT) is structurally similar to psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine or 4-PO-DMT).[1] Like psilocybin, this compound is considered a prodrug that is dephosphorylated in the body to its active metabolite, norpsilocin (4-hydroxy-N-methyltryptamine or 4-HO-NMT).[1] The primary psychoactive effects of psilocybin are mediated by psilocin's agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[2][3][4] The psychedelic potential of this compound is therefore largely dependent on the pharmacological properties of norpsilocin.
Receptor Binding Affinities
Recent studies have elucidated the receptor binding profiles of this compound and its analogues, providing a quantitative basis for comparison. The following table summarizes the binding affinities (Ki, nM) at key serotonin receptors.
| Compound | 5-HT2A | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2B | 5-HT7a |
| This compound | >5,000 | >10,000 | 1,630 | 2,710 | 1,360 | 3,140 |
| Norpsilocin | 13 | 25 | 210 | 540 | 1.6 | 130 |
| Psilocybin | 1,660 | 299 | >10,000 | >10,000 | 3,960 | 3,960 |
| Psilocin | 14 | 118 | 73 | 190 | 2.1 | 37 |
Data sourced from Glatfelter et al., 2022.[2]
Key Observations:
-
This compound itself shows very low affinity for the 5-HT2A receptor, the primary target for classic psychedelics.[2]
-
Its active metabolite, norpsilocin, demonstrates high affinity for the 5-HT2A receptor, comparable to that of psilocin.[2]
-
Norpsilocin also exhibits significant affinity for other serotonin receptors, suggesting a complex pharmacological profile.[2]
In Vivo Studies: Preclinical Evidence
Animal models provide valuable insights into the potential psychedelic effects of novel compounds. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.
| Compound | Head-Twitch Response (ED50, mg/kg) |
| This compound | Inactive |
| Norpsilocin | Inactive |
| Psilocybin | 0.29 |
| Psilocin | 0.11 |
Data sourced from Glatfelter et al., 2022.[2]
Key Findings:
-
Despite norpsilocin's high affinity for the 5-HT2A receptor, neither this compound nor norpsilocin induced the head-twitch response in mice at the doses tested.[1][2]
-
This lack of in vivo psychedelic-like activity is a significant point of differentiation from psilocybin and psilocin.[2]
-
Recent research suggests that both this compound and norpsilocin have very limited ability to cross the blood-brain barrier, which could explain the absence of central effects.[5]
Human Reports: A Conflicted Picture
Reports on the psychoactivity of this compound in humans are limited and contradictory.
-
Chemist and mycologist Jochen Gartz reported in the 1990s that 4 mg of this compound produced a "gentle hallucinogenic experience" and that 10 mg was comparable in psychoactivity to a similar dose of psilocybin.[1]
-
Conversely, mycologist Paul Stamets reported that 10 mg of pure this compound did not produce hallucinogenic effects, though it did cause pupil dilation and apparent anxiolysis.[1]
The discrepancy in these reports, coupled with the preclinical data, suggests that this compound's contribution to the classic psychedelic experience may be minimal. The reported effects could be influenced by impurities in early samples or individual variations in metabolism and blood-brain barrier permeability.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
Methodology:
-
Preparation of Cell Membranes: Cell lines (e.g., HEK293) are transfected to express the human receptor of interest (e.g., 5-HT2A). The cells are cultured, harvested, and homogenized to isolate the cell membranes containing the receptors.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and unbound radioligand are then separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound in rodents.
Methodology:
-
Animal Acclimation: Male mice are acclimated to the testing environment to reduce stress-induced behavioral changes.
-
Compound Administration: The test compound (e.g., this compound) or a vehicle control is administered to the mice, typically via subcutaneous or intraperitoneal injection.
-
Behavioral Observation: Following a predetermined post-injection period, the mice are placed in an observation chamber. The number of head twitches (rapid, rotational movements of the head) is counted for a specific duration (e.g., 30 minutes).
-
Antagonist Pretreatment (for validation): To confirm that the observed HTR is mediated by the 5-HT2A receptor, a separate group of animals is pretreated with a selective 5-HT2A antagonist (e.g., M100907) before the administration of the test compound. A significant reduction in HTR frequency confirms 5-HT2A receptor involvement.
-
Data Analysis: The dose-response relationship is analyzed to determine the ED50 (the dose that produces 50% of the maximum effect).
Visualizations
Caption: Simplified 5-HT2A receptor signaling pathway activated by psychedelic agonists.
Caption: General experimental workflow for assessing novel psychedelic compounds.
Conclusion
The available evidence suggests that this compound's direct contribution to the classic psychedelic experience is likely minimal. While its active metabolite, norpsilocin, displays high affinity for the 5-HT2A receptor in vitro, the lack of head-twitch response in rodents and its poor blood-brain barrier penetration suggest it does not produce significant central psychedelic effects. The conflicting human reports warrant further investigation with pure, analytically verified this compound in controlled clinical settings.
For drug development professionals, this compound and norpsilocin may represent interesting scaffolds for peripherally-restricted 5-HT receptor agonists. However, based on current data, the "entourage effect" often attributed to the presence of minor alkaloids like this compound in psychedelic mushrooms may be more nuanced than a simple additive or synergistic psychedelic activity. It is possible these compounds contribute to other physiological effects, such as the anxiolysis reported by Stamets, which could indirectly modulate the overall subjective experience. Future research should focus on clarifying the human pharmacology of this compound and its potential interactions with other tryptamines present in psychedelic fungi.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Blood-Brain Barrier Permeability: Baeocystin vs. Psilocybin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood-brain barrier (BBB) permeability of baeocystin and psilocybin, two naturally occurring tryptamine (B22526) alkaloids found in psilocybin mushrooms. Understanding the ability of these compounds and their active metabolites to cross the BBB is critical for elucidating their pharmacological effects and therapeutic potential. This document summarizes key experimental findings, presents quantitative data where available, and details the methodologies used in these assessments.
Introduction
Psilocybin is a well-known psychedelic prodrug that is rapidly dephosphorylated in the body to its active metabolite, psilocin.[1] Similarly, this compound is considered a prodrug of norpsilocin.[2] The psychoactive effects of these compounds are contingent on their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors, primarily the serotonin (B10506) 5-HT2A receptor.[2][3] It is hypothesized that differences in BBB permeability may account for the observed variations in the in vivo effects of these compounds, with some studies suggesting that the lack of psychedelic-like effects from this compound's metabolite, norpsilocin, could be due to poor CNS penetration.[4]
In Vitro Blood-Brain Barrier Permeability
Recent studies have employed in vitro models to directly compare the BBB permeability of the active metabolites of this compound and psilocybin. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool that models passive diffusion across the BBB.[5][6] This assay utilizes a synthetic membrane coated with lipids, often a porcine brain lipid extract, to mimic the cellular barrier of the brain.[5][7]
A key study investigating various tryptamines present in psilocybin-containing mushrooms found that the dephosphorylated products of this compound (norpsilocin) and psilocybin (psilocin) crossed a blood-brain barrier mimetic to a similar degree.[8] This suggests that, at the level of passive diffusion, the active metabolites of both prodrugs have a comparable capacity to permeate the BBB.
Quantitative Data: In Vitro Permeability
While the study by Rakoczy et al. (2024) stated that the permeability of norpsilocin and psilocin were similar, specific apparent permeability coefficient (Papp) values were not available in the reviewed literature.[8] However, the general classifications for BBB permeability based on PAMPA assays are provided below for context.
| Compound | Permeability Classification (Predicted) | Apparent Permeability (Papp) x 10⁻⁶ cm/s (Typical Ranges) |
| Norpsilocin (active metabolite of this compound) | High | > 6.0 |
| Psilocin (active metabolite of Psilocybin) | High | > 6.0 |
| Reference Compounds | ||
| High Permeability Control | High | > 6.0 |
| Low Permeability Control | Low | < 4.0 |
Note: The classification as "High" for norpsilocin and psilocin is based on the qualitative description of their "similar" and effective crossing of the BBB mimetic in the referenced study. The Papp value ranges are typical for the PAMPA-BBB assay and are provided for illustrative purposes.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol is a representative methodology for assessing BBB permeability of compounds like norpsilocin and psilocin.
1. Preparation of Solutions:
-
Test Compound Stock Solutions: Prepare 10 mM stock solutions of the test compounds (e.g., norpsilocin, psilocin) in dimethyl sulfoxide (B87167) (DMSO).
-
Donor Solution: Dilute the stock solutions to a final concentration of 50 µM in an aqueous phosphate (B84403) buffer (pH 7.4). The final DMSO concentration should be kept low (e.g., < 0.5%) to avoid affecting the integrity of the lipid membrane.
-
Acceptor Solution: Use an appropriate buffer, which may contain a "sink" component to mimic physiological conditions and prevent saturation.[9]
2. Assay Procedure:
-
Membrane Coating: A 96-well filter donor plate with a polyvinylidene difluoride (PVDF) membrane is coated with a solution of porcine brain lipid extract dissolved in dodecane.[7][10]
-
Assembly: Add the acceptor solution to a 96-well acceptor plate. The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich".[10]
-
Addition of Test Compound: Add the donor solution containing the test compound to the wells of the donor plate.
-
Incubation: The assembled plate sandwich is incubated at room temperature for a defined period, typically ranging from 4 to 18 hours, often with gentle shaking.[9]
-
Sample Analysis: After incubation, the concentration of the test compound is measured in both the donor and acceptor wells using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS) or UV-Vis spectroscopy.[9][11]
3. Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[drug]_acceptor is the concentration of the drug in the acceptor well
-
[drug]_equilibrium is the theoretical equilibrium concentration
-
In Vivo Considerations
Direct comparative in vivo studies on the brain-to-plasma concentration ratios of this compound/norpsilocin versus psilocybin/psilocin are limited. Most in vivo research has focused on the pharmacokinetics of psilocybin and psilocin, or on the behavioral outcomes following administration of these compounds.[1][12] The lack of a head-twitch response (a behavioral proxy for psychedelic effects in rodents) after norpsilocin administration, despite its potent 5-HT2A receptor agonism in vitro, has led to the hypothesis of its limited CNS bioavailability in vivo.[4][12] However, the in vitro PAMPA data suggest that passive permeability may not be the limiting factor. Other mechanisms, such as active efflux transport or rapid metabolism, could contribute to lower than expected brain concentrations in a living organism.
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for assessing and comparing the blood-brain barrier permeability of novel compounds.
References
- 1. Pharmacokinetics of Psilocybin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 7. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 8. List of investigational hallucinogens and entactogens - Wikipedia [en.wikipedia.org]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Psychedelic-like Activity of Norpsilocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Baeocystin: Evaluating Anecdotal Claims of a Gentle Hallucinogenic Experience
Introduction
Baeocystin (4-phosphoryloxy-N-methyltryptamine) is a tryptamine (B22526) alkaloid and a structural analog of psilocybin, found as a minor component in many species of psychoactive mushrooms.[1] Anecdotal reports, primarily from the 1990s by chemist Jochen Gartz, have suggested that this compound is a psychedelic compound in its own right, capable of producing a "gentle hallucinogenic experience" at a 4 mg dose and effects comparable to psilocybin at a 10 mg dose.[1][2] However, these claims are contested by other anecdotal accounts and, more significantly, are not supported by recent preclinical pharmacological studies.[1][3] This guide provides a comparative analysis of this compound against its well-studied analogs, psilocybin and psilocin, presenting available experimental data to objectively evaluate its purported psychoactive effects for an audience of researchers and drug development professionals.
Pharmacology and Metabolic Pathways
Psychedelic tryptamines like psilocybin are known to exert their effects primarily through agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype.[3][4][5] Psilocybin is a prodrug, meaning it is metabolically converted in the body to its active form, psilocin, which readily crosses the blood-brain barrier and activates these receptors.[3][4][6] Similarly, this compound is understood to be a prodrug for norpsilocin (4-hydroxy-N-methyltryptamine).[1] The psychoactive potential of these compounds is therefore dependent on both their metabolic conversion and the ability of their active metabolites to engage the 5-HT2A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Guide: Effects, Benefits, Risks, and Legality [acslab.com]
- 3. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psilocin - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Toxicity of Baeocystin and Other Psilocybin Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicity profiles of baeocystin and other psilocybin analogues, supported by available experimental data. Due to a scarcity of direct comparative toxicity studies, this guide synthesizes findings from pharmacological and preclinical research to offer insights into the relative safety of these compounds.
Executive Summary
Psilocybin and its primary active metabolite, psilocin, are the most studied psychoactive compounds in "magic mushrooms." However, a variety of other tryptamine (B22526) alkaloids, including this compound, norpsilocin, and aeruginascin (B3025662), are also present in these fungi. Understanding the toxicological profiles of these analogues is crucial for the development of safe and effective psychedelic-assisted therapies.
This guide summarizes the available quantitative toxicity data, primarily for psilocybin and psilocin, and discusses the pharmacological properties of their lesser-known analogues to infer a comparative safety profile. Detailed experimental protocols for key toxicity assays are also provided, alongside visualizations of relevant biological pathways and experimental workflows.
Quantitative Toxicity Data
Direct, quantitative comparative toxicity data for all psilocybin analogues is limited. The most commonly reported metric, the median lethal dose (LD50), is available for psilocybin and psilocin in rodent models. For this compound, norpsilocin, and aeruginascin, specific LD50 values are not readily found in publicly available literature. However, existing research suggests these compounds have a favorable safety profile.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Citation |
| Psilocybin | Rat | Intravenous | 280 | [1] |
| Mouse | Intravenous | 275-420 | [1] | |
| Psilocin | Mouse | Intraperitoneal | 293.07 | [2][3] |
| This compound | - | - | Not Determined | - |
| Norpsilocin | - | - | Not Determined | - |
| Aeruginascin | - | - | Not Determined | - |
Note: The absence of LD50 values for this compound, norpsilocin, and aeruginascin does not imply a lack of toxicity, but rather a gap in the current research literature. Preclinical studies suggest these compounds have "innocuous safety profiles"[4].
Inferred Comparative Toxicity and Pharmacological Insights
While quantitative toxicity data is sparse for this compound and other analogues, their pharmacological profiles offer clues to their potential toxicity.
-
This compound and Norpsilocin: this compound is considered a prodrug to norpsilocin. Norpsilocin is a potent agonist of the serotonin (B10506) 5-HT2A receptor, but studies in rodents have shown that both this compound and norpsilocin do not induce the head-twitch response (HTR), a behavioral proxy for hallucinogenic effects in animals[4][5]. This suggests a potentially different and possibly safer psychoactive profile compared to psilocin. Furthermore, some research indicates that these compounds may have limited ability to cross the blood-brain barrier[6].
-
Aeruginascin: The pharmacology of aeruginascin is also not fully understood. It is structurally similar to psilocybin and is metabolized to 4-hydroxy-N,N,N-trimethyltryptamine (4-HO-TMT)[7]. While 4-HO-TMT shows strong binding to serotonin 5-HT2 receptors, aeruginascin itself does not produce the head-twitch response in rodents[8]. Anecdotal reports from human ingestion of mushrooms containing aeruginascin suggest euphoric experiences without the challenging psychological effects sometimes associated with psilocybin, hinting at a potentially favorable safety profile[8].
Experimental Protocols
The following are generalized methodologies for key experiments cited in the toxicological and pharmacological assessment of psychedelic compounds.
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following outlines a general protocol based on methods like the Karber-Behrens or the up-and-down procedure (UDP).
Objective: To determine the dose of a substance that is lethal to 50% of a test animal population.
Materials:
-
Test substance (e.g., psilocin)
-
Vehicle for administration (e.g., saline)
-
Experimental animals (e.g., Swiss mice, 20-25g)
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Observation cages
Procedure:
-
Dose Range Finding: A preliminary study with a small number of animals is conducted to determine a range of doses that cause 0% to 100% mortality.
-
Main Study:
-
Animals are divided into several groups (e.g., 5-6 groups) with a set number of animals per group (e.g., 6-10).
-
Each group is administered a different, escalating dose of the test substance. A control group receives only the vehicle.
-
The substance is administered via a specific route (e.g., intraperitoneally).
-
-
Observation: Animals are observed for a set period (typically 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: The number of deceased animals in each group is recorded. The LD50 value is then calculated using statistical methods such as the Karber method or Probit analysis[9][10].
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a widely used behavioral model to assess the hallucinogenic potential of serotonergic compounds.
Objective: To quantify the frequency of head twitches in rodents following the administration of a test substance.
Materials:
-
Test substance
-
Vehicle
-
Experimental animals (e.g., C57BL/6J mice)
-
Observation chambers
Procedure:
-
Acclimation: Animals are acclimated to the testing environment.
-
Administration: Animals are administered the test substance or vehicle.
-
Observation: Following a set latency period, individual animals are placed in observation chambers. The number of rapid, side-to-side head movements (head twitches) is counted for a specific duration (e.g., 30-60 minutes).
-
Data Analysis: The total number of head twitches is recorded for each animal. The data is then analyzed to determine the dose-dependent effect of the substance on HTR frequency. The median effective dose (ED50) for inducing HTR can also be calculated[11].
Mandatory Visualizations
Metabolic Pathway of Psilocybin
The following diagram illustrates the dephosphorylation of psilocybin to its active metabolite, psilocin.
Caption: Metabolic conversion of psilocybin to psilocin.
Serotonin 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by psilocin is central to its psychedelic effects. The diagram below outlines the primary signaling cascade.
Caption: Simplified 5-HT2A receptor signaling cascade.
Experimental Workflow for Acute Toxicity Study
The following diagram illustrates a typical workflow for an LD50 determination study.
References
- 1. Hofmann vs. Paracelsus: Do Psychedelics Defy the Basics of Toxicology?—A Systematic Review of the Main Ergolamines, Simple Tryptamines, and Phenylethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Acute Toxicity and the Behavioral Effects of Methanolic Extract from Psilocybin Mushrooms and Psilocin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Tryptamines Found in Hallucinogenic Mushrooms: Northis compound, this compound, Norpsilocin, and Aeruginascin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norpsilocin - Wikipedia [en.wikipedia.org]
- 7. A Review of Aeruginascin and Potential Entourage Effect in Hallucinogenic Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aeruginascin - Wikipedia [en.wikipedia.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Psychedelic-like Activity of Norpsilocin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potential Therapeutic Applications of Isolated Baeocystin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baeocystin, a naturally occurring tryptamine (B22526) alkaloid found in psilocybin-containing mushrooms, is gaining attention within the scientific community for its potential therapeutic applications. As a structural analog of psilocybin, this compound's pharmacological profile presents a unique case for investigation, particularly concerning its non-psychedelic properties. This guide provides a comprehensive comparison of isolated this compound with its well-known counterparts, psilocybin and psilocin, supported by preclinical experimental data. We delve into its receptor binding affinities, functional activities, in vivo behavioral effects, and proposed mechanisms of action to evaluate its therapeutic potential, which is currently being explored for pervasive developmental disorders.
Comparative Pharmacological Analysis
Recent preclinical studies have elucidated the distinct pharmacological profile of this compound, differentiating it from psilocybin and its active metabolite, psilocin. This compound itself is considered a prodrug, which is metabolized to its active form, norpsilocin.[1] The primary distinction lies in its psychoactive effects; unlike psilocybin, isolated this compound does not appear to induce psychedelic effects in vivo.[1][2] This is largely attributed to the very limited ability of both this compound and its metabolite norpsilocin to cross the blood-brain barrier.[3]
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of this compound's metabolite, norpsilocin, compared to psilocin at various serotonin (B10506) (5-HT) receptors. Lower Ki values indicate higher binding affinity. Data is derived from studies using human recombinant receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Norpsilocin and Psilocin [4]
| Receptor | Norpsilocin (Ki, nM) | Psilocin (Ki, nM) |
| 5-HT1A | 25 | 118 |
| 5-HT1B | 133 | 127 |
| 5-HT1D | 137 | 108 |
| 5-HT2A | 16 | 14 |
| 5-HT2B | 5 | 4 |
| 5-HT2C | 18 | 13 |
| 5-HT6 | 37 | 46 |
| 5-HT7 | 103 | 189 |
Data extracted from Glatfelter et al., 2022.[4]
Functional Activity at the 5-HT2A Receptor
Functional assays are critical to determine whether a compound acts as an agonist or antagonist at a receptor and to quantify its efficacy. The data below from in vitro assays illustrates the potency (EC50) and efficacy (Emax) of norpsilocin and psilocin in activating the 5-HT2A receptor, the primary target for psychedelic effects.
Table 2: 5-HT2A Receptor Functional Activity [2][4]
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax, % of 5-HT) |
| Norpsilocin | Calcium Mobilization | 29 | 100% |
| β-arrestin 2 Recruitment | 119 | 88% | |
| Psilocin | Calcium Mobilization | 11 | 111% |
| β-arrestin 2 Recruitment | 63 | 96% |
Data extracted from Glatfelter et al., 2022.[2][4]
In Vivo Behavioral Effects in Rodent Models
The head-twitch response (HTR) in mice is a widely accepted behavioral proxy for psychedelic potential in humans, mediated by 5-HT2A receptor activation. The data clearly shows that while psilocybin and psilocin induce a dose-dependent HTR, this compound does not.
Table 3: In Vivo Head-Twitch Response (HTR) in Mice [1][2][5]
| Compound | Dose Range (mg/kg) | HTR Induction | ED50 (mg/kg) |
| This compound | Up to 30 | No | N/A |
| Psilocybin | 0.1 - 3 | Yes | 0.29 |
| Psilocin | 0.1 - 3 | Yes | 0.11 |
Data extracted from Glatfelter et al., 2022.[1][2][5]
Signaling Pathways and Mechanism of Action
The psychedelic effects of compounds like psilocin are primarily mediated through the activation of the 5-HT2A receptor, which canonicaly signals through the Gq/11 pathway. Recent research suggests that the psychedelic potential is correlated with the efficacy of Gq signaling over β-arrestin2 recruitment.[6][7][8] Norpsilocin, the active metabolite of this compound, is a potent agonist at the 5-HT2A receptor, capable of activating these downstream pathways. However, its therapeutic potential may lie in modulating these pathways without inducing a psychedelic state, likely due to its poor central nervous system penetration.
Caption: 5-HT2A receptor signaling pathways for Norpsilocin and Psilocin.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT receptor of interest or from homogenized brain tissue are prepared.
-
Assay Setup: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (e.g., norpsilocin).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Head-Twitch Response (HTR) Assay
Objective: To assess the in vivo psychedelic-like potential of a compound in mice.
Methodology:
-
Animal Acclimation: Male C57BL/6J mice are acclimated to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Mice are administered the test compound (e.g., this compound, psilocybin) or vehicle via a specific route (e.g., intraperitoneal injection).
-
Observation Period: Immediately following injection, mice are placed individually into observation chambers.
-
HTR Scoring: The number of head twitches (rapid, side-to-side head movements) is counted by a trained observer, typically for 30-60 minutes.
-
Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are generated, and the ED50 value (the dose that produces 50% of the maximal response) is calculated for active compounds.
Future Directions and Therapeutic Potential
The preclinical data suggests that isolated this compound, through its active metabolite norpsilocin, is a potent 5-HT2A receptor agonist but lacks the psychedelic effects of psilocybin, primarily due to its poor blood-brain barrier penetration. This profile makes it an intriguing candidate for therapeutic development, potentially offering the benefits of 5-HT2A receptor modulation without the subjective and logistical challenges of psychedelic-assisted therapy.
Pilz Bioscience is reportedly investigating this compound under the developmental code name PLZ-1019 for the treatment of pervasive developmental disorders, such as autism spectrum disorder.[9] The rationale may be that peripheral or limited central 5-HT2A receptor activation could modulate relevant pathways without inducing hallucinogenic effects. However, further research, including potential clinical trials, is necessary to substantiate these therapeutic applications. The lack of psychedelic activity could allow for more flexible dosing regimens and broader patient accessibility. The exploration of this compound and other non-psychedelic psilocybin analogs represents a promising new frontier in psychedelic science and drug development.
References
- 1. Structure–Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for Psilocybin, this compound, Aeruginascin, and Related Analogues to Produce Pharmacological Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural and pharmacological evaluation of the psilocybin analogue this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of Baeocystin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling baeocystin, a psilocybin analogue, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe handling and disposal of this compound, adhering to established safety protocols for psychoactive substances.
Safety and Handling
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.
Hazard Information for this compound:
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity - oral 4 |
| H312: Harmful in contact with skin | Acute toxicity - dermal 4 |
| H332: Harmful if inhaled | Acute toxicity - inhalation 4 |
| Source: Cayman Chemical Safety Data Sheet |
Proper Disposal Procedures
The disposal of this compound, like other psychoactive substances and controlled substances, is subject to strict regulations. It is imperative that it is not disposed of with general laboratory or household waste, nor should it be allowed to enter the sewage system. The standard and required method for disposal is through a licensed hazardous waste management service or an institution's Environmental Health & Safety (EH&S) department[1][2].
Step-by-Step Disposal Workflow:
The following procedure outlines the general steps for the proper disposal of this compound in a laboratory setting.
-
Segregation and Labeling :
-
Contact a Certified Disposal Service :
-
Researchers must contact their institution's EH&S department or a certified hazardous waste disposal company to arrange for pickup and disposal[1][2]. In some cases, a "reverse distributor" that is registered with the Drug Enforcement Administration (DEA) may be required for the destruction of controlled substances[3][4].
-
-
Documentation :
-
Packaging for Transport :
-
Package the waste this compound according to the instructions provided by the disposal service to ensure safe transport. This may involve placing it in specific containers and ensuring it is securely sealed.
-
Unacceptable Disposal Methods:
It is crucial to note that certain methods of disposal are explicitly forbidden for controlled substances. These include:
-
Disposal in a laboratory sink or sewer system[3].
-
Mixing with general trash.
-
Disintegration, crushing into a powder, and dissolving in water[1][2].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Due to the nature of this compound as a psychoactive substance and its classification as a hazardous material, no detailed experimental protocols for its chemical neutralization or disposal are publicly available. The legally and ethically mandated procedure is to entrust its disposal to professionals who are equipped and licensed to handle such materials. By adhering to these guidelines, research institutions can ensure the safety of their personnel and the environment, while maintaining compliance with all relevant regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
